molecular formula C66H75Cl2N9O24 B15563187 Vancomycin CAS No. 1404-90-6; 1404-93-9

Vancomycin

Numéro de catalogue: B15563187
Numéro CAS: 1404-90-6; 1404-93-9
Poids moléculaire: 1449.2 g/mol
Clé InChI: MYPYJXKWCTUITO-LYRMYLQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Vancomycin is a complex glycopeptide from Streptomyces orientalis. It inhibits a specific step in the synthesis of the peptidoglycan layer in the Gram-positive bacteria Staphylococcus aureus and Clostridium difficile. It has a role as an antimicrobial agent, an antibacterial drug and a bacterial metabolite. It is functionally related to a this compound aglycone. It is a conjugate base of a this compound(1+).
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. As of January 29 2018, CutisPharma's Firvanq is the only FDA approved this compound oral liquid treatment option available for the the treatment of Clostridium difficile associated diarrhea and enterocolitis caused by Staphylococcus aureus, including methicillin-resistant strains [LP1196]. Such an oral liquid formulation is expected to make Clostridium difficile associated diarrhea therapy more accessible in comparison to previously available specialty compounding products [LP1196].
This compound is a Glycopeptide Antibacterial.
This compound has been reported in Trichoderma virens, Ascochyta medicaginicola, and other organisms with data available.
This compound is a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, this compound binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. This compound may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
Glycopeptide Antibiotic is one of a class of antibiotics originally isolated from plant and soil bacteria with structures containing either a glycosylated cyclic or polycyclic nonribosomal peptide. These antibiotics inhibit the cell wall structure of susceptible organisms (principally Gram-positive cocci) by inhibiting peptidoglycan synthesis. First-generation glycopeptide antibiotics include this compound, teicoplanin, and ramoplanin;  second-generation semi-synthetic glycopeptide antibiotics include oritavancin, dalbavancin, and telavancin.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 11 approved and 45 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of this compound results primarily from inhibition of cell-wall biosynthesis. Specifically, this compound prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix;  which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of this compound to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, this compound alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between this compound and other antibiotics. This compound is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.
See also: this compound Hydrochloride (active moiety of).

Propriétés

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
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InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1
Source PubChem
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InChI Key

MYPYJXKWCTUITO-LYRMYLQWSA-N
Source PubChem
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Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
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Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
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Molecular Formula

C66H75Cl2N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1404-93-9 (hydrochloride), 64685-75-2 (sulfate)
Record name Vancomycin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID0042664
Record name Vancomycin
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Molecular Weight

1449.2 g/mol
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Physical Description

Tan to brown solid; [HSDB], Solid
Record name Vancomycin
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Solubility

White solid; solubility in water: greater than 100 mg/mL; moderately soluble in methanol; insoluble in higher alcohols, acetone, ether; UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/, 2.25e-01 g/L
Record name Vancomycin
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CAS No.

1404-90-6
Record name Vancomycin [USP:INN:BAN]
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Foundational & Exploratory

An In-depth Technical Guide: Vancomycin's Mechanism of Action on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vancomycin (B549263) is a glycopeptide antibiotic that has long been a cornerstone for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its bactericidal activity stems primarily from the inhibition of bacterial cell wall synthesis, a mechanism distinct from that of other antibiotic classes like beta-lactams.[3][4] This guide provides a detailed examination of this compound's core mechanism of action, the molecular basis of emerging resistance, quantitative data on its efficacy, and the experimental protocols used to evaluate its activity.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of Gram-positive bacteria is maintained by a thick, mesh-like cell wall composed of peptidoglycan.[5] This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains.[6][7] this compound exerts its bactericidal effect by disrupting the synthesis of this essential structure.[1]

The primary mechanism involves this compound binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of Lipid II, the peptidoglycan precursor unit.[6][8][9][10] This interaction is stabilized by the formation of five key hydrogen bonds between the this compound molecule and the peptide terminus.[8][11][12][13] By binding to this precursor, this compound creates a bulky complex that sterically obstructs the two final enzymatic steps of peptidoglycan synthesis:

  • Transglycosylation: The polymerization of NAG-NAM-peptide units into long glycan chains.[8][14]

  • Transpeptidation: The cross-linking of the peptide side chains, which gives the cell wall its strength and rigidity.[7][14]

The inhibition of these processes results in a weakened and defective cell wall.[8] The compromised cell wall can no longer withstand the high internal osmotic pressure, leading to cell lysis and bacterial death.[5][7] this compound's large size prevents it from penetrating the outer membrane of Gram-negative bacteria, which is why its activity is restricted to Gram-positive organisms.[5][7][8] Additionally, some evidence suggests that this compound may also alter bacterial cell membrane permeability and selectively inhibit RNA synthesis, although these are considered secondary mechanisms.[3][15]

Vancomycin_Mechanism cluster_Cell Gram-Positive Bacterium Cytoplasm Cytoplasm (Lipid II Synthesis) Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Membrane Cell Membrane PG_Layer Peptidoglycan Layer (Cell Wall) This compound This compound This compound->Lipid_II Transglycosylase Transglycosylase (PBP) This compound->Transglycosylase Steric Hindrance (Blocks Polymerization) Transpeptidase Transpeptidase (PBP) This compound->Transpeptidase Steric Hindrance (Blocks Cross-linking) Lipid_II->Transglycosylase Substrate for Lipid_II->Transpeptidase Substrate for Transglycosylase->PG_Layer Elongates Glycan Chains Weak_Wall Weakened Peptidoglycan Transglycosylase->Weak_Wall Inhibition leads to Transpeptidase->PG_Layer Forms Peptide Cross-links Transpeptidase->Weak_Wall Inhibition leads to Lysis Cell Lysis Weak_Wall->Lysis Results in

Diagram 1: this compound's core mechanism of action.

Molecular Basis of this compound Resistance

The clinical efficacy of this compound is threatened by the emergence of resistant strains, particularly this compound-resistant Enterococci (VRE) and this compound-resistant S. aureus (VRSA).[16] Resistance is primarily achieved by altering the drug's target.

Alteration of the D-Ala-D-Ala Target

The most significant resistance mechanism involves a reprogramming of the peptidoglycan synthesis pathway, mediated by a cluster of genes, commonly the vanA operon.[4][17] This system replaces the terminal D-Ala of the Lipid II precursor with either D-Lactate (D-Lac) or D-Serine (D-Ser).[10][17]

  • D-Ala-D-Lac Substitution: This is the basis for high-level resistance (VanA phenotype). The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac has two critical consequences:

    • Loss of a Hydrogen Bond: It eliminates one of the five crucial hydrogen bonds required for stable this compound binding.[11]

    • Electrostatic Repulsion: It introduces a repulsive interaction between the lone-pair electrons of the D-Lac ester oxygen and the this compound residue 4 carbonyl group.[11][18][19] These changes collectively reduce the binding affinity of this compound for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[13][18][20]

  • D-Ala-D-Ser Substitution: This modification (VanC, VanE, VanG types) confers a lower level of resistance. The larger hydroxyl group of serine introduces steric hindrance that lowers this compound's binding affinity by about 6- to 10-fold.[10][21]

Cell Wall Thickening

In strains with intermediate resistance, such as this compound-intermediate S. aureus (VISA), a different mechanism is observed. These bacteria often exhibit a significantly thickened and disorganized cell wall.[17] This thickened wall contains an abundance of "false" D-Ala-D-Ala targets that sequester this compound molecules, preventing them from reaching the active sites of peptidoglycan synthesis at the cell membrane.[17]

Vancomycin_Resistance cluster_Susceptible Susceptible Bacterium cluster_Resistant VanA-Resistant Bacterium S_Lipid_II Peptidoglycan Precursor (ends in D-Ala-D-Ala) S_Binding High-Affinity Binding (5 H-Bonds) Van_Genes Acquisition of vanA Gene Cluster S_Lipid_II->Van_Genes Pathway is altered by S_Vanc This compound S_Vanc->S_Lipid_II Binds to S_Inhibition Cell Wall Synthesis Inhibited S_Binding->S_Inhibition R_Lipid_II Modified Precursor (ends in D-Ala-D-Lac) R_Binding Binding Failure (Loss of H-bond, Electrostatic Repulsion) R_Vanc This compound R_Vanc->R_Lipid_II Cannot bind effectively R_Synthesis Cell Wall Synthesis Continues R_Binding->R_Synthesis Van_Genes->R_Lipid_II Leads to synthesis of

Diagram 2: Logical relationship of VanA-type resistance.

Quantitative Analysis of this compound Efficacy and Resistance

The effectiveness of this compound and the level of resistance are quantified through measurements of minimum inhibitory concentrations (MICs) and binding affinities.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for guiding clinical therapy.

Organism/PhenotypeThis compound MIC Range (µg/mL)InterpretationSource(s)
Staphylococcus aureus≤ 2Susceptible[22]
Staphylococcus aureus4 - 8Intermediate (VISA)[22][23]
Staphylococcus aureus≥ 16Resistant (VRSA)[24]
VanB-type Enterococci> 8Low-Level Resistance[4]
VanD-type Enterococci~64High-Level Resistance[4]
VanC/E/G/L/N-type Strains4 - 32Low-Level Resistance[10]
Binding Affinity Data

The molecular basis of resistance is clearly reflected in the dramatic changes in the binding affinity of this compound to its target.

LigandChange in Binding Affinity (Relative to D-Ala-D-Ala)Key Molecular ReasonSource(s)
D-Ala-D-Lac~1,000-fold decreaseLoss of one H-bond and introduction of electrostatic repulsion[13][18][20]
D-Ala-D-Ser~6- to 10-fold decreaseSteric hindrance from the hydroxyl group[10][21]

Experimental Protocols

Standardized laboratory procedures are essential for determining this compound susceptibility and monitoring therapeutic levels.

Antimicrobial Susceptibility Testing (AST)

The goal of AST is to determine the MIC of this compound for a given bacterial isolate.

  • Broth Microdilution (BMD): This is the reference ("gold standard") method.

    • Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • Inoculation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Incubation: Incubate the plate at 35°C for 16-20 hours.

    • Reading: The MIC is the lowest this compound concentration in which there is no visible bacterial growth (turbidity).[24]

  • This compound Agar (B569324) Screen: A qualitative method to screen for potential resistance.

    • Medium: Use a Brain Heart Infusion (BHI) agar plate containing 6 µg/mL of this compound.[23]

    • Inoculation: Prepare a 0.5 McFarland suspension of the isolate. Using a swab or micropipette, spot ~10⁶ CFU onto the agar surface.[23]

    • Incubation: Incubate at 35°C for a full 24 hours.

    • Interpretation: Growth of more than one colony is considered a positive screen, indicating potential resistance that must be confirmed with a quantitative MIC test.[23]

  • Gradient Diffusion (Etest®): A quantitative agar-based method.

    • Inoculation: A lawn of the test organism (adjusted to 0.5 McFarland standard) is swabbed onto a Mueller-Hinton agar plate.

    • Application: A plastic strip impregnated with a continuous gradient of this compound concentrations is placed on the agar surface.

    • Incubation: Incubate at 35°C for 24 hours.

    • Reading: An elliptical zone of inhibition forms. The MIC value is read where the edge of the inhibition zone intersects the calibrated scale on the strip.[22][25]

AST_Workflow cluster_BMD Broth Microdilution (Reference Method) cluster_Screen Agar Screen (Screening Method) start Bacterial Isolate from Patient Sample prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum bmd_setup Prepare serial dilutions of This compound in 96-well plate prep_inoculum->bmd_setup screen_plate Spot inoculum onto BHI Agar + 6 µg/mL Vanc prep_inoculum->screen_plate bmd_inoculate Inoculate wells with standardized bacteria bmd_setup->bmd_inoculate bmd_incubate Incubate 16-20h at 35°C bmd_inoculate->bmd_incubate bmd_read Read wells for turbidity bmd_incubate->bmd_read bmd_result Determine MIC Value bmd_read->bmd_result end Report Susceptibility (S, I, or R) bmd_result->end screen_incubate Incubate 24h at 35°C screen_plate->screen_incubate screen_read Check for Growth screen_incubate->screen_read screen_result Result: Positive/Negative screen_read->screen_result screen_result->bmd_setup Positive -> Confirm with MIC

Diagram 3: Experimental workflow for this compound AST.
Assays for Measuring this compound Concentration

Therapeutic drug monitoring (TDM) is often required to ensure efficacy while minimizing toxicity.[2]

  • Immunoassays: These are the most common methods used in clinical laboratories.

    • Fluorescence Polarization Immunoassay (FPIA): This method is rapid and widely used. It measures the change in polarization of fluorescently labeled this compound when it is bound by a specific antibody. The patient's unlabeled this compound competes for antibody binding sites, and the resulting change in polarization is proportional to the drug concentration in the sample.[26]

  • Bioassay: A microbiological method based on this compound's antibacterial activity.

    • Medium: An agar plate is uniformly seeded with a this compound-susceptible indicator organism, such as Bacillus subtilis.[26][27]

    • Application: Paper disks soaked in patient serum (or standards) are placed on the agar.

    • Incubation: The plate is incubated to allow bacterial growth and diffusion of the drug.

    • Measurement: The diameter of the zone of growth inhibition around each disk is measured. The concentration in the patient sample is determined by comparing its zone size to a standard curve generated from known concentrations.[27][28]

  • High-Performance Liquid Chromatography (HPLC): A highly accurate and specific physicochemical method used to separate and quantify this compound from other substances in a patient's serum. It is often used as a reference method but is less common for routine clinical TDM due to its complexity and cost.[28]

References

The Molecular Basis of Vancomycin's Affinity for D-Ala-D-Ala: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin (B549263), a glycopeptide antibiotic, has been a critical therapeutic agent against serious Gram-positive bacterial infections for decades. Its mechanism of action is the specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential for bacterial cell wall synthesis.[1] This interaction sterically hinders the transglycosylation and transpeptidation reactions, thereby inhibiting the polymerization and cross-linking of peptidoglycan.[2] The compromised cell wall integrity ultimately leads to bacterial cell lysis and death.[2] The emergence of this compound-resistant strains, which modify the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), has presented a significant clinical challenge, underscoring the importance of a deep molecular understanding of this interaction for the development of new therapeutic strategies.[3][4][5]

Molecular Interactions and Binding Affinity

The high-affinity interaction between this compound and the D-Ala-D-Ala dipeptide is a result of a precise and cooperative network of five hydrogen bonds.[6][7][8] This intricate hydrogen-bonding network, along with van der Waals interactions, creates a stable complex that effectively sequesters the peptidoglycan precursor from the cell wall biosynthesis machinery.[6]

The substitution of the terminal D-alanine with D-lactate in resistant bacteria results in the loss of a critical hydrogen bond and introduces electrostatic repulsion between the lone pairs of electrons on the ester oxygen of D-Ala-D-Lac and the carbonyl oxygen of the this compound backbone.[3] This seemingly minor alteration leads to a dramatic, approximately 1000-fold reduction in binding affinity.[3][5] The change to D-Ala-D-Ser also reduces binding affinity, albeit to a lesser extent (approximately 6 to 7-fold), due to steric hindrance from the larger serine side chain.[9]

Quantitative Binding Data

The binding affinities of this compound and its analogues to D-Ala-D-Ala and the resistance-conferring depsipeptides have been quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, where a smaller Kd value indicates a stronger interaction.

LigandThis compound Binding Affinity (Kd)Fold Difference in Affinity (relative to D-Ala-D-Ala)Reference
D-Ala-D-Ala ~1 µM1x[10]
D-Ala-D-Lac ~1 mM~1000x lower[10]
D-Ala-D-Ser -~7x lower[9]
Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) provides a detailed thermodynamic profile of the binding interaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. The binding of this compound to D-Ala-D-Ala is primarily an enthalpy-driven process, consistent with the formation of multiple hydrogen bonds.

LigandAssociation Constant (Ka) (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)Reference
(Ac)₂-L-Lys-D-Ala-D-Ala (4.8 ± 0.7) x 10⁵-32.4 ± 0.4-40.1 ± 1.07.7 ± 1.0[1]
Synthetic Peptidoglycan 1 (6.6 ± 1.0) x 10⁵-33.2 ± 0.4-40.2 ± 1.07.0 ± 1.0[1]
Synthetic Peptidoglycan 2 (5.4 ± 0.8) x 10⁵-32.7 ± 0.4-39.2 ± 1.06.5 ± 1.0[1]
Synthetic Peptidoglycan 3 (Gln instead of Glu) (2.5 ± 0.3) x 10⁵-30.8 ± 0.3-40.2 ± 1.09.4 ± 1.0[1]

This compound Resistance: The VanA-Type Mechanism

The most well-characterized mechanism of high-level this compound resistance is the VanA-type, which involves a sophisticated enzymatic pathway to replace D-Ala-D-Ala with D-Ala-D-Lac in the peptidoglycan precursors. This process is tightly regulated by a two-component system.

VanA_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VanS VanS (Sensor Kinase) This compound->VanS Binds to D-Ala-D-Ala precursors VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P vanHAX_operon vanHAX operon VanR_P->vanHAX_operon Activates transcription VanH VanH vanHAX_operon->VanH Expresses VanA VanA vanHAX_operon->VanA Expresses VanX VanX vanHAX_operon->VanX Expresses Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac Reduces VanH D_Ala_D_Lac D-Ala-D-Lac D_Lac->D_Ala_D_Lac Ligates VanA D_Ala D-Alanine D_Ala->D_Ala_D_Lac D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->D_Ala Cleaves VanX Peptidoglycan_precursor Peptidoglycan Precursor (ending in D-Ala-D-Lac) D_Ala_D_Lac->Peptidoglycan_precursor Incorporated into

VanA-Type this compound Resistance Pathway.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Titration Experiment cluster_analysis 3. Data Analysis Prep_Ligand Prepare this compound Solution (in syringe) Prep_Buffer Ensure Identical, Degassed Buffer for both solutions Load_Ligand Load this compound into the injection syringe Prep_Target Prepare D-Ala-D-Ala Analogue Solution (in sample cell) Load_Sample Load D-Ala-D-Ala analogue into the sample cell Load_Sample->Load_Ligand Titration Inject small aliquots of this compound into the sample cell at constant temperature Load_Ligand->Titration Measure_Heat Measure heat released or absorbed after each injection Plot_Data Plot heat change per mole of injectant against the molar ratio of this compound to D-Ala-D-Ala Measure_Heat->Plot_Data Fit_Model Fit the resulting isotherm to a binding model Plot_Data->Fit_Model Determine_Params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fit_Model->Determine_Params

Workflow for an ITC Experiment.

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound (in the injection syringe) and the D-Ala-D-Ala analogue (in the sample cell) in the exact same, thoroughly degassed buffer to minimize heats of dilution.[11]

    • Typical starting concentrations are in the micromolar range, with the concentration of the titrant (in the syringe) being 10-20 times higher than the sample in the cell.[12]

    • Accurate determination of the concentrations of both binding partners is crucial for the accuracy of the derived thermodynamic parameters.[11]

  • Titration:

    • The sample cell containing the D-Ala-D-Ala analogue is maintained at a constant temperature.

    • A series of precise, small-volume injections of the this compound solution are made into the sample cell with constant stirring.[12]

  • Data Acquisition and Analysis:

    • The instrument measures the minute heat changes that occur upon each injection as the this compound binds to the D-Ala-D-Ala analogue.

    • The heat change per injection is plotted against the molar ratio of this compound to the dipeptide.

    • This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

  • Immobilization: One of the binding partners (e.g., a D-Ala-D-Ala-containing peptide) is immobilized on the surface of a sensor chip.

  • Injection: A solution containing the other binding partner (this compound) is flowed over the sensor surface.

  • Detection: The binding of this compound to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: The association rate constant (ka) is determined from the initial phase of the binding curve, and the dissociation rate constant (kd) is determined from the decay of the signal when the this compound solution is replaced with buffer. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of the this compound-dipeptide complex in solution.

Methodology:

  • Sample Preparation: Solutions of this compound and the D-Ala-D-Ala analogue are prepared in a suitable deuterated solvent.

  • Data Acquisition: A series of NMR experiments, such as 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to identify through-space interactions between protons of this compound and the dipeptide.

  • Structural Analysis: The observed NOEs are used as distance restraints to calculate the three-dimensional structure of the complex, revealing the specific hydrogen bonds and the overall conformation of the bound state.[6] Chemical shift perturbation studies can also be used to map the binding interface.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the this compound-dipeptide complex in the solid state.

Methodology:

  • Crystallization: A highly purified and concentrated solution of the this compound-D-Ala-D-Ala complex is screened against various crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.[13]

  • Data Collection: The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the complex are built and refined to yield a detailed three-dimensional structure.[13]

Conclusion

The interaction between this compound and the D-Ala-D-Ala terminus of peptidoglycan precursors is a classic example of highly specific molecular recognition. A thorough understanding of the molecular basis of this binding, including the key hydrogen bonds and thermodynamic drivers, is fundamental to comprehending its potent antibiotic activity. Furthermore, elucidating the mechanisms by which resistant bacteria evade this interaction by modifying the target dipeptide is crucial for the rational design of new generations of antibiotics capable of overcoming this resistance. The experimental techniques outlined in this guide provide the essential tools for researchers and drug development professionals to probe these interactions and advance the fight against antibiotic-resistant pathogens.

References

The Vancomycin Enigma: A Technical Guide to its Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin (B549263), a glycopeptide antibiotic of last resort, stands as a critical weapon against severe Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its complex chemical architecture, a heptapeptide (B1575542) backbone extensively modified with cross-links, chlorine atoms, and sugar moieties, is the key to its potent biological activity. This intricate structure is not the product of simple ribosomal translation but rather a sophisticated enzymatic assembly line housed within actinomycete bacteria, primarily Amycolatopsis orientalis.[3][4] Understanding the biosynthesis of this compound is paramount for the rational design of novel glycopeptide antibiotics to combat the growing threat of antimicrobial resistance.

This in-depth technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, summarizing key quantitative data, and providing illustrative experimental protocols for the research community.

The Genetic Blueprint: The this compound Biosynthesis Gene Cluster

The genetic instructions for this compound production are encoded within a dedicated biosynthetic gene cluster (BGC), often referred to as the vcm cluster in Amycolatopsis orientalis.[5][6] This cluster spans approximately 64 kb and harbors the genes for the non-ribosomal peptide synthetase (NRPS) machinery, tailoring enzymes, precursor biosynthesis, and resistance mechanisms.

The Assembly Line: Non-Ribosomal Peptide Synthetase (NRPS)

The core heptapeptide backbone of this compound is assembled by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[1][7] This assembly line consists of three large proteins: VcmA, VcmB, and VcmC, which are composed of seven modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[1][8]

The constituent amino acids of the this compound heptapeptide are:

  • N-methyl-L-leucine

  • L-asparagine

  • (2R,3R)-β-hydroxy-m-chloro-L-tyrosine (β-HT)

  • (S)-4-hydroxyphenylglycine (Hpg)

  • (R)-4-hydroxyphenylglycine (Hpg)

  • (2S,3S)-β-hydroxy-m-chloro-L-tyrosine (β-HT)

  • (S)-3,5-dihydroxyphenylglycine (Dpg)

The biosynthesis of the non-proteinogenic amino acids β-HT, Hpg, and Dpg involves a dedicated set of enzymes encoded both within and outside the primary vcm cluster.[1] For instance, the biosynthesis of Dpg from malonyl-CoA is catalyzed by a type III polyketide synthase.[9]

The NRPS modules are composed of several domains, each with a specific catalytic function:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

  • Epimerization (E) domain: In some modules, this domain converts an L-amino acid to its D-isomer.

  • Thioesterase (TE) domain: Located at the final module, this domain releases the fully assembled linear heptapeptide.

Vancomycin_NRPS_Assembly cluster_VcmA VcmA cluster_VcmB VcmB cluster_VcmC VcmC M1 Module 1 (N-Me-Leu) M2 Module 2 (Asn) M1->M2 C-domain M3 Module 3 (β-HT) M2->M3 C-domain M4 Module 4 (Hpg) M3->M4 C-domain M5 Module 5 (Hpg) M4->M5 C-domain M6 Module 6 (β-HT) M5->M6 C-domain M7 Module 7 (Dpg) M6->M7 C-domain Linear Heptapeptide Linear Heptapeptide M7->Linear Heptapeptide TE-domain

Figure 1: Modular organization of the this compound NRPS assembly line.

Tailoring the Scaffold: Post-Assembly Modifications

Following its release from the NRPS, the linear heptapeptide undergoes a series of crucial modifications, catalyzed by tailoring enzymes, to yield the biologically active this compound molecule. These modifications include oxidative cross-linking, halogenation, glycosylation, and N-methylation.[1]

Oxidative Cross-linking

The characteristic rigid, cup-shaped structure of this compound is formed by three intramolecular cross-links, catalyzed by a trio of cytochrome P450 monooxygenases: OxyA, OxyB, and OxyC.[10][11] These enzymes catalyze the formation of two diaryl ether bonds and one biaryl bond between the aromatic side chains of the heptapeptide. The order of these cyclization events is critical, with OxyB initiating the process.[10]

Vancomycin_Cyclization Linear Heptapeptide Linear Heptapeptide Monocyclic Intermediate Monocyclic Intermediate Linear Heptapeptide->Monocyclic Intermediate OxyB (Residues 4-6) Bicyclic Intermediate Bicyclic Intermediate Monocyclic Intermediate->Bicyclic Intermediate OxyA (Residues 2-4) Tricyclic Aglycone Tricyclic Aglycone Bicyclic Intermediate->Tricyclic Aglycone OxyC (Residues 5-7) Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation cluster_analysis Mutant Analysis Design sgRNA Design sgRNA Clone sgRNA into CRISPR vector Clone sgRNA into CRISPR vector Design sgRNA->Clone sgRNA into CRISPR vector Introduce homology arms Introduce homology arms Clone sgRNA into CRISPR vector->Introduce homology arms Prepare Protoplasts Prepare Protoplasts Introduce homology arms->Prepare Protoplasts Transform with plasmid Transform with plasmid Prepare Protoplasts->Transform with plasmid Select transformants Select transformants Transform with plasmid->Select transformants Screen for double crossover Screen for double crossover Select transformants->Screen for double crossover PCR and Sequencing PCR and Sequencing Screen for double crossover->PCR and Sequencing Phenotypic analysis (HPLC) Phenotypic analysis (HPLC) PCR and Sequencing->Phenotypic analysis (HPLC)

References

Vancomycin's Spectrum of Activity Against Clinical Isolates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Vancomycin (B549263) remains a critical therapeutic agent for combating infections caused by Gram-positive bacteria, particularly in the era of widespread methicillin (B1676495) resistance. This document provides a comprehensive technical overview of this compound's spectrum of activity against key clinical isolates, including Staphylococcus aureus, Enterococcus species, Streptococcus species, and Clostridioides difficile. It synthesizes quantitative susceptibility data, details standardized experimental protocols for susceptibility testing, and elucidates the molecular pathways of resistance. This guide is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction

This compound is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious Gram-positive infections for decades.[1] Its primary mechanism of action involves the inhibition of cell wall synthesis in susceptible bacteria by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[2] This interaction sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall integrity, ultimately leading to bacterial cell lysis.[3] The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) solidified this compound's role as a first-line therapy for severe nosocomial infections.[1] However, the extensive use of this compound has inevitably led to the selection and dissemination of resistant strains, posing significant clinical challenges. This whitepaper aims to provide a detailed analysis of this compound's current spectrum of activity, the methodologies used to assess it, and the resistance mechanisms that threaten its efficacy.

Spectrum of Activity and Quantitative Susceptibility Data

This compound's activity is primarily directed against Gram-positive bacteria.[1] The following sections and tables summarize its in vitro activity against major clinical pathogens, based on Minimum Inhibitory Concentration (MIC) data. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Staphylococcus aureus

This compound is a key agent for treating infections caused by S. aureus, especially MRSA.[4] However, strains with reduced susceptibility, known as this compound-intermediate S. aureus (VISA) and this compound-resistant S. aureus (VRSA), have emerged globally.[1][5] The Clinical and Laboratory Standards Institute (CLSI) defines susceptibility breakpoints for S. aureus as follows: susceptible (MIC ≤ 2 µg/mL), intermediate (MIC 4–8 µg/mL), and resistant (MIC ≥ 16 µg/mL).[1][6]

This compound MIC Distribution against S. aureus Clinical Isolates
Study/Year Isolate Type No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
SENTRY Program (1997-2016)[7]S. aureus191,460--1
Study in South India[8]MRSA380.5 - 21-
5-Year Hospital Study (2000-2004)[6]S. aureus6,003≤0.5 - 8--
Study in Tehran[9]S. aureus164---

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Dashes indicate data not provided in the cited source.

A phenomenon known as "MIC creep," a gradual increase in this compound MICs within the susceptible range over time, has been observed in some studies, which may be associated with poorer clinical outcomes.[6][10]

Enterococcus Species

Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are common causes of nosocomial infections. The emergence of this compound-resistant enterococci (VRE) has significantly limited therapeutic options.[11] Resistance is most commonly mediated by the vanA or vanB gene clusters.[12] VanA confers high-level resistance to both this compound and teicoplanin, while vanB confers variable resistance to this compound and susceptibility to teicoplanin.[3][13] Some species, like E. gallinarum and E. casseliflavus, exhibit intrinsic low-level this compound resistance due to the vanC gene cluster.[11]

This compound MIC Distribution against Enterococcus spp. Clinical Isolates
Species Phenotype No. of Isolates MIC Range (µg/mL) Resistance Prevalence
E. faecium / E. faecalisVanA (VRE)->256[12]77% / 9% of VRE isolates[12]
Enterococcus spp.VanB (VRE)-4 to >256[12]-
E. gallinarum / E. casseliflavusVanC (Intrinsic)-up to 32[11]-
E. faecalis / E. faeciumThis compound-Susceptible570.38 - 3[14]-
Streptococcus Species

This compound is generally active against a wide range of streptococci, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), and viridans group streptococci.[4] It is often used for infections caused by penicillin-resistant strains.[4] this compound resistance in streptococci is rare, but instances of non-susceptibility have been reported.[15][16]

This compound Activity against Streptococcus spp. Clinical Isolates
Species Typical MIC (µg/mL) Notes
S. pneumoniae≤1[4]This compound non-susceptible isolates (MIC 2 to 16 µg/mL) have been reported but are rare.[15]
S. pyogenes (Group A)≤1[4]Generally highly susceptible.
S. agalactiae (Group B)≤1[4]Resistance is uncommon.[16]
Viridans Group Streptococci≤1[4]Important cause of endocarditis; this compound is a key therapeutic option.
Group C and G Streptococci0.12 - 0.5[17]All isolates in one study were susceptible, though this compound tolerance was observed in Group G isolates.[17]
Clostridioides difficile

Oral this compound is a primary treatment for Clostridioides difficile infection (CDI), as it is not systemically absorbed and achieves high concentrations in the colon.[18][19] While this compound is effective against the vegetative forms of C. difficile, it lacks activity against spores.[18][19] Recently, reports of reduced susceptibility to this compound in C. difficile isolates have emerged, which may be associated with treatment failure.[20][21][22]

This compound Activity against C. difficile Clinical Isolates
Study Location No. of Isolates Non-Susceptibility Criteria Prevalence of Non-Susceptibility
Houston, TX[21]438≥4 µg/mL26%
Nairobi, Kenya[21]98≥4 µg/mL67%
Multicenter Cohort[22]300>2 µg/mL34%

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound MICs is crucial for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies.[9][21][23]

Broth Microdilution (Reference Method)

Broth microdilution is considered the gold standard for determining MIC values.[15]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of this compound in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in a microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.

Methodology:

  • Inoculum Preparation: Well-isolated colonies of the test organism are suspended in broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Plate Inoculation: The microtiter plate containing serial dilutions of this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most organisms.[12] For Staphylococcus spp., a full 24-hour incubation is required to reliably detect this compound resistance.[4][12]

  • Reading Results: The MIC is read as the lowest concentration of this compound in which there is no visible growth (turbidity) as observed with the unaided eye.

Agar (B569324) Dilution

Principle: Serial twofold dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.

Methodology:

  • Plate Preparation: A stock solution of this compound is used to prepare a series of agar plates (typically Mueller-Hinton agar) containing doubling dilutions of the antibiotic.[18] A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The inoculum is prepared as described for broth microdilution, adjusted to a 0.5 McFarland standard.

  • Inoculation: A multipoint replicator or calibrated loops are used to deliver a standardized volume of the inoculum (e.g., 1-10 µL, resulting in approximately 10⁴ CFU per spot) onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a single colony or a faint haze caused by the inoculum.

Gradient Diffusion (E-test)

Principle: A plastic strip impregnated with a predefined, continuous gradient of this compound concentrations is placed on an inoculated agar plate. The antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.

Methodology:

  • Inoculum and Plating: A lawn of the test organism is prepared by swabbing a 0.5 McFarland standardized inoculum suspension evenly across the surface of a Mueller-Hinton agar plate.[8]

  • Strip Application: The E-test strip is applied to the center of the inoculated agar surface.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-24 hours.

  • Reading Results: The MIC is read at the point of intersection of the elliptical zone of inhibition with the MIC scale on the strip.

Mechanisms of Resistance and Signaling Pathways

The primary mechanism of acquired, high-level this compound resistance in enterococci and staphylococci is encoded by the vanA gene cluster, often located on a mobile genetic element like the transposon Tn1546.[5] This system fundamentally alters the this compound binding target.

The VanA Resistance Pathway:

  • Sensing: The two-component regulatory system, consisting of the sensor kinase VanS and the response regulator VanR, detects the presence of this compound.[5]

  • Signal Transduction: Upon this compound exposure, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR.[5]

  • Transcriptional Activation: Phosphorylated VanR acts as a transcriptional activator, binding to promoter regions and inducing the expression of the resistance genes vanH, vanA, and vanX.[3][5]

  • Target Modification:

    • VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate (D-Lac).[1][5]

    • VanA: A ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac).[1][5]

    • VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into cell wall precursors.[1][5]

  • Resistance Phenotype: The newly synthesized D-Ala-D-Lac is incorporated into the peptidoglycan precursors instead of D-Ala-D-Ala. This compound has a ~1000-fold lower binding affinity for D-Ala-D-Lac, rendering the antibiotic ineffective.[1][3]

In contrast, the resistance mechanism in VISA strains is more complex and multifactorial, not involving the van genes. It is typically associated with a thickened, disorganized cell wall with an increased number of "false" D-Ala-D-Ala targets that sequester this compound, preventing it from reaching its site of action at the cell membrane.[5]

VanA_Resistance_Pathway cluster_sensing Sensing & Regulation cluster_expression Gene Expression cluster_modification Cell Wall Precursor Modification This compound This compound (extracellular) VanS VanS (Sensor Kinase) This compound->VanS Activates VanR VanR (Response Regulator) VanS->VanR Phosphorylation vanHAX_promoter vanHAX Promoter VanR->vanHAX_promoter Binds & Activates vanHAX_genes vanH, vanA, vanX genes vanHAX_promoter->vanHAX_genes Transcription VanH VanH Protein vanHAX_genes->VanH Translation VanA VanA Protein vanHAX_genes->VanA Translation VanX VanX Protein vanHAX_genes->VanX Translation Pyruvate Pyruvate Pyruvate->VanH Reduces D_Ala D-Alanine D_Ala->VanA D_Ala_D_Lac D-Ala-D-Lac VanH->D_Ala_D_Lac Provides D-Lactate for VanA->D_Ala_D_Lac Synthesizes D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Hydrolyzes Peptidoglycan Synthesis Peptidoglycan Synthesis D_Ala_D_Lac->Peptidoglycan Synthesis Incorporated into Resistant Cell Wall Resistant Cell Wall Peptidoglycan Synthesis->Resistant Cell Wall Forms

Caption: VanA-type this compound resistance signaling pathway.

Experimental and Logical Workflows

The process of determining this compound susceptibility in a clinical laboratory follows a structured workflow to ensure accurate and timely results.

AST_Workflow cluster_testing Susceptibility Testing cluster_confirmation Confirmation (if required) start Clinical Specimen Received isolate Isolate and Identify Gram-Positive Pathogen start->isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) isolate->prep_inoculum bmd Broth Microdilution (BMD) prep_inoculum->bmd Primary or Reference Method ad Agar Dilution prep_inoculum->ad Alternative Method gd Gradient Diffusion (E-test) prep_inoculum->gd Alternative Method incubation Incubate at 35°C (16-24 hours) bmd->incubation ad->incubation gd->incubation read_mic Read and Record MIC Value (µg/mL) incubation->read_mic interpret Interpret Result using CLSI/EUCAST Breakpoints (S, I, R) read_mic->interpret confirm_mic Repeat with Reference Method (BMD) interpret->confirm_mic If Intermediate/ Resistant or Equivocal report Report Final Result to Clinician interpret->report If Susceptible molecular Molecular Testing (e.g., PCR for vanA/vanB) confirm_mic->molecular confirm_mic->report molecular->report

Caption: General workflow for this compound susceptibility testing.

Conclusion

This compound remains an indispensable tool in the antimicrobial armamentarium against serious Gram-positive infections. However, its effectiveness is continually challenged by the evolution of resistance. The spectrum of this compound's activity is narrowing, with the rise of VRE and the emergence of C. difficile and S. aureus strains exhibiting reduced susceptibility. This underscores the critical need for vigilant surveillance, accurate and standardized susceptibility testing, and robust antimicrobial stewardship programs. For drug development professionals, understanding the nuances of this compound's activity and the molecular basis of resistance is paramount for the rational design of next-generation antibiotics capable of overcoming these challenges. Continued research into novel glycopeptides and alternative therapeutic strategies is essential to stay ahead of the evolving landscape of antimicrobial resistance.

References

The Tale of Two Walls: A Technical Guide to the Fundamental Differences Between Vancomycin and Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between two cornerstone classes of antibiotics: vancomycin (B549263), a glycopeptide, and the broad family of beta-lactams. Understanding their disparate mechanisms of action, the ingenious ways bacteria have evolved to resist them, their unique chemical structures, and their respective spectra of activity is fundamental to antimicrobial research and the development of next-generation therapeutics.

Mechanism of Action: A Divergence in Targeting Cell Wall Synthesis

Both this compound and beta-lactam antibiotics are bactericidal agents that achieve their effect by disrupting the synthesis of the bacterial cell wall, a structure critical for maintaining cell integrity, particularly in Gram-positive bacteria.[1][2] However, their precise molecular targets and inhibitory mechanisms are fundamentally different.

This compound: The Precursor Binder

This compound inhibits peptidoglycan synthesis at an earlier stage than beta-lactams.[3][4] It forms a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[2][4] This binding physically obstructs the subsequent transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain and cross-linking.[3][5]

cluster_0 Inhibited Processes This compound This compound Peptidoglycan Precursor (Lipid II) Peptidoglycan Precursor (Lipid II) D-Ala-D-Ala terminus This compound->Peptidoglycan Precursor (Lipid II) Binds to Transglycosylase Transglycosylase Peptidoglycan Precursor (Lipid II)->Transglycosylase Blocked Substrate Transpeptidase (PBP) Transpeptidase (PBP) Peptidoglycan Precursor (Lipid II)->Transpeptidase (PBP) Blocked Substrate Peptidoglycan Elongation Peptidoglycan Elongation Transglycosylase->Peptidoglycan Elongation Peptidoglycan Cross-linking Peptidoglycan Cross-linking Transpeptidase (PBP)->Peptidoglycan Cross-linking Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Inhibition->Bacterial Cell Lysis

Caption: this compound's Mechanism of Action.

Beta-Lactams: The Enzyme Inhibitors

Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, act as structural analogs of the D-Ala-D-Ala substrate.[6][7] This mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are the bacterial transpeptidases responsible for the final cross-linking of peptidoglycan chains.[1][8] The beta-lactam ring then forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site, effectively inactivating the enzyme.[7][8] This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis.[7]

Beta-Lactam Antibiotic Beta-Lactam Antibiotic Penicillin-Binding Protein (PBP) Penicillin-Binding Protein (PBP) Beta-Lactam Antibiotic->Penicillin-Binding Protein (PBP) Binds to active site Inactive PBP Complex Inactive PBP Complex Penicillin-Binding Protein (PBP)->Inactive PBP Complex Forms covalent bond Peptidoglycan Precursors Peptidoglycan Precursors D-Ala-D-Ala Peptidoglycan Precursors->Penicillin-Binding Protein (PBP) Normal substrate Peptidoglycan Cross-linking Peptidoglycan Cross-linking Inactive PBP Complex->Peptidoglycan Cross-linking Inhibits Weakened Cell Wall Weakened Cell Wall Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Caption: Beta-Lactam's Mechanism of Action.

Mechanisms of Resistance: A Tale of Target Alteration vs. Enzymatic Destruction

Bacterial resistance to this compound and beta-lactams has emerged as a significant clinical challenge, driven by distinct evolutionary pathways.

This compound Resistance: Modifying the Target

The primary mechanism of high-level this compound resistance involves a sophisticated alteration of the drug's target.[9] This is most notably achieved through the acquisition of the van gene clusters (e.g., vanA, vanB).[10][11] These genes encode enzymes that reprogram peptidoglycan synthesis, replacing the terminal D-Ala-D-Ala of the precursor with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[9] This substitution significantly reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[9]

cluster_van_operon Van Operon vanS VanS (Sensor Kinase) vanR VanR (Response Regulator) vanS->vanR Phosphorylates vanH VanH (Dehydrogenase) vanR->vanH Activates Transcription vanA_B VanA/VanB (Ligase) vanR->vanA_B Activates Transcription vanX VanX (Dipeptidase) vanR->vanX Activates Transcription D-Lactate D-Lactate vanH->D-Lactate Produces D-Ala-D-Lac D-Ala-D-Lac vanA_B->D-Ala-D-Lac Synthesizes D-Alanine D-Alanine vanX->D-Alanine Cleaves This compound This compound This compound->vanS Induces Pyruvate Pyruvate Pyruvate->vanH Substrate D-Alanine->vanA_B Substrate D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala->vanX Substrate D-Lactate->vanA_B Substrate Modified Peptidoglycan Precursor Modified Peptidoglycan Precursor D-Ala-D-Lac->Modified Peptidoglycan Precursor Incorporated into This compound Resistance This compound Resistance Modified Peptidoglycan Precursor->this compound Resistance Leads to

Caption: this compound Resistance Pathway (vanA/vanB).

Beta-Lactam Resistance: Enzymatic Inactivation and Target Modification

Bacteria have evolved several mechanisms to counter beta-lactam antibiotics, with the most prevalent being the production of beta-lactamase enzymes.[1][12] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1] Another significant resistance mechanism involves alterations in the structure of PBPs, which reduces their affinity for beta-lactam antibiotics.[13][14] In Gram-negative bacteria, changes in the permeability of the outer membrane and the presence of efflux pumps can also contribute to resistance by preventing the antibiotic from reaching its PBP target.[13][15]

cluster_resistance_mechanisms Beta-Lactam Resistance Mechanisms Beta-Lactamase Production Beta-Lactamase Production Inactive Antibiotic Inactive Antibiotic Beta-Lactamase Production->Inactive Antibiotic Results in Altered PBPs Altered PBPs Reduced PBP Binding Reduced PBP Binding Altered PBPs->Reduced PBP Binding Results in Reduced Permeability Reduced Permeability Reduced Intracellular Concentration Reduced Intracellular Concentration Reduced Permeability->Reduced Intracellular Concentration Leads to Efflux Pumps Efflux Pumps Efflux Pumps->Reduced Intracellular Concentration Leads to Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactam Antibiotic->Beta-Lactamase Production Targeted by Beta-Lactam Antibiotic->Altered PBPs Poorly binds to Beta-Lactam Antibiotic->Reduced Permeability Blocked by Beta-Lactam Antibiotic->Efflux Pumps Removed by Beta-Lactam Resistance Beta-Lactam Resistance Inactive Antibiotic->Beta-Lactam Resistance Reduced Intracellular Concentration->Beta-Lactam Resistance Reduced PBP Binding->Beta-Lactam Resistance

Caption: Beta-Lactam Resistance Mechanisms.

Chemical Structure: Glycopeptide vs. Beta-Lactam Ring

The chemical structures of this compound and beta-lactams are markedly different, which underpins their distinct mechanisms of action and properties.

This compound: A Complex Glycopeptide

This compound is a large, rigid tricyclic glycopeptide antibiotic with a molecular weight of approximately 1449.2 Da.[16][17][18] Its complex structure is composed of a heptapeptide (B1575542) backbone that is extensively cross-linked and glycosylated. This intricate three-dimensional architecture is crucial for its ability to form multiple hydrogen bonds with the D-Ala-D-Ala terminus of peptidoglycan precursors.[2]

Beta-Lactams: The Characteristic Ring

The defining feature of all beta-lactam antibiotics is the presence of a beta-lactam ring, a four-membered cyclic amide.[1][19] The inherent strain of this ring makes it chemically reactive and susceptible to nucleophilic attack, which is key to its ability to acylate and inactivate PBPs.[6][19] Different families of beta-lactams, such as penicillins, cephalosporins, carbapenems, and monobactams, are distinguished by the fusion of the beta-lactam ring to other ring structures.[1][20]

Spectrum of Activity: A Tale of Gram-Positive Specificity vs. Broader Coverage

The structural and mechanistic differences between this compound and beta-lactams are reflected in their spectrum of antibacterial activity.

This compound: A Gram-Positive Specialist

This compound's large size and hydrophilic nature prevent it from penetrating the outer membrane of Gram-negative bacteria.[2][3] Consequently, its activity is primarily restricted to Gram-positive bacteria, including staphylococci (such as MRSA), streptococci, and enterococci.[5][21] It is not effective against most Gram-negative bacteria, mycobacteria, or fungi.[5]

Beta-Lactams: A Diverse Spectrum

The spectrum of activity of beta-lactam antibiotics is highly variable and depends on the specific agent.[22][23]

  • Penicillins: Natural penicillins are primarily active against Gram-positive cocci. Aminopenicillins have an extended spectrum that includes some Gram-negative organisms. Antipseudomonal penicillins have even broader coverage against Gram-negative bacteria, including Pseudomonas aeruginosa.

  • Cephalosporins: These are classified into generations, with later generations generally exhibiting increased activity against Gram-negative bacteria.[24]

  • Carbapenems: These possess the broadest spectrum of activity among all beta-lactams, covering a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.

  • Monobactams: These have a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for this compound and representative beta-lactam antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges (μg/mL)

Antibiotic ClassAntibioticStaphylococcus aureusEnterococcus faecalisStreptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
Glycopeptide This compound0.5 - 2 (Susceptible)≤4 (Susceptible)≤1 (Susceptible)ResistantResistant
4 - 8 (Intermediate)8 - 16 (Intermediate)
≥16 (Resistant)≥32 (Resistant)
Beta-Lactam Penicillin G≤0.12 (Susceptible)≤8 (Susceptible)≤0.06 (Susceptible)ResistantResistant
Oxacillin (for S. aureus)≤2 (Susceptible)N/AN/AN/AN/A
Ampicillin≤0.25 (Susceptible)≤8 (Susceptible)≤2 (Susceptible)≤8 (Susceptible)Resistant
Ceftriaxone≤1 (Susceptible)Resistant≤0.5 (Susceptible)≤1 (Susceptible)Resistant
Piperacillin≤16 (Susceptible)≤16 (Susceptible)N/A≤16 (Susceptible)≤16 (Susceptible)
Imipenem≤1 (Susceptible)≤4 (Susceptible)≤0.12 (Susceptible)≤1 (Susceptible)≤2 (Susceptible)

Note: MIC breakpoints are based on CLSI and/or EUCAST guidelines and can vary. N/A indicates not applicable or not a primary target.

Table 2: Prevalence of Resistance

Antibiotic ClassOrganismResistance Phenotype/GenotypeReported PrevalenceRegion/Study Context
Glycopeptide Enterococcus faeciumVRE (this compound-Resistant Enterococci)8.1% - 46.8%Varies significantly by geographic location (e.g., UAE, Australia)[8][25]
Enterococcus faecalisVRE0.9% - 3%Generally lower than in E. faecium[5][8]
Staphylococcus aureusVISA/VRSARareSporadic reports globally
Beta-Lactam Staphylococcus aureusMRSA (Methicillin-Resistant S. aureus)13.8% - 29%Varies by healthcare setting and region[7][26]
Escherichia coliESBL (Extended-Spectrum Beta-Lactamase) Production20.5% - 56.36%High prevalence in various clinical and environmental settings[7][27]
Pseudomonas aeruginosaResistance to Carbapenems~20-30%A significant challenge in healthcare-associated infections

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound and beta-lactam antibiotics.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Prepare serial dilutions of antibiotic in microtiter plate Prepare serial dilutions of antibiotic in microtiter plate Inoculate each well with bacterial suspension Inoculate each well with bacterial suspension Prepare serial dilutions of antibiotic in microtiter plate->Inoculate each well with bacterial suspension Prepare standardized bacterial inoculum (0.5 McFarland) Prepare standardized bacterial inoculum (0.5 McFarland) Prepare standardized bacterial inoculum (0.5 McFarland)->Inoculate each well with bacterial suspension Incubate at 35-37°C for 16-20 hours Incubate at 35-37°C for 16-20 hours Inoculate each well with bacterial suspension->Incubate at 35-37°C for 16-20 hours Visually inspect for turbidity (bacterial growth) Visually inspect for turbidity (bacterial growth) Incubate at 35-37°C for 16-20 hours->Visually inspect for turbidity (bacterial growth) MIC is the lowest concentration with no visible growth MIC is the lowest concentration with no visible growth Visually inspect for turbidity (bacterial growth)->MIC is the lowest concentration with no visible growth

Caption: MIC Determination Workflow.

Methodology:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1][2][13]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3][13]

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.[3][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[1][3]

Protocol 2: Beta-Lactamase Activity Assay using Nitrocefin (B1678963)

Prepare bacterial lysate or purified enzyme Prepare bacterial lysate or purified enzyme Add Nitrocefin (chromogenic cephalosporin) substrate Add Nitrocefin (chromogenic cephalosporin) substrate Prepare bacterial lysate or purified enzyme->Add Nitrocefin (chromogenic cephalosporin) substrate Incubate at room temperature Incubate at room temperature Add Nitrocefin (chromogenic cephalosporin) substrate->Incubate at room temperature Measure absorbance at 490 nm kinetically Measure absorbance at 490 nm kinetically Incubate at room temperature->Measure absorbance at 490 nm kinetically Calculate rate of color change (hydrolysis) Calculate rate of color change (hydrolysis) Measure absorbance at 490 nm kinetically->Calculate rate of color change (hydrolysis) Determine beta-lactamase activity Determine beta-lactamase activity Calculate rate of color change (hydrolysis)->Determine beta-lactamase activity

Caption: Beta-Lactamase Activity Assay Workflow.

Methodology:

  • Sample Preparation: A bacterial cell lysate or a purified beta-lactamase enzyme solution is prepared.[15][20]

  • Assay Reaction: The sample is added to a reaction buffer containing nitrocefin, a chromogenic cephalosporin (B10832234) substrate.[16][28]

  • Detection: Hydrolysis of the beta-lactam ring in nitrocefin by beta-lactamase results in a color change from yellow to red, which can be measured spectrophotometrically at a wavelength of 490 nm.[16][20]

  • Quantification: The rate of the color change is proportional to the beta-lactamase activity in the sample.[20]

Protocol 3: PCR-Based Detection of vanA and vanB Genes

Extract DNA from bacterial isolate Extract DNA from bacterial isolate Prepare PCR reaction mix (primers for vanA/vanB, polymerase, dNTPs) Prepare PCR reaction mix (primers for vanA/vanB, polymerase, dNTPs) Extract DNA from bacterial isolate->Prepare PCR reaction mix (primers for vanA/vanB, polymerase, dNTPs) Perform PCR amplification with specific thermal cycling conditions Perform PCR amplification with specific thermal cycling conditions Prepare PCR reaction mix (primers for vanA/vanB, polymerase, dNTPs)->Perform PCR amplification with specific thermal cycling conditions Analyze PCR products by gel electrophoresis Analyze PCR products by gel electrophoresis Perform PCR amplification with specific thermal cycling conditions->Analyze PCR products by gel electrophoresis Visualize bands corresponding to vanA and vanB amplicons Visualize bands corresponding to vanA and vanB amplicons Analyze PCR products by gel electrophoresis->Visualize bands corresponding to vanA and vanB amplicons Confirm presence of resistance genes Confirm presence of resistance genes Visualize bands corresponding to vanA and vanB amplicons->Confirm presence of resistance genes

Caption: PCR Detection of vanA/vanB Workflow.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolate.[29]

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using specific primers designed to amplify a segment of the vanA and/or vanB genes. A multiplex PCR can be used to detect both genes simultaneously.[12][29]

  • Gel Electrophoresis: The PCR products are separated by size using agarose (B213101) gel electrophoresis.[29]

  • Detection: The presence of DNA bands of the expected sizes for vanA and vanB amplicons indicates the presence of these resistance genes in the bacterial isolate.[12]

Protocol 4: Analysis of Peptidoglycan Precursors by HPLC

Grow bacteria in the presence/absence of antibiotic Grow bacteria in the presence/absence of antibiotic Extract cytoplasmic peptidoglycan precursors Extract cytoplasmic peptidoglycan precursors Grow bacteria in the presence/absence of antibiotic->Extract cytoplasmic peptidoglycan precursors Separate precursors by reverse-phase HPLC Separate precursors by reverse-phase HPLC Extract cytoplasmic peptidoglycan precursors->Separate precursors by reverse-phase HPLC Detect precursors by UV absorbance (262 nm) Detect precursors by UV absorbance (262 nm) Separate precursors by reverse-phase HPLC->Detect precursors by UV absorbance (262 nm) Identify and quantify precursor peaks (e.g., UDP-MurNAc-pentapeptide) Identify and quantify precursor peaks (e.g., UDP-MurNAc-pentapeptide) Detect precursors by UV absorbance (262 nm)->Identify and quantify precursor peaks (e.g., UDP-MurNAc-pentapeptide) Determine impact on precursor pool Determine impact on precursor pool Identify and quantify precursor peaks (e.g., UDP-MurNAc-pentapeptide)->Determine impact on precursor pool

Caption: HPLC Analysis of Peptidoglycan Precursors.

Methodology:

  • Culturing and Extraction: Bacteria are cultured under specific conditions (e.g., with and without antibiotic treatment). The cytoplasmic pool of peptidoglycan precursors is then extracted.[30]

  • HPLC Separation: The extracted precursors are separated using reverse-phase high-performance liquid chromatography (HPLC).[17][31]

  • Detection and Quantification: The separated precursors are detected by their UV absorbance, and the peaks are identified and quantified by comparison to known standards.[17] This method allows for the detailed analysis of the effects of antibiotics on the accumulation of specific peptidoglycan synthesis intermediates.

Conclusion

This compound and beta-lactam antibiotics, while both targeting the bacterial cell wall, represent distinct paradigms in antibiotic action and resistance. This compound's mechanism of binding to peptidoglycan precursors contrasts sharply with the enzymatic inhibition of PBPs by beta-lactams. This fundamental difference has led to the evolution of disparate resistance strategies in bacteria, from target-site modification to enzymatic inactivation. A thorough understanding of these core differences is paramount for the rational design of novel antimicrobial agents and strategies to combat the growing threat of antibiotic resistance. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these and other antimicrobial compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of Vancomycin (B549263) Nephrotoxicity and Ototoxicity

This technical guide provides a comprehensive overview of the foundational research into this compound-induced nephrotoxicity and ototoxicity. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the early clinical observations, experimental methodologies, and proposed mechanisms of these toxicities. The information is presented to facilitate further research and development in this critical area of antibiotic safety.

Introduction

This compound, a glycopeptide antibiotic, was introduced into clinical practice in the 1950s. Its potent activity against Gram-positive bacteria, particularly penicillin-resistant staphylococci, made it a valuable therapeutic agent. However, early clinical use was associated with significant adverse effects, most notably nephrotoxicity and ototoxicity. Initial preparations of this compound were impure, often referred to as "Mississippi mud" due to their brownish color, and these impurities were thought to contribute significantly to the observed toxicities.[1][2] With improved purification processes, the incidence of these adverse effects has decreased, but they remain a clinical concern, especially with high-dose therapy and in patients with underlying risk factors. This guide delves into the initial studies that characterized these toxicities, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

This compound-Induced Nephrotoxicity

Early reports of this compound-associated acute kidney injury (AKI) emerged soon after its clinical introduction.[3] The incidence of nephrotoxicity has been reported to range from 5% to over 40%, with the variability attributed to differences in this compound formulations, dosing regimens, and patient populations.[2]

Quantitative Data on this compound Nephrotoxicity

The following tables summarize quantitative data from various studies on the incidence of this compound nephrotoxicity, highlighting the impact of dosage, duration of therapy, and concomitant use of other nephrotoxic agents.

Table 1: Incidence of this compound Nephrotoxicity Based on Daily Dose

Study (Reference)This compound Daily DoseNumber of PatientsIncidence of Nephrotoxicity (%)
Lodise et al.<4 g/day 22011%
Lodise et al.≥4 g/day 2635%

Table 2: Influence of this compound Trough Concentrations on Nephrotoxicity

Trough ConcentrationIncidence of Nephrotoxicity
<15 mg/LLow
15-20 mg/L21% (for >1 week of therapy)
>20 mg/LSignificantly increased risk

Table 3: Impact of Duration of this compound Therapy on Nephrotoxicity

Duration of TherapyIncidence of Nephrotoxicity (%)
>1 week21%
>2 weeks30%
Each additional day12% increased odds ratio

Table 4: Synergistic Nephrotoxicity with Concomitant Aminoglycoside Use

Treatment GroupNumber of PatientsIncidence of Nephrotoxicity (%)
This compound alone605%
This compound + Aminoglycoside3435%
Experimental Protocols for Studying this compound Nephrotoxicity

Initial investigations into the mechanisms of this compound nephrotoxicity utilized both in vitro and in vivo models. These studies were crucial in elucidating the pathophysiology of this compound-induced kidney damage.

1. In Vitro Assessment of this compound Cytotoxicity in Renal Proximal Tubule Cells

  • Objective: To determine the direct cytotoxic effects of this compound on renal proximal tubule epithelial cells.

  • Cell Lines: Human conditionally immortalized proximal tubule epithelial cells (ciPTECs) or Boston University Murine Proximal Tubule (BUMPT) cells are commonly used.[1][4]

  • Methodology:

    • Cells are cultured to confluence in appropriate media and seeded in 96-well plates.

    • This compound is added to the culture media at a range of concentrations.

    • Cells are incubated with this compound for a specified period (e.g., 24 hours).

    • Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or an ATP-based assay.[1][5]

    • Cytotoxicity is measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.[5]

    • The concentration-dependent effects are analyzed to determine the IC50 (half-maximal inhibitory concentration).[1]

2. In Vivo Rodent Model of this compound-Induced Nephrotoxicity

  • Objective: To characterize the nephrotoxic effects of this compound in a living organism and to study the time course and dose-dependency of renal injury.

  • Animal Model: Sprague-Dawley rats or BALB/c mice are frequently used.[1][6]

  • Methodology:

    • Animals are administered this compound via intraperitoneal or intravenous injection at various doses (e.g., 150, 200, 300 mg/kg) daily for a specified duration (e.g., 7-14 days).[1][7]

    • Blood samples are collected at baseline and at regular intervals to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[1]

    • Urine may be collected to measure biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1).[8]

    • At the end of the study period, animals are euthanized, and kidneys are harvested for histopathological examination.

    • Kidney tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for tubular necrosis, interstitial inflammation, and fibrosis.[6][7]

    • Immunohistochemistry may be performed to detect markers of apoptosis (e.g., single-stranded DNA) or tubular injury (e.g., CD10).[7]

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound-induced nephrotoxicity is believed to be oxidative stress in the proximal renal tubules.[4][9]

Vancomycin_Nephrotoxicity_Pathway This compound This compound ProximalTubuleCell Proximal Tubule Cell This compound->ProximalTubuleCell Accumulation ROS Reactive Oxygen Species (ROS) Production ProximalTubuleCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Cellular Damage & Necrosis OxidativeStress->CellularDamage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Apoptosis->CellularDamage AKI Acute Kidney Injury (AKI) CellularDamage->AKI

Proposed signaling pathway of this compound-induced nephrotoxicity.

Nephrotoxicity_Study_Workflow start Start: Hypothesis (this compound causes nephrotoxicity) animal_model Select Animal Model (e.g., Sprague-Dawley Rat) start->animal_model dosing Administer this compound (Varying doses and durations) animal_model->dosing monitoring Monitor Renal Function (Serum Creatinine, BUN) dosing->monitoring histology Histopathological Analysis (H&E, Masson's Trichrome) dosing->histology data_analysis Data Analysis and Interpretation monitoring->data_analysis histology->data_analysis conclusion Conclusion on Nephrotoxic Potential data_analysis->conclusion

Experimental workflow for an in vivo study of this compound nephrotoxicity.

This compound-Induced Ototoxicity

Reports of ototoxicity associated with this compound also date back to its early clinical use.[10] This adverse effect, characterized by hearing loss and tinnitus, was more common with the initial, less pure formulations of the drug.[5]

Quantitative Data on this compound Ototoxicity

The incidence of this compound-induced ototoxicity is now considered rare with purified preparations. The following table presents data from a study re-evaluating this toxicity.

Table 5: Incidence of High-Frequency Hearing Loss with this compound Therapy

Patient Age GroupNumber of PatientsIncidence of Hearing Loss (%)
<53 years320%
≥53 years5719%
Experimental Protocols for Studying this compound Ototoxicity

The guinea pig has been a valuable animal model for investigating drug-induced ototoxicity due to its anatomical and physiological similarities to the human auditory system.

1. In Vivo Guinea Pig Model of this compound-Induced Ototoxicity

  • Objective: To assess the potential for this compound to cause hearing loss and damage to the inner ear.

  • Animal Model: Male guinea pigs with normal hearing, confirmed by baseline auditory testing.[11][12]

  • Methodology:

    • Establish a baseline auditory function for each animal using methods such as the Preyer pinna reflex (a startle response to a sound stimulus) or auditory brainstem response (ABR) testing.[10]

    • Administer this compound (e.g., 200 mg/kg) via intramuscular or intravenous injection daily for a specified period (e.g., 14-22 days).[11][12]

    • Monitor auditory function periodically throughout the study using ABR, which measures the electrical potentials in the cochlea and auditory pathway.[12]

    • At the end of the treatment period, euthanize the animals and perfuse the cochleae with a fixative.

    • Dissect the organ of Corti and examine the sensory hair cells (inner and outer) using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to assess for morphological changes and cell loss.[12]

Logical Relationships and Experimental Workflows

Ototoxicity_Risk_Factors Ototoxicity This compound-Induced Ototoxicity HighDose High this compound Dose/Concentration HighDose->Ototoxicity RenalImpairment Pre-existing Renal Impairment RenalImpairment->Ototoxicity ConcomitantDrugs Concomitant Use of Other Ototoxic Drugs ConcomitantDrugs->Ototoxicity AdvancedAge Advanced Age AdvancedAge->Ototoxicity

Key risk factors for this compound-induced ototoxicity.

Conclusion

The initial studies on this compound-induced nephrotoxicity and ototoxicity were instrumental in defining the safety profile of this important antibiotic. While the incidence of these toxicities has decreased with improved manufacturing processes, the foundational research continues to inform clinical practice and guide the development of safer therapeutic strategies. The experimental models and methodologies established in these early investigations remain relevant for evaluating the toxicity of new drug candidates and for further elucidating the mechanisms of drug-induced organ injury. This guide provides a detailed resource for researchers to build upon this historical knowledge in their ongoing efforts to improve drug safety and patient outcomes.

References

The Genetic Basis of Vancomycin Resistance in Enterococcus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic mechanisms underlying vancomycin (B549263) resistance in Enterococcus species, a critical area of focus in the ongoing battle against antimicrobial resistance. This document details the molecular machinery, regulatory pathways, and key experimental methodologies used to investigate this significant public health threat.

Introduction to this compound Resistance in Enterococcus

Enterococcus species, once regarded as commensal organisms of the gastrointestinal tract, have emerged as major nosocomial pathogens.[1] Their intrinsic and acquired resistance to a broad range of antibiotics, including the glycopeptide this compound, poses a significant clinical challenge. This compound inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.

Resistance to this compound in enterococci is primarily mediated by the acquisition of gene clusters, known as van operons. These operons encode enzymes that reprogram the peptidoglycan synthesis pathway, leading to the production of modified precursors with reduced affinity for this compound. To date, several distinct van operons have been characterized, each conferring varying levels of resistance and having unique genetic organizations.

Genetic Determinants of this compound Resistance: The van Operons

The classification of this compound resistance in Enterococcus is based on the genotype of the acquired van operon. The two most prevalent and clinically significant types are VanA and VanB. Other less common but important types include VanC, VanD, VanE, VanG, VanL, VanM, and VanN. These operons are typically located on mobile genetic elements such as transposons and plasmids, facilitating their spread within and between bacterial species.

The core mechanism of high-level this compound resistance involves the alteration of the terminal dipeptide of the peptidoglycan precursor. This is achieved through two primary pathways: the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).

D-Ala-D-Lac Mediated Resistance (VanA, VanB, VanD, VanM)

The VanA, VanB, VanD, and VanM phenotypes result from the production of peptidoglycan precursors ending in D-Ala-D-Lac. This substitution, which replaces the terminal D-alanine with a D-lactate, results in the loss of a critical hydrogen bond required for high-affinity this compound binding, leading to a 1,000-fold reduction in binding affinity.[2]

The key enzymes encoded by these operons include:

  • VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate.

  • VanA/VanB/VanD/VanM: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.

  • VanX: A D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.

  • VanY: A D,D-carboxypeptidase that cleaves the terminal D-alanine from any remaining pentapeptide precursors that have been incorporated into the cell wall.

D-Ala-D-Ser Mediated Resistance (VanC, VanE, VanG, VanL, VanN)

The VanC, VanE, VanG, VanL, and VanN phenotypes are associated with the synthesis of peptidoglycan precursors terminating in D-Ala-D-Ser. This alteration confers a lower level of this compound resistance compared to the D-Ala-D-Lac modification. The key enzymes in this pathway include:

  • VanC/VanE/VanG/VanL/VanN: A ligase that synthesizes the D-Ala-D-Ser dipeptide.

  • VanT: A serine racemase that converts L-serine to D-serine.

  • VanXY: A bifunctional protein with both D,D-dipeptidase and D,D-carboxypeptidase activity.

Quantitative Analysis of this compound Resistance

The level of resistance to this compound and the related glycopeptide teicoplanin is a key characteristic used to differentiate the various van genotypes. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

GenotypePrecursor TerminusThis compound MIC (µg/mL)Teicoplanin MIC (µg/mL)Inducibility
VanA D-Ala-D-Lac64 to >102416 to 512This compound & Teicoplanin
VanB D-Ala-D-Lac4 to >1024≤1This compound only
VanC D-Ala-D-Ser2 to 32≤1Constitutive (low level)
VanD D-Ala-D-Lac64 to 1284 to 64Constitutive
VanE D-Ala-D-Ser16 to 64≤0.5This compound
VanG D-Ala-D-Ser16 to 32≤0.5This compound
VanL D-Ala-D-Ser8 to 16≤0.5This compound
VanM D-Ala-D-Lac≥16≥8This compound & Teicoplanin
VanN D-Ala-D-Ser64 to 256≤0.5This compound

Regulatory Mechanisms: The VanS/VanR Two-Component System

The expression of the resistance genes in many van operons (e.g., vanA, vanB, vanD, vanG) is tightly regulated by a two-component system, typically consisting of the sensor histidine kinase VanS and the response regulator VanR.

  • VanS: A membrane-bound sensor kinase that detects the presence of glycopeptide antibiotics in the environment.

  • VanR: A cytoplasmic response regulator that, upon phosphorylation by VanS, acts as a transcriptional activator for the resistance genes.

In the absence of this compound, VanS exhibits phosphatase activity, keeping VanR in a non-phosphorylated, inactive state. Upon exposure to this compound, VanS undergoes a conformational change, activating its kinase activity. It then autophosphorylates a conserved histidine residue and subsequently transfers the phosphoryl group to a conserved aspartate residue on VanR. Phosphorylated VanR then binds to promoter regions upstream of the resistance genes, initiating their transcription.

VanA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VanS VanS (Sensor Kinase) This compound->VanS Binds VanS->VanS VanR VanR (Response Regulator) VanS->VanR Phosphotransfer VanR_P VanR-P (Active) van_promoter vanHAX Promoter VanR_P->van_promoter Binds & Activates van_genes vanH, vanA, vanX Transcription van_promoter->van_genes Resistance_Proteins Resistance Proteins (VanH, VanA, VanX) van_genes->Resistance_Proteins

Caption: VanA-type resistance signaling pathway.

Experimental Protocols for VRE Characterization

A variety of experimental techniques are employed to identify, characterize, and study this compound-resistant enterococci.

Phenotypic Methods

This method determines the MIC of this compound and is considered the gold standard for susceptibility testing. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate.

  • Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

  • Plate Inoculation: Inoculate a 96-well microtiter plate containing serial twofold dilutions of this compound in CAMHB with the prepared inoculum. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Chromogenic agars are selective and differential media used for the rapid detection of VRE from clinical samples.

  • Sample Inoculation: Directly streak the specimen (e.g., rectal swab, stool sample) onto the chromogenic agar plate.

  • Incubation: Incubate the plate aerobically at 35-37°C for 24-48 hours.

  • Interpretation: VRE species will grow as colonies of a specific color, as defined by the manufacturer, due to the hydrolysis of specific chromogenic substrates. For example, on some media, E. faecium may appear as mauve colonies and E. faecalis as blue or green colonies.

Genotypic Methods

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for the detection of specific resistance genes.

  • DNA Extraction: Isolate bacterial DNA from a pure culture or directly from a clinical specimen.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for vanA and vanB.

    • Add the extracted DNA to the master mix.

    • Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Detection of Amplified Products: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of bands of the expected size for vanA and vanB indicates a positive result.

PFGE is a molecular typing method used to determine the genetic relatedness of bacterial isolates, often employed in outbreak investigations.

  • Plug Preparation: Embed intact bacterial cells in agarose plugs and lyse the cells to release the genomic DNA.

  • Restriction Digestion: Digest the genomic DNA within the plugs with a rare-cutting restriction enzyme (e.g., SmaI).

  • Electrophoresis: Separate the large DNA fragments using a PFGE system, which periodically changes the direction of the electric field.

  • Analysis: Stain the gel with ethidium (B1194527) bromide and visualize the DNA fragments under UV light. Compare the banding patterns of different isolates to determine their clonal relationship.

Analysis of Peptidoglycan Precursors

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to analyze the composition of peptidoglycan precursors.

  • Extraction of Cytoplasmic Precursors: Grow bacterial cultures to mid-log phase and extract the cytoplasmic pool of UDP-MurNAc-pentapeptide precursors.

  • LC-MS Analysis:

    • Separate the extracted precursors using high-performance liquid chromatography (HPLC).

    • Analyze the separated components by mass spectrometry to determine their exact mass and identify the terminal dipeptide (D-Ala-D-Ala, D-Ala-D-Lac, or D-Ala-D-Ser).

VRE_Experimental_Workflow cluster_Confirmation Confirmatory Testing cluster_Typing Epidemiological Typing cluster_Mechanism Mechanistic Studies Start Clinical Sample (e.g., Rectal Swab) Chromogenic_Agar VRE Screening on Chromogenic Agar Start->Chromogenic_Agar Incubation Incubation (24-48h) Chromogenic_Agar->Incubation Presumptive_VRE Presumptive VRE Colonies Incubation->Presumptive_VRE Growth No_Growth No VRE Detected Incubation->No_Growth No Growth MIC_Testing MIC Determination (Broth Microdilution) Presumptive_VRE->MIC_Testing PCR PCR for van Genes (vanA, vanB, etc.) Presumptive_VRE->PCR PFGE Pulsed-Field Gel Electrophoresis (PFGE) Presumptive_VRE->PFGE Outbreak Investigation PG_Analysis Peptidoglycan Precursor Analysis (LC-MS) Presumptive_VRE->PG_Analysis Research Final_Report Final Report: VRE Identification, Susceptibility Profile, & Genotype MIC_Testing->Final_Report PCR->Final_Report PFGE->Final_Report PG_Analysis->Final_Report

Caption: Experimental workflow for VRE identification.

Logical Relationships of van Operons and Resistance Phenotypes

The various van operons can be logically grouped based on the resulting biochemical modification of the peptidoglycan precursor and the associated resistance phenotype.

Van_Operon_Relationships cluster_DAlaDLac D-Ala-D-Lac Pathway cluster_DAlaDSer D-Ala-D-Ser Pathway VRE This compound-Resistant Enterococcus (VRE) VanA VanA VRE->VanA VanB VanB VRE->VanB VanD VanD VRE->VanD VanM VanM VRE->VanM VanC VanC VRE->VanC VanE VanE VRE->VanE VanG VanG VRE->VanG VanL VanL VRE->VanL VanN VanN VRE->VanN High_Level_Resistance High-Level this compound Resistance VanA->High_Level_Resistance VanB->High_Level_Resistance VanD->High_Level_Resistance VanM->High_Level_Resistance Low_Level_Resistance Low-to-Moderate Level This compound Resistance VanC->Low_Level_Resistance VanE->Low_Level_Resistance VanG->Low_Level_Resistance VanL->Low_Level_Resistance VanN->Low_Level_Resistance

Caption: Logical grouping of van operons.

Conclusion

The genetic basis of this compound resistance in Enterococcus species is a complex and evolving field. The dissemination of van operons via mobile genetic elements continues to drive the emergence of resistance, posing a significant threat to public health. A thorough understanding of the molecular mechanisms, regulatory networks, and phenotypic consequences of these resistance determinants is paramount for the development of novel diagnostic tools, effective therapeutic strategies, and robust infection control measures. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to investigate and combat this pressing issue. Continued surveillance and research are essential to monitor the evolution of this compound resistance and to develop innovative approaches to overcome this formidable challenge.

References

Methodological & Application

Application Note and Protocol: Preparation of Stable Vancomycin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the preparation, storage, and handling of stable vancomycin (B549263) stock solutions intended for in vitro assays. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a glycopeptide antibiotic that is highly effective against Gram-positive bacteria.[1][2] It is a critical tool in both clinical settings and microbiological research. For in vitro studies, such as minimum inhibitory concentration (MIC) assays, time-kill assays, and mechanism of action studies, the preparation of accurate and stable this compound stock solutions is a fundamental prerequisite. This document outlines the key considerations and detailed protocols for preparing stable this compound solutions.

This compound acts by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3] It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, which blocks their incorporation into the growing cell wall.[3] Additionally, this compound can alter the permeability of the bacterial cell membrane and interfere with RNA synthesis.[4]

Materials and Reagents

  • This compound hydrochloride powder (USP grade)

  • Sterile Water for Injection (WFI) or sterile deionized water

  • 0.9% Sodium Chloride solution (Normal Saline)

  • 5% Dextrose in Water (D5W)

  • Sterile conical tubes (e.g., 15 mL and 50 mL)

  • Sterile single-use syringes and needles

  • Sterile 0.22 µm syringe filters

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. The following table summarizes key quantitative data for the preparation and storage of this compound solutions.

ParameterValueSolventStorage TemperatureDuration of StabilityReference
Solubility >100 mg/mLWaterRoom Temperature-[5][6]
50 mg/mLWaterRoom Temperature-
Moderately SolubleMethanolRoom Temperature-[6]
InsolubleHigher Alcohols, Acetone, EtherRoom Temperature-[6]
Stock Solution Stability High Concentration--20°C1 year[4]
High Concentration--80°C2 years[4]
Working Solution Stability 5 mg/mL0.9% NaCl or 5% Dextrose2-8°C14 days[7]
5 and 10 mg/mL5% Dextrose4°C58 days[1][8]
5 mg/mL5% Dextrose22°C48 hours[1]
25 mg/mLOra-Sweet and Water4°CAt least 75 days[9]
25 mg/mLOra-Sweet and Water25°C26-30 days[9]
41.7 mg/mL0.9% NaCl or 5% Dextrose18-25°C48 hours[10][11]
62.5 and 83.3 mg/mL5% DextroseRoom Temperature48 hours[10]
83.3 mg/mL0.9% NaClRoom Temperature24 hours[10]

Experimental Protocols

This protocol describes the preparation of a high-concentration primary stock solution that can be further diluted to desired working concentrations.

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.

  • Reconstitution:

    • Transfer the weighed powder into a sterile 15 mL or 50 mL conical tube.

    • Add a small volume of Sterile Water for Injection (e.g., 5 mL) to the tube.

    • Vortex the solution until the powder is completely dissolved. This compound hydrochloride should readily dissolve in water to form a clear, colorless to faint yellow solution.

    • Bring the solution to the final desired volume (e.g., 10 mL) with Sterile Water for Injection.

  • Sterilization:

    • Draw the reconstituted solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • For long-term storage, store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[4] Avoid repeated freezing and thawing.

  • Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Dilution:

    • Calculate the required volume of the stock solution to achieve the desired final concentration in your assay medium or buffer (e.g., Mueller-Hinton Broth, cell culture medium).

    • Perform serial dilutions if necessary to achieve low concentrations accurately.

    • Use sterile diluents such as 0.9% NaCl, 5% Dextrose, or the specific assay medium.

  • Stability of Diluted Solutions: Be aware of the stability of diluted this compound solutions. For instance, solutions diluted in 5% Dextrose or 0.9% Sodium Chloride can be stored at 2-8°C for up to 14 days.[7] However, it is best practice to prepare fresh working solutions for each experiment.

Quality Control

  • Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or color change before use.[8]

  • pH Measurement: The pH of this compound solutions is typically acidic, in the range of 3.2 to 3.6.[10] Significant deviations from this range could indicate degradation.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[12]

Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the mechanism of action of this compound.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage cluster_use Usage weigh 1. Weigh this compound HCl Powder reconstitute 2. Reconstitute in Sterile Water weigh->reconstitute dissolve 3. Vortex to Dissolve reconstitute->dissolve volume 4. Adjust to Final Volume dissolve->volume filter 5. Filter Sterilize (0.22 µm) volume->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store_neg20 Store at -20°C (≤ 1 year) aliquot->store_neg20 Long-term store_neg80 Store at -80°C (≤ 2 years) aliquot->store_neg80 Extended Long-term thaw 7. Thaw Aliquot store_neg20->thaw store_neg80->thaw dilute 8. Prepare Working Solution thaw->dilute assay 9. Use in In Vitro Assay dilute->assay G This compound Mechanism of Action This compound This compound binding Binding This compound->binding other_effects Other Effects This compound->other_effects precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) precursor->binding transglycosylation Transglycosylation Blocked binding->transglycosylation transpeptidation Transpeptidation Blocked binding->transpeptidation cell_wall Inhibition of Peptidoglycan Synthesis transglycosylation->cell_wall transpeptidation->cell_wall lysis Cell Lysis cell_wall->lysis membrane Altered Membrane Permeability other_effects->membrane rna Inhibition of RNA Synthesis other_effects->rna

References

Determining Vancomycin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of vancomycin (B549263) against various bacterial isolates. Accurate MIC determination is crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the development of new antimicrobial agents. The following sections detail standardized methods, quality control parameters, and data interpretation guidelines.

Introduction

This compound is a glycopeptide antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Monitoring this compound MICs is essential due to the emergence of strains with reduced susceptibility, such as this compound-Intermediate Staphylococcus aureus (VISA) and this compound-Resistant Staphylococcus aureus (VRSA). Several methods are utilized for this compound MIC testing, with broth microdilution often considered the reference method. However, other methods like agar (B569324) dilution and gradient diffusion (Etest) are also widely used. It is important to note that different testing methods can yield variable MIC results.[1][2][3][4][5]

Key Considerations for this compound MIC Testing

Several factors can influence the outcome of this compound MIC testing, leading to variability between different methods. Etest, for instance, has been reported to yield MIC values that are one to two dilutions higher than those obtained by the broth microdilution (BMD) method.[2][6] Automated systems like VITEK 2, MicroScan, and Phoenix may also show discrepancies when compared to the reference BMD method.[7][8] Therefore, consistency in the chosen methodology and strict adherence to established protocols are paramount for reliable and reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound MIC testing, including interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as quality control ranges for reference strains.

Table 1: this compound MIC Interpretive Criteria (µg/mL)

OrganismCLSI BreakpointsEUCAST Breakpoints
S I
Staphylococcus aureus≤24-8
Enterococcus spp.≤48-16

S = Susceptible, I = Intermediate, R = Resistant Data sourced from CLSI and EUCAST guidelines.[9][10]

Table 2: Quality Control (QC) Ranges for this compound MIC Testing

QC StrainMethodAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.5 - 2
Enterococcus faecalis ATCC® 29212™Broth Microdilution1 - 4
Staphylococcus aureus ATCC® 29213™Etest0.5 - 2
Enterococcus faecalis ATCC® 29212™Etest1 - 4

QC ranges are based on CLSI and EUCAST guidelines.[11][12]

Experimental Protocols

The following are detailed protocols for three common methods of this compound MIC determination.

Protocol 1: Broth Microdilution Method

The broth microdilution (BMD) method is considered the reference standard for quantitative antimicrobial susceptibility testing.[7][13]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound hydrochloride powder

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control strains (S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 16 to 0.125 µg/mL in the microtiter plate wells.[2]

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Microtiter Plates: Add 50 µL of the appropriate this compound dilution to each well. Then, add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_vanco Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in Broth prep_vanco->prep_dilutions inoculate Inoculate Microtiter Plate Wells prep_dilutions->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound hydrochloride powder

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile petri dishes

  • Incubator (35°C ± 2°C)

  • Multipoint inoculator (optional)

  • Quality control strains (S. aureus ATCC® 29213™)

Procedure:

  • Prepare this compound Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound, typically ranging from 0.25 to 32 µg/mL.[15]

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without this compound. A multipoint inoculator can be used to test multiple isolates simultaneously. The final inoculum should be approximately 10^4 CFU per spot.[8]

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 24 hours.[14][15]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare this compound-Containing Agar Plates inoculate Spot Inoculate Agar Plates prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Testing.

Protocol 3: Gradient Diffusion Method (Etest)

The Etest utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound Etest strips

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Forceps

  • Quality control strains (S. aureus ATCC® 29213™)

Procedure:

  • Prepare Inoculum and Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dip a sterile swab into the suspension and streak the entire surface of an MHA plate to obtain confluent growth.

  • Apply Etest Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound Etest strip to the agar surface using forceps.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 24 hours.[2]

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.[16] If the intersection falls between two markings, the higher value should be recorded.[7]

Etest_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum streak_plate Streak MHA Plate for Confluent Growth prep_inoculum->streak_plate apply_strip Apply this compound Etest Strip streak_plate->apply_strip incubate Incubate at 35°C for 24h apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip Scale incubate->read_mic

Caption: Workflow for Gradient Diffusion (Etest) MIC Testing.

Conclusion

The choice of method for determining this compound MIC can impact the results obtained. While broth microdilution is the reference method, agar dilution and Etest are practical alternatives. It is crucial for laboratories to standardize their procedures and perform regular quality control to ensure the accuracy of their results. For isolates with MICs near the susceptibility breakpoint, confirmatory testing with a reference method may be warranted.[7] Accurate and consistent MIC reporting is vital for appropriate patient management and for monitoring the evolving landscape of antimicrobial resistance.

References

Application Notes and Protocols for Vancomycin-Based Selection of Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing vancomycin (B549263) in the laboratory to select for and study resistant bacterial strains, particularly Staphylococcus aureus and Enterococcus species. The protocols outlined below are foundational for research in antibiotic resistance, drug discovery, and the development of novel therapeutic strategies.

Introduction

This compound is a glycopeptide antibiotic that has long been a critical last-resort treatment for serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4][5] However, the emergence of this compound-resistant strains, such as this compound-Resistant Enterococci (VRE) and this compound-Resistant S. aureus (VRSA), poses a significant threat to public health.[3][6]

The selection of this compound-resistant bacteria in the laboratory is a crucial tool for understanding the molecular mechanisms of resistance, for screening new antimicrobial compounds, and for developing diagnostic assays. The primary mechanisms of acquired resistance involve the alteration of the drug's target site, where the D-Ala-D-Ala precursor is replaced by D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a much lower binding affinity for this compound.[3][4][5][6] This alteration is typically mediated by a set of genes, often organized in operons like vanA or vanB.[7][8]

Data Presentation: this compound Susceptibility Breakpoints and MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical quantitative measure for defining resistance. The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints for interpreting MIC values.[9]

Table 1: CLSI this compound MIC Breakpoints for Staphylococcus aureus

CategoryMIC (µg/mL)
Susceptible (VSSA)≤ 2
Intermediate (VISA)4 - 8
Resistant (VRSA)≥ 16
Data sourced from multiple references.[9][10][11]

Table 2: this compound MIC Ranges Observed in Laboratory Selection Experiments for MRSA

Inoculum SizeInitial MIC (µg/mL)MIC after 15 Days of Cycling (µg/mL)
Low (10⁴ CFU/mL)12 - 4
Medium (10⁶ CFU/mL)1 - 24 - 8
High (10⁸ CFU/mL)24 - 16
Adapted from a study on in vitro selection of this compound resistance.[12]

Table 3: Common this compound Resistance Phenotypes in Enterococci

PhenotypeResistance LevelInducibilityCommon Genes
VanAHigh-level (MIC ≥ 64 µg/mL)Inducible by this compound or teicoplaninvanA gene cluster
VanBModerate-levelInducible by this compound onlyvanB gene cluster
VanCLow-levelConstitutivevanC gene cluster
Data compiled from multiple sources.[7][8][13]

Mandatory Visualizations

Signaling Pathway for this compound Resistance

Vancomycin_Resistance_Signaling This compound This compound (extracellular) VanS VanS (Sensor Kinase) This compound->VanS binds VanS->VanS ADP ADP VanS->ADP P P VanS->P VanR VanR (Response Regulator) VanR_P VanR~P (Activated) VanR->VanR_P ATP ATP ATP->VanS P->VanR phosphotransfer Promoter Promoter Region (vanHAX) VanR_P->Promoter binds to vanHAX_genes vanH, vanA, vanX genes Promoter->vanHAX_genes activates Transcription Transcription & Translation vanHAX_genes->Transcription VanH VanH Transcription->VanH VanA VanA Transcription->VanA VanX VanX Transcription->VanX D_Ala_D_Lac D-Ala-D-Lac VanH->D_Ala_D_Lac synthesizes precursor VanA->D_Ala_D_Lac ligates D_Ala_D_Ala D-Ala-D-Ala VanX->D_Ala_D_Ala cleaves Cell_Wall_Synthesis Cell Wall Synthesis D_Ala_D_Lac->Cell_Wall_Synthesis incorporated D_Ala_D_Ala->Cell_Wall_Synthesis precursor pool depleted

Caption: VanRS two-component signaling pathway for this compound resistance.

Experimental Workflow for Selection of this compound-Resistant Bacteria

Experimental_Workflow Start Start: this compound-Susceptible Bacterial Strain Culture Culture in Broth (e.g., Mueller-Hinton Broth) Start->Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) Culture->Inoculum MIC_Initial Determine Initial MIC (Broth Microdilution) Inoculum->MIC_Initial Exposure Serial Passage: Expose to Sub-inhibitory This compound Concentration Inoculum->Exposure Incubation Incubate (e.g., 24h at 35-37°C) Exposure->Incubation Plate Plate on Selective Agar (B569324) (e.g., BHI with 6 µg/mL this compound) Incubation->Plate Check_Growth Check for Growth Plate->Check_Growth Check_Growth->Exposure No Growth (Repeat with lower conc.) Isolate Isolate Colonies Check_Growth->Isolate Growth MIC_Final Confirm Resistance: Determine Final MIC Isolate->MIC_Final Characterize Further Characterization (Genotypic, Phenotypic) MIC_Final->Characterize

Caption: Workflow for in vitro selection of this compound-resistant bacteria.

Experimental Protocols

Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a fundamental method for quantifying bacterial susceptibility to this compound.

Materials:

  • This compound hydrochloride powder (Sigma-Aldrich or equivalent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213 as a susceptible control)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water. Sterilize by filtration through a 0.22 µm filter.

  • Prepare this compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a single row. b. Add 100 µL of the this compound stock solution to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria). The final concentrations will range from 64 µg/mL to 0.125 µg/mL.

  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate Microtiter Plate: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and will dilute the this compound concentrations by half (ranging from 32 µg/mL to 0.06 µg/mL). b. Do not add bacteria to well 12 (sterility control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For S. aureus, a full 24-hour incubation is recommended to detect potential VISA/VRSA strains.[14]

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) in the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Screening for this compound-Resistant S. aureus (VRSA/VISA) using this compound Agar Screen Plates

This method is a qualitative test to screen for staphylococci with reduced susceptibility to this compound.

Materials:

  • Brain Heart Infusion (BHI) agar

  • This compound hydrochloride

  • Bacterial strains for testing

  • Control strains: Enterococcus faecalis ATCC 29212 (susceptible) and Enterococcus faecalis ATCC 51299 (resistant).[14]

  • Sterile swabs or micropipettes

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare this compound Screen Agar: a. Prepare BHI agar according to the manufacturer's instructions. b. Autoclave and cool to 45-50°C. c. Aseptically add a sterile this compound solution to achieve a final concentration of 6 µg/mL.[10][14] d. Mix gently and pour into sterile petri dishes. Allow the plates to solidify and dry.

  • Prepare Inoculum: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.

  • Inoculate the Plate: a. Spot Inoculation: Using a micropipette, spot 10 µL of the 0.5 McFarland suspension onto the agar surface (final concentration of ~10⁶ CFU/spot).[14] b. Swab Inoculation: Alternatively, dip a sterile swab into the suspension, remove excess fluid by pressing against the inside of the tube, and inoculate a 10-15 mm diameter spot on the agar.[14] c. Inoculate the control strains on each plate or each day of testing.

  • Incubation: Incubate the plates at 35°C ± 2°C for a full 24 hours.

  • Reading Results:

    • Negative (Susceptible): No growth or a few tiny colonies (<1 colony).

    • Positive (Resistance Suspected): Growth of more than one colony.[14]

    • Any positive result should be confirmed with a quantitative MIC method (Protocol 1). It is crucial to ensure the culture is pure, as mixed cultures of MRSA and VRE can lead to false-positive results.[14]

Protocol 3: In Vitro Selection of this compound-Resistant Strains by Serial Passage

This protocol describes a method to gradually select for resistant mutants by exposing a bacterial population to increasing concentrations of this compound.

Materials:

  • This compound-susceptible bacterial strain

  • Appropriate broth medium (e.g., CAMHB for S. aureus)

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Spectrophotometer or turbidity meter

  • Incubator with shaking capabilities

Procedure:

  • Determine Initial MIC: First, determine the baseline MIC of the starting strain using Protocol 1.

  • Initial Exposure: Inoculate a culture tube containing fresh broth with the susceptible strain. Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

  • Daily Passage: a. Incubate the culture at 37°C with shaking for 24 hours. b. After incubation, measure the turbidity. c. Transfer an aliquot (e.g., 100 µL) of the culture that shows growth into a new tube of fresh broth. d. In this new tube, use the same or a slightly increased (e.g., 1.5x to 2x) concentration of this compound.

  • Repeat Passaging: Repeat the daily passage (step 3) for a set period (e.g., 15-30 days) or until a significant increase in the MIC is observed.[12]

  • Monitor Resistance: Periodically (e.g., every 5 days), determine the MIC of the passaged population using Protocol 1 to monitor the development of resistance.

  • Isolate and Characterize Resistant Strains: Once a desired level of resistance is achieved, streak the culture onto a non-selective agar plate to obtain single colonies. Isolate individual colonies and confirm their MICs. These resistant isolates can then be stored (e.g., at -80°C in glycerol (B35011) stocks) and used for further molecular and phenotypic characterization.

Conclusion

The protocols and data presented provide a robust framework for the laboratory selection and characterization of this compound-resistant bacteria. Careful adherence to standardized methods, proper use of controls, and confirmatory testing are essential for obtaining reliable and reproducible results. This work is fundamental to the ongoing effort to understand and combat the growing challenge of antibiotic resistance.

References

vancomycin hydrochloride solubility in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Vancomycin (B549263) Hydrochloride Solubility Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound hydrochloride is a glycopeptide antibiotic crucial for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] For researchers and formulation scientists, understanding its solubility in various laboratory solvents is a critical first step in the development of new formulations, in vitro assays, and analytical methods.[2] This document provides a detailed overview of the solubility of this compound hydrochloride in common laboratory solvents, presents quantitative data in a clear format, and offers a standardized protocol for determining its equilibrium solubility.

Quantitative Solubility Data

The solubility of this compound hydrochloride is highly dependent on the solvent's polarity. It is most soluble in aqueous solutions and shows limited solubility in most organic solvents. The data compiled from various sources are summarized below. Note that reported values can vary due to differences in experimental conditions such as temperature, pH, and the specific salt form or purity of the compound.

SolventTypeReported Solubility (at approx. 25°C)RemarksSource(s)
Water Polar Protic> 100 mg/mLAlso reported as 33.33 mg/mL, 37.14 mg/mL, and 50 mg/mL. Highly soluble. Solutions are most stable at pH 3-5.[3][4][5][6][7]
Dimethyl Sulfoxide (DMSO) Polar Aprotic24 mg/mLRequires warming and sonication. Some sources report slight solubility or insolubility.[3][6][8]
Methanol Polar ProticModerately to Slightly SolubleQuantitative data is not consistently available.[5][6][9][10]
Ethanol (B145695) Polar ProticModerately to Slightly SolubleGenerally refers to dilute ethanol solutions.[4][6][9]
Higher Alcohols (e.g., Butanol) Non-polarInsoluble---[4][5][11]
Acetone Polar AproticInsoluble---[4][5][10]
Ether Non-polarInsoluble---[4][5][10]
Chloroform Non-polarInsoluble---[9][11]

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

3.1.1 Principle An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.[12][13]

3.1.2 Materials and Equipment

  • Solute: this compound Hydrochloride powder

  • Solvents: Deionized water, DMSO, Ethanol, Methanol, etc.

  • Equipment:

    • Analytical balance

    • Vials with screw caps (B75204) (e.g., glass scintillation vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • Syringes

    • Calibrated pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.1.3 Procedure

  • Preparation: Add an excess amount of this compound hydrochloride to a vial. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium. For example, add ~20 mg of this compound hydrochloride to 2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid at the bottom of the vial. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a 0.22 µm syringe filter. Discard the first few drops of the filtrate to minimize any potential adsorption of the drug to the filter membrane.[13]

  • Quantification:

    • Prepare a series of standard solutions of known this compound hydrochloride concentrations in the same solvent.

    • Dilute the filtered sample (from step 4) as necessary to fall within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV at 282 nm).[5]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

  • Calculation: Determine the concentration of this compound hydrochloride in the sample by interpolating its analytical response from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility, typically expressed in mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general solubility trend of this compound hydrochloride based on solvent polarity.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis cluster_4 Result A Add excess this compound HCl to solvent in a vial B Agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.22 µm syringe filter C->D E Dilute filtrate to a known factor D->E F Quantify concentration (e.g., via HPLC-UV) E->F G Calculate Solubility (mg/mL) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_high High Solubility cluster_moderate Moderate to Slight Solubility cluster_insoluble Insoluble center_node This compound Hydrochloride water Water (Polar Protic) center_node->water > 100 mg/mL dmso DMSO (Polar Aprotic) center_node->dmso ~24 mg/mL alcohols Methanol, Ethanol (Polar Protic) center_node->alcohols nonpolar Ether, Acetone, Chloroform center_node->nonpolar

References

Application Notes and Protocols for HPLC-Based Quantification of Vancomycin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of vancomycin (B549263) in biological samples using High-Performance Liquid Chromatography (HPLC). The following sections offer comprehensive methodologies for sample preparation, chromatographic analysis, and data interpretation, tailored for research, clinical, and drug development settings.

Introduction

This compound is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Due to its narrow therapeutic index, monitoring this compound concentrations in biological fluids is essential to ensure efficacy while avoiding dose-related toxicities such as nephrotoxicity and ototoxicity.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the accurate quantification of this compound in various biological matrices.[2][3] This document outlines validated protocols for sample preparation and HPLC analysis.

Principle of the Method

The quantification of this compound in biological samples by HPLC typically involves three key steps:

  • Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, serum) and removal of interfering substances, primarily proteins. Common techniques include protein precipitation and solid-phase extraction (SPE).

  • Chromatographic Separation: Injection of the prepared sample into an HPLC system where this compound is separated from other components on a reversed-phase column (most commonly a C18 column). The separation is achieved by passing a mobile phase over the column.

  • Detection and Quantification: Detection of the eluted this compound using an ultraviolet (UV) or mass spectrometry (MS) detector. The concentration is determined by comparing the peak area of the analyte to that of a known concentration standard.

Sample Preparation Protocols

The choice of sample preparation method depends on the required sensitivity, sample volume, and the nature of the biological matrix. Protein precipitation is a simpler and faster method, while solid-phase extraction offers cleaner extracts and potentially higher sensitivity.

Protein Precipitation

This method is widely used due to its simplicity and speed. It involves adding a precipitating agent to the sample to denature and pelletize proteins, leaving the drug in the supernatant.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Precipitating agent: Acetonitrile (B52724), Perchloric Acid (10%), or Trichloroacetic Acid (15%)[1][4][5]

  • Internal Standard (IS) working solution (optional but recommended for improved accuracy)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of the biological sample (standard, quality control, or unknown) into a microcentrifuge tube.

  • If using an internal standard, add 50 µL of the IS working solution and vortex briefly.

  • Add the precipitating agent. The ratio of sample to precipitant can be optimized, but a common starting point is 1:2.5 (e.g., 500 µL of acetonitrile for a 200 µL sample).[2] For perchloric acid, 105 µL of 10% perchloric acid can be used for a 300 µL plasma sample.[1]

  • Vortex the mixture vigorously for approximately 40-60 seconds to ensure complete protein precipitation.[1][4]

  • Centrifuge the tubes at high speed (e.g., 12,000-14,000 x g) for 10 minutes to pellet the precipitated proteins.[1][5]

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

Diagram of Protein Precipitation Workflow:

cluster_0 Sample Preparation: Protein Precipitation Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (optional) Sample->Add_IS Add_Precipitant Add Precipitating Agent (e.g., Acetonitrile, Perchloric Acid) Add_IS->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Analysis HPLC Analysis Supernatant->HPLC_Analysis

Caption: Workflow for this compound extraction using protein precipitation.

Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract by selectively adsorbing the analyte onto a solid sorbent, followed by washing away interferences and eluting the analyte.

Materials:

  • Biological sample (e.g., plasma, serum)

  • SPE cartridges (e.g., C18, cation exchange)[6][7]

  • Internal Standard (IS) working solution (optional)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration buffer (e.g., Water with 0.1% Trifluoroacetic Acid)

  • Wash solvent (e.g., Water/Acetonitrile mixture)

  • Elution solvent (e.g., Methanol (B129727)/Water mixture with acid)[8]

  • Sample pretreatment solution (e.g., Water with 0.1% TFA)–Acetonitrile (8:2, v/v) for milk samples[6]

  • Vortex mixer

  • Centrifuge (for sample pretreatment)

  • SPE manifold

Protocol:

  • Sample Pretreatment: Dilute the biological sample (e.g., 1:4) with a suitable buffer, such as 0.1% trifluoroacetic acid in water. For some matrices like milk, an initial extraction and centrifugation may be necessary.[6]

  • Cartridge Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.

  • Cartridge Equilibration: Pass 1-2 mL of equilibration buffer through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pretreated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 mL of wash solvent through the cartridge to remove unbound interferences.

  • Elution: Elute the this compound with a suitable elution solvent. For example, a mixture of deionized water (pH 2) and methanol (1:1, v/v).[8]

  • Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Transfer the final sample to an HPLC vial for analysis.

Diagram of Solid-Phase Extraction Workflow:

cluster_1 Sample Preparation: Solid-Phase Extraction Pretreat Sample Pretreatment Load Load Sample Pretreat->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Buffer) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Analyze HPLC Analysis Elute->Analyze

Caption: Workflow for this compound extraction using solid-phase extraction.

HPLC Methodologies

The following table summarizes typical HPLC conditions for this compound analysis. The optimal conditions may vary depending on the specific instrument and column used.

ParameterHPLC-UV Method 1HPLC-UV Method 2UPLC-MS/MS Method
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Nucleosil 120 C18 (15 cm x 0.4 cm, 5 µm)[9]Poroshell 120 Phenyl Hexyl (4.6 x 150 mm, 2.7 µm)[4]
Mobile Phase Phosphate buffer and Acetonitrile (90:10, v/v)[1]0.05 M NH4H2PO4 (pH 4)–Acetonitrile (92:8, v/v)[9]Methanol and 0.1% Formic Acid (40:60, v/v)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[9]0.5 mL/min[4]
Detection UV at 192 nm[1]UV at 220 nm[9]MS/MS (MRM mode)[4]
Injection Volume 30 µL[1]Not specified10 µL[4]
Retention Time ~6-9 minutes[2][10]8.5 min[9]2.58 min[4]

Quantitative Data Summary

The performance of the HPLC methods is summarized in the table below. These values are indicative and should be validated in the user's laboratory.

ParameterProtein Precipitation - HPLC-UVSPE - HPLC-MS/MS
Linearity Range 4.5–80 mg/L[1]1–100 ng/mL[11]
Lower Limit of Quantification (LLOQ) 1 mg/L (in human plasma)[2]1 ng/mL[11]
Lower Limit of Detection (LOD) Not specified0.5 ng/mL[11]
Recovery 60.7% to 70.6%[1]94.3% to 104.0%[11]
Intra-day Precision (%CV) <15%[1]<10.5%[11]
Inter-day Precision (%CV) <15%[1]<10.5%[11]

Conclusion

The described HPLC-based methods provide reliable and accurate means for the quantification of this compound in biological samples. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, including desired sensitivity and sample throughput. The provided protocols and method parameters serve as a comprehensive guide for researchers and clinicians involved in therapeutic drug monitoring and pharmacokinetic studies of this compound. It is imperative to perform a full method validation according to relevant guidelines to ensure data quality and reliability.

References

Vancomycin Susceptibility Testing by Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of vancomycin (B549263) against Gram-positive bacteria, particularly Staphylococcus spp. and Enterococcus spp., using the broth microdilution (BMD) method. This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI), which is considered the gold standard for antimicrobial susceptibility testing.

Principle

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Materials and Equipment

  • This compound hydrochloride powder, USP grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or sterile deionized water

  • Vortex mixer

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

  • Microtiter plate reader (optional, for automated reading)

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Enterococcus faecalis ATCC® 51299™)

  • Test bacterial isolates

Data Presentation

Quantitative data related to the this compound broth microdilution protocol are summarized in the following tables for easy reference.

Table 1: Recommended this compound Concentration Range for Broth Microdilution

Organism GroupTypical this compound Concentration Range (µg/mL)
Staphylococcus spp.0.125 - 16
Enterococcus spp.0.25 - 32

Note: The selected range should encompass the quality control ranges and the interpretive breakpoints.

Table 2: Quality Control Strains and Expected this compound MIC Ranges (CLSI M100)

Quality Control StrainATCC® NumberThis compound MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Enterococcus faecalis292121 - 4
Enterococcus faecalis5129964 - 256

Table 3: CLSI Interpretive Criteria for this compound MICs (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus and other Staphylococcus spp.≤ 24 - 8≥ 16
Enterococcus spp.≤ 48 - 16≥ 32

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Weigh the appropriate amount of this compound hydrochloride powder, considering its potency.

  • Dissolve the powder in a suitable sterile solvent (e.g., deionized water).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -70°C.

Preparation of Standardized Inoculum
  • From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension. A 1:100 dilution in CAMHB is typically performed to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum suspension.

Broth Microdilution Procedure
  • Preparation of this compound Dilutions:

    • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing this compound.

    • The final volume in each well will be 100 µL. One well should be reserved for a growth control (no this compound) and another for a sterility control (no inoculum).

  • Inoculation of Microtiter Plates:

    • Add 10 µL of the standardized working inoculum suspension (1 x 10⁶ CFU/mL) to each well (except the sterility control well). This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.

  • Incubation:

    • Cover the microtiter plates with a lid to prevent evaporation.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours for Staphylococcus spp. and 20-24 hours for Enterococcus spp.[1]

Interpretation of Results
  • After incubation, examine the microtiter plates from the bottom using a reading mirror or an automated plate reader.

  • The sterility control well should show no growth.

  • The growth control well should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth. A faint haze or a single small button of growth at the bottom of the well is disregarded.

Quality Control

It is imperative to perform quality control testing with each batch of MIC assays. This is done by testing the reference strains with known this compound MICs (as listed in Table 2). The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.

Visualization of Experimental Workflow

Vancomycin_BMD_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock_prep Prepare this compound Stock Solution (1280 µg/mL) serial_dilution Perform Serial Dilutions of this compound stock_prep->serial_dilution inoculum_prep Prepare 0.5 McFarland Inoculum Suspension inoculum_dilution Dilute Inoculum to ~1x10^6 CFU/mL inoculum_prep->inoculum_dilution inoculation Inoculate Wells with Bacterial Suspension (10 µL) inoculum_dilution->inoculation plate_prep Dispense CAMHB (100 µL/well) plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C (16-24 hours) inoculation->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic qc_check Validate with QC Strains read_mic->qc_check

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

References

Application Notes: Preparation of Vancomycin-Impregnated Disks for Antibiotic Susceptibility Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vancomycin (B549263) is a glycopeptide antibiotic critical for treating infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The disk diffusion method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely used technique for routine antimicrobial susceptibility testing (AST).[1][2][3] Preparing in-house this compound-impregnated disks offers a cost-effective and customizable alternative to commercially available disks, enabling researchers to control antibiotic concentration and disk material precisely. This document provides a detailed protocol for the preparation, standardization, and quality control of this compound disks for use in antibiotic screening assays.

Principle of Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is based on the principle that an antibiotic-impregnated disk, when placed on an agar (B569324) surface inoculated with a test bacterium, will absorb moisture and the antibiotic will diffuse radially outward, creating a concentration gradient.[2] Following incubation, a clear zone of inhibition will form around the disk if the bacterium is susceptible to the antibiotic. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the antibiotic for that organism.[4][5]

Applications

  • Routine Susceptibility Testing: Determining the susceptibility or resistance of clinical bacterial isolates to this compound.[6]

  • Drug Discovery & Development: Screening novel compounds for synergistic or antagonistic interactions with this compound.

  • Quality Control: Verifying the potency of this compound batches and ensuring the reliability of susceptibility testing results.[7]

  • Research: Studying mechanisms of this compound resistance in various bacterial strains.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for creating and validating this compound-impregnated disks.

Protocol 1: Preparation of Blank Filter Paper Disks

Objective: To prepare sterile, absorbent paper disks suitable for antibiotic impregnation.

Materials:

  • Whatman filter paper No. 3 or equivalent chromatographic paper.[6][8][9]

  • Standard office hole punching machine or a 6 mm diameter cork borer.[6]

  • Petri dishes.

  • Autoclave or hot air oven.

  • Forceps.

Procedure:

  • Using the hole punch, create disks of approximately 6 mm in diameter from the Whatman filter paper. Ensure that holes do not overlap.[6]

  • Place the punched disks into a clean, dry Petri dish. To prevent curling, apply gentle pressure to flatten them.[6]

  • Sterilize the disks. This can be achieved by either:

    • Autoclaving: Place the Petri dish containing the disks in an autoclave and run a cycle at 121°C (15 lbs pressure) for 30 minutes.[6][8]

    • Hot Air Oven: Place the open Petri dish in a hot air oven for sterilization.

  • After sterilization, allow the disks to cool completely in a sterile environment before use.

Protocol 2: Preparation of this compound Solutions and Disk Impregnation

Objective: To accurately prepare this compound stock and working solutions and to impregnate the sterile blank disks. A standard this compound disk for susceptibility testing contains 30 µg of the antibiotic.[1][2]

Materials:

  • This compound hydrochloride powder (pure, commercial grade).[8]

  • Sterile distilled water or appropriate sterile buffer.

  • Sterile glassware (volumetric flasks, beakers).

  • Calibrated micropipette (e.g., P10 or P20).

  • Sterile filter paper disks (from Protocol 1).

  • Sterile Petri dishes.

  • Laminar flow hood or a clean, aseptic environment.

Procedure:

1. Preparation of this compound Stock Solution:

  • It is crucial to accurately weigh the antibiotic powder.[8]
  • To prepare a 3 mg/mL (3000 µg/mL) stock solution, weigh 30 mg of this compound powder and dissolve it in 10 mL of sterile distilled water in a sterile volumetric flask.
  • Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored at -20°C or below for future use.[10] Repeated freeze-thaw cycles should be avoided.[11]

2. Preparation of Working Solution:

  • The working solution concentration is calculated based on the desired amount of antibiotic per disk (30 µg) and the absorption volume of the disk (typically 10 µL).[8][12]
  • Calculation:
  • Desired amount per disk = 30 µg
  • Volume applied per disk = 10 µL (0.01 mL)
  • Required concentration = 30 µg / 0.01 mL = 3000 µg/mL.
  • In this case, the stock solution (3000 µg/mL) can be used directly as the working solution. If a different stock concentration was prepared, a dilution would be necessary.

3. Impregnation of Disks:

  • Perform this step under aseptic conditions.
  • Arrange the sterile blank disks in a sterile Petri dish, ensuring they are at least 5 mm apart.[12]
  • Using a calibrated micropipette, carefully apply exactly 10 µL of the 3000 µg/mL this compound working solution onto the center of each disk.[8][12] Take care to ensure the pipette tip makes slight contact with the disk to ensure the full volume is absorbed.[12]

4. Drying and Storage:

  • Leave the Petri dish partially open in a clean incubator or a laminar flow hood at 37°C for 10-15 minutes, or until the disks are completely dry.[6][8]
  • Once dry, the disks are ready for immediate use or can be stored.
  • For long-term storage, place the disks in a sterile, airtight vial with a desiccant and store at -20°C to +8°C, protected from light and moisture.[1][2] The expiration date should be clearly marked.

Protocol 3: Quality Control using Kirby-Bauer Disk Diffusion

Objective: To validate the potency of the prepared this compound disks using a standard quality control bacterial strain.

Materials:

  • Prepared this compound (30 µg) disks.

  • Mueller-Hinton Agar (MHA) plates (depth of ~4 mm).[1][2][13]

  • Quality Control (QC) strain: Staphylococcus aureus ATCC 25923.

  • Sterile saline (0.85%) or suitable broth (e.g., CASO Broth).[13]

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Incubator at 35 ± 2°C.[1][13]

  • Calipers or a ruler for measuring zone diameters.

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of S. aureus ATCC 25923 and suspend them in sterile saline or broth.[3][13]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][3]

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum, rotating it against the inside of the tube to remove excess liquid.[1][13]

    • Streak the entire surface of the MHA plate with the swab three times, rotating the plate 60° between each streaking to ensure even coverage.[1][3]

    • Allow the inoculum to dry for 5-15 minutes with the lid in place.[1][2]

  • Application of Disks:

    • Aseptically place a prepared this compound disk onto the center of the inoculated MHA plate using sterile forceps.

    • Gently press the disk to ensure complete contact with the agar surface.[3] Disks should be placed at least 24 mm apart if multiple disks are used on one plate.[1][2]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[2]

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter (mm) using calipers or a ruler.[1]

    • Compare the measured zone diameter with the acceptable quality control ranges established by CLSI.

Data Presentation

Table 1: this compound Disk Preparation Parameters

ParameterValueReference
AntibioticThis compound Hydrochloride[8]
Disk MaterialWhatman filter paper No. 3[6][8]
Disk Diameter6 mm[1][6]
Antibiotic Load per Disk30 µg[1][2]
Application Volume10 µL[8][12]
Working Solution Conc.3000 µg/mL[8]
SolventSterile Distilled Water[8][10]

Table 2: Quality Control Zone Diameter Limits for this compound (30 µg) Disks

Quality Control OrganismATCC Strain NumberAcceptable Zone Diameter (mm)
Staphylococcus aureus2592317 - 21
Streptococcus pneumoniae4961920 - 27

Data sourced from product specifications consistent with CLSI standards.[1]

Visualizations

Workflow for Creating this compound-Impregnated Disks

G cluster_prep Phase 1: Preparation cluster_impregnation Phase 2: Impregnation cluster_qc Phase 3: Quality Control start Start punch_disks 1. Punch 6mm Disks (Whatman No. 3 Paper) start->punch_disks prep_stock 3. Prepare this compound Stock Solution (e.g., 3000 µg/mL) start->prep_stock sterilize_disks 2. Sterilize Disks (Autoclave/Oven) punch_disks->sterilize_disks impregnate 4. Impregnate Disks (10 µL of 3000 µg/mL Vanc) sterilize_disks->impregnate prep_stock->impregnate dry_disks 5. Dry Disks (37°C for 10-15 min) impregnate->dry_disks apply_disk 8. Apply this compound Disk dry_disks->apply_disk end_node End: Disks Ready for Use or Storage dry_disks->end_node Store at -20 to 8°C prep_inoculum 6. Prepare Inoculum (S. aureus ATCC 25923) streak_plate 7. Inoculate MHA Plate prep_inoculum->streak_plate streak_plate->apply_disk incubate 9. Incubate Plate (35°C for 16-20h) apply_disk->incubate measure_zone 10. Measure Zone of Inhibition incubate->measure_zone compare 11. Compare with CLSI Standards measure_zone->compare compare->end_node

Caption: Workflow for the preparation and quality control of this compound disks.

This compound's Mechanism of Action

Caption: this compound inhibits bacterial cell wall synthesis by binding to precursors.

References

Troubleshooting & Optimization

troubleshooting inconsistent vancomycin MIC results in staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vancomycin (B549263) Minimum Inhibitory Concentration (MIC) testing of Staphylococcus species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent this compound MIC results for the same staphylococcal isolate. What are the potential causes?

Inconsistent this compound MIC results can arise from several factors throughout the testing process. It is crucial to evaluate each step of your experimental workflow. Key contributors to variability include the choice of susceptibility testing method, preparation of the bacterial inoculum, incubation conditions, and the final reading and interpretation of the results.[1][2][3]

Common Causes for Inconsistent this compound MIC Results:

  • Methodological Differences: Different susceptibility testing methods, such as broth microdilution (BMD), Etest, and automated systems (e.g., Vitek 2), are known to produce variable this compound MIC values for the same isolate.[2][3][4][5][6] Etest results, for instance, are often higher than those obtained by BMD.[4][5][7]

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can significantly alter the MIC result.[8][9][10][11][12] The Clinical and Laboratory Standards Institute (CLSI) recommends a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and, consequently, the MIC reading.[13][14][15] Adherence to standardized incubation parameters (e.g., 35°C for 16-20 hours for broth microdilution) is essential.

  • Reading of Endpoints ("Trailing"): The "trailing" phenomenon, where a small amount of bacterial growth persists over a range of antibiotic concentrations, can make it difficult to determine the true MIC. This is particularly problematic with this compound and can lead to subjective and inconsistent endpoint readings.[16]

  • Media and Reagent Quality: The quality and composition of the Mueller-Hinton broth or agar (B569324) can influence this compound activity and bacterial growth. Lot-to-lot variability in media can contribute to inconsistent results.

  • Heteroresistance: Some Staphylococcus aureus strains exhibit heteroresistance, where a subpopulation of cells has a higher level of resistance than the majority of the population.[4][17] This can lead to variability in MIC results, especially when using different inoculum sizes or testing methods.

Q2: Which this compound MIC testing method is considered the "gold standard"?

The broth microdilution (BMD) method, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), is widely considered the reference or "gold standard" method for determining this compound MICs.[18][19] However, even with this method, inherent variability of one twofold dilution in either direction is considered acceptable.[19]

Q3: Our automated system gives a different this compound MIC compared to our manual Etest. Why is this and which result should we trust?

It is a well-documented phenomenon that different susceptibility testing methods can yield different this compound MIC values for the same staphylococcal isolate.[2][3][4][5][6] Automated systems like Vitek 2 and manual methods like Etest operate on different principles, which can lead to discrepancies.

Several studies have shown that Etest tends to produce MIC values that are one to two dilutions higher than those from broth microdilution or some automated systems.[4][5][7][20] Conversely, some automated systems may underestimate the MIC compared to the reference broth microdilution method.[21]

When a discrepancy is observed, especially for critical isolates with MICs near the susceptibility breakpoint, it is recommended to:

  • Repeat the test using both methods to ensure the result is reproducible.

  • If the discrepancy persists, consider performing the reference broth microdilution method to confirm the MIC.[22]

  • Interpret the results in the context of the patient's clinical status and consider the more resistant result when making therapeutic decisions.

Q4: We are having trouble with "trailing" endpoints when reading our this compound MICs. How can we ensure a consistent reading?

Trailing endpoints, characterized by reduced but persistent growth across a range of this compound concentrations, can be challenging. To minimize variability in reading:

  • Adhere to Strict Incubation Times: Read the MIC after the recommended incubation period (e.g., 16-20 hours for broth microdilution). Extended incubation can exacerbate trailing.

  • Use a Standardized Reading Method: Utilize a consistent light source and reading technique. A reading mirror or a lightbox can aid in visualizing the endpoint.

  • Define a Clear Endpoint: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. For staphylococci and this compound, this is typically a clear button or a lack of turbidity in the well. Ignore faint hazes or single colonies unless they are present at the same level as the positive control.

  • Consult Reference Guidelines: Refer to CLSI or EUCAST guidelines for specific instructions on interpreting endpoints for staphylococci and this compound.

Data Presentation

Table 1: Comparison of this compound MICs by Different Methods

Study (Year)OrganismBroth Microdilution (BMD) MIC (µg/mL)Etest MIC (µg/mL)Vitek 2 MIC (µg/mL)
Behera et al. (2015)[2]MRSAAll isolates ≤2Correlated better with BMD than Vitek 2Tended to be higher than BMD
Prakash et al. (as cited in[4])MRSAModal MIC = 1Modal MIC = 2Not Reported
Richter et al. (2014)[7]MRSAMajority at 1Majority at 1.5Not Reported
Sader et al. (2009)[23]MRSAStable over timeNot ReportedNot Reported

Table 2: CLSI and EUCAST Breakpoints for this compound against S. aureus

GuidelineSusceptible (S)Intermediate (I)Resistant (R)
CLSI [22][24]≤ 2 µg/mL4-8 µg/mL≥ 16 µg/mL
EUCAST [22][24]≤ 2 µg/mL-> 2 µg/mL

Experimental Protocols

Protocol 1: this compound Broth Microdilution (BMD) MIC Testing

This protocol is based on CLSI guidelines.

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • This compound hydrochloride powder
  • Sterile 96-well microtiter plates
  • Staphylococcus aureus isolate
  • 0.5 McFarland turbidity standard
  • Sterile saline or broth
  • Incubator (35°C ± 2°C)
  • Micropipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
  • Serially dilute the stock solution to create working solutions for the desired concentration range (e.g., 0.125 to 64 µg/mL).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus isolate.
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

4. Plate Inoculation:

  • Add 50 µL of the appropriate this compound working solution to each well of the microtiter plate to achieve the final desired concentrations.
  • Add 50 µL of the prepared bacterial inoculum to each well.
  • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

5. Incubation:

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation:

  • Following incubation, visually inspect the wells for bacterial growth (turbidity or a cell pellet).
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Isolate Selection inoculum Inoculum Preparation (0.5 McFarland) start->inoculum plate_prep Plate Preparation (Drug + Inoculum) inoculum->plate_prep dilution Serial Dilution of this compound dilution->plate_prep incubation Incubation (35°C, 16-20h) plate_prep->incubation reading Visual Reading of MIC incubation->reading interpretation Interpretation using Breakpoints (CLSI/EUCAST) reading->interpretation end End: Report Result interpretation->end troubleshooting_workflow cluster_investigation Initial Checks cluster_protocol Protocol Review cluster_advanced Advanced Troubleshooting start Inconsistent this compound MIC Results check_qc Review Quality Control Data start->check_qc check_method Confirm Testing Method Used check_qc->check_method check_sop Verify Adherence to SOP check_method->check_sop review_inoculum Inoculum Preparation Correct? check_sop->review_inoculum review_incubation Incubation Time/Temp Correct? review_inoculum->review_incubation review_reading Consistent Endpoint Reading? review_incubation->review_reading repeat_test Repeat Test with Same Method review_reading->repeat_test confirm_method Confirm with Reference Method (BMD) repeat_test->confirm_method check_hetero Consider Heteroresistance confirm_method->check_hetero

References

Technical Support Center: Optimizing Vancomycin Dosage for In Vivo Bacterial Clearance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing vancomycin (B549263) dosage in your in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacodynamic (PD) index to guide this compound dosing for effective bacterial clearance?

A1: The primary pharmacodynamic index that best predicts this compound efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC24/MIC). For serious Staphylococcus aureus (MRSA) infections, a target AUC/MIC ratio of 400-600 is recommended to achieve clinical efficacy while minimizing risks of toxicity.[1][2][3][4][5][6] Trough concentrations have historically been used as a surrogate for AUC/MIC, with a target of 15-20 mg/L, but this is now considered less accurate.[2][5][6][7][8][9]

Q2: Should I use continuous or intermittent infusion of this compound in my animal model?

A2: Both continuous and intermittent intravenous (IV) infusion of this compound have been studied, with each offering distinct advantages. Continuous infusion can provide more consistent serum concentrations above the MIC.[10][11] Some studies suggest it may lead to a shorter time to reach therapeutic targets and potentially lower nephrotoxicity.[10][12] However, evidence for superior clinical efficacy over intermittent dosing is inconsistent.[11] The choice may depend on the specific goals of your experiment and the feasibility of maintaining continuous infusion in your animal model.

Q3: How do I translate a human equivalent dose of this compound to my mouse model?

A3: Dose translation from humans to mice should be based on body surface area, not just body weight. A common conversion factor involves multiplying the human dose (in mg/kg) by 12.[13] For example, a standard 1g dose in a 60kg human would translate to a 4mg dose in a 20g mouse.[13] It is crucial to then perform pharmacokinetic studies in your specific animal model to confirm that this dose achieves the target AUC/MIC.

Q4: What are the key pharmacokinetic parameters I should measure in my in vivo study?

A4: To accurately determine the AUC and optimize dosing, you should measure key pharmacokinetic parameters including:

  • Maximum concentration (Cmax): The peak plasma concentration after a dose.

  • Trough concentration (Cmin): The lowest plasma concentration before the next dose.

  • Area under the concentration-time curve (AUC): The total drug exposure over a specific time period.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma.

Q5: How does protein binding affect this compound efficacy in vivo?

A5: Only the unbound (free) fraction of this compound is microbiologically active.[14][15] this compound protein binding is variable but is reported to be around 55% in human plasma.[16] In critically ill pediatric patients, the unbound fraction was found to be highly variable.[17] It is important to consider the free fraction (fAUC) when evaluating the AUC/MIC ratio, as high protein binding can reduce the effective concentration of the drug at the site of infection.[18]

Troubleshooting Guides

Issue 1: Suboptimal Bacterial Clearance Despite Achieving Target AUC/MIC

Possible Cause Troubleshooting Steps
Inaccurate MIC Determination The method used for MIC testing can significantly impact the calculated AUC/MIC ratio. Broth microdilution is the reference method.[1][4] Ensure your MIC determination is accurate and consistent.
High Bacterial Inoculum A high initial bacterial load can sometimes lead to a reduced effect of this compound, a phenomenon known as the "inoculum effect."[16] Consider evaluating the effect of different starting inocula in your model.
Biofilm Formation This compound has limited efficacy against bacteria within a biofilm.[16] If your model involves implants or chronic infection, consider assays to detect biofilm formation.
Host Immune Status The efficacy of this compound can be influenced by the immune status of the animal. In neutropenic models, higher exposures may be required for the same effect.[19][20]

Issue 2: Signs of Nephrotoxicity in the Animal Model

Possible Cause Troubleshooting Steps
High Trough Concentrations Sustained high trough concentrations are associated with an increased risk of nephrotoxicity.[2][8][21]
High Total Daily Dose Even with intermittent dosing, a high total daily dose can contribute to kidney damage.
Dehydration Ensure animals are adequately hydrated, as dehydration can worsen kidney function.[22]
Concomitant Nephrotoxic Agents Avoid co-administration of other drugs known to cause kidney damage.[8]

Quantitative Data Summary

Table 1: this compound Pharmacokinetic/Pharmacodynamic Targets

Parameter Target Value Primary Indication Reference
AUC24/MIC 400-600 mg*h/LSerious MRSA Infections[1][3][4][5][6]
Trough Concentration (Surrogate) 15-20 mg/LSerious MRSA Infections[2][7][8][9]
Continuous Infusion Steady State 20-25 mg/LCritically Ill Patients[16]

Table 2: Example this compound Dosing in a Murine Thigh Infection Model

Dosing Regimen Total Daily Dose (mg/kg) Effect Reference
25 to 400 mg/kg per dayVariedDose-dependent reduction in bacterial load[19]
1.8 g/kg/day (300 mg/kg every 4h)1800Reduction of ~4 log CFU/g of tissue[20]
4 mg (local application)N/ASignificantly lower bacterial loads compared to control[23]

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for this compound Efficacy Testing

  • Animal Model: Use 6-week-old, specific-pathogen-free, male ICR mice.[24]

  • Immunosuppression (Neutropenic Model): Render mice neutropenic by intraperitoneal injections of cyclophosphamide (B585) at 150 mg/kg (day -4) and 100 mg/kg (day -1) before infection.[24]

  • Bacterial Inoculum: Prepare a suspension of the desired S. aureus strain (e.g., MRSA) to a concentration of 10^7 CFU/mL in sterile 0.9% sodium chloride.[25]

  • Infection: Inoculate 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • This compound Administration: Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine the dose-response relationship.[19]

  • Endpoint Analysis (24 hours post-treatment):

    • Euthanize mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) and express the results as log10 CFU per gram of tissue.

  • Data Analysis: Compare the bacterial load in treated groups to the untreated control group to determine the efficacy of the this compound dosing regimen.

Protocol 2: Pharmacokinetic Analysis of this compound in Mice

  • Animal Model and Dosing: Use the same strain of mice as in the efficacy study. Administer a single dose of this compound via the intended route of administration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • This compound Concentration Measurement: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, t1/2, and AUC from the plasma concentration-time data.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection & Dosing cluster_pk_analysis Pharmacokinetic Analysis cluster_pd_analysis Pharmacodynamic Analysis cluster_outcome Outcome A Animal Acclimatization B Induce Neutropenia (Optional) A->B D Thigh Muscle Infection B->D C Prepare Bacterial Inoculum C->D E This compound Administration (Single or Multiple Doses) D->E F Serial Blood Sampling E->F I Euthanize & Harvest Thigh E->I G LC-MS/MS Analysis F->G H Calculate PK Parameters (AUC, Cmax, etc.) G->H L Determine AUC/MIC & Efficacy H->L J Tissue Homogenization I->J K Bacterial Quantification (CFU) J->K K->L

Caption: Workflow for in vivo this compound PK/PD studies.

Caption: Troubleshooting suboptimal bacterial clearance.

References

Technical Support Center: Vancomycin Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common causes of vancomycin (B549263) degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in an aqueous solution?

A1: The main factors contributing to this compound degradation are pH, temperature, and exposure to light. This compound is also incompatible with several other drugs, which can lead to its degradation or precipitation.[1][2][3]

Q2: What is the optimal pH range for this compound stability?

A2: this compound exhibits maximum stability in the pH range of 3.0 to 5.7.[3] Outside this range, its degradation is accelerated. Acid-catalyzed degradation occurs at a pH below 3, while base-catalyzed degradation is observed at a pH above this range.[3]

Q3: How does temperature affect the stability of this compound solutions?

A3: Higher temperatures significantly increase the rate of this compound degradation.[3] For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (4°C).[1] Studies have shown that this compound is stable for longer periods at 4°C compared to room temperature (22-25°C) or physiological temperature (37°C).[1][4] For instance, this compound in various infusion fluids was stable for at least 84 days at 4°C.[1]

Q4: Is this compound sensitive to light?

A4: While pH and temperature are the most critical factors, exposure to light can also contribute to this compound degradation through photosensitized oxidation.[5] It is advisable to protect this compound solutions from light, especially during prolonged storage.[4]

Q5: What are the common degradation products of this compound?

A5: The most common degradation products of this compound are crystalline degradation products (CDP-1), which are biologically inactive.[6][7][8] These are formed through the hydrolytic loss of ammonia.[8] Other degradation products can also be formed under specific stress conditions such as high heat or extreme pH.[4]

Q6: Can I mix this compound with other drugs?

A6: this compound has been shown to be incompatible with a number of other drugs. Major incompatibilities have been observed with β-lactams (such as piperacillin/tazobactam and ceftazidime), as well as with drugs like propofol (B549288) and heparin.[2][9][10] Mixing this compound with incompatible drugs can lead to precipitation and loss of potency. It is crucial to consult compatibility charts and avoid co-administering this compound through the same intravenous line with incompatible drugs.[9][10]

Troubleshooting Guide

Problem 1: I am observing a precipitate in my this compound solution.

  • Question: What could be causing the precipitation in my this compound solution?

  • Answer: Precipitation can be caused by several factors:

    • pH shifts: If the pH of the solution is not within the optimal range of 3.0-5.7, this compound can become unstable and precipitate.[3]

    • Incompatibility with other drugs: Co-infusion with incompatible drugs, such as heparin or certain beta-lactam antibiotics, can cause precipitation.[2][9] For example, changes in the physical appearance of solutions containing this compound and heparin, including turbidity and precipitate formation, have been observed within three hours at both 22ºC and 37ºC.[2]

    • High concentrations: At high concentrations (e.g., 80 mg/mL), especially when diluted in saline, visible particles may appear after some time at room temperature.[4][11]

    • Excipients: Some formulations contain excipients like mannitol, which can lead to gel formation at high concentrations.[4][11]

Problem 2: My this compound solution seems to have lost its antimicrobial activity.

  • Question: Why is my this compound solution showing reduced or no antimicrobial activity?

  • Answer: Loss of activity is a direct consequence of this compound degradation. The primary degradation products, CDP-1, are biologically inactive.[6][8] The degradation can be accelerated by:

    • Improper storage temperature: Storing the solution at room temperature or higher for extended periods will lead to significant degradation.[12] For example, at room temperature, 50% of this compound can degrade to CDP-1 after 16 hours, and 90% after 40 hours.[12]

    • Incorrect pH: If the solution's pH is outside the 3.0-5.7 range, degradation will be more rapid.[3]

    • Prolonged storage: Even under optimal conditions, this compound in solution will eventually degrade. It is crucial to adhere to established beyond-use dates.

Problem 3: I am seeing unexpected peaks in my HPLC chromatogram.

  • Question: What are these additional peaks in my HPLC analysis of this compound?

  • Answer: These unexpected peaks are likely degradation products of this compound.[4] Depending on the degradation conditions, different products can be formed:

    • Heat-induced degradation: Can result in multiple degradation peaks.[4]

    • Acidic or basic degradation: Leads to the formation of specific degradation products.[4]

    • Oxidative degradation: Can also produce distinct degradation products.[13] The main degradation products are often referred to as CDP-1 (crystalline degradation product 1).[6][7]

Quantitative Data Summary

Table 1: Stability of this compound in Different Intravenous Fluids at 25°C (77°F)

DiluentConcentrationStorage ContainerStability (Loss of potency < 10%)Reference
Water-for-injections BPNot SpecifiedPlastic Syringe (Becton Dickinson)47 days[1]
Water-for-injections BPNot SpecifiedPlastic Syringe (B. Braun Medical)29 days[1]
0.9% Sodium ChlorideNot SpecifiedPlastic Syringe (Becton Dickinson)62 days[1]
0.9% Sodium ChlorideNot SpecifiedPlastic Syringe (B. Braun Medical)34 days[1]
5% DextroseNot SpecifiedPlastic Syringe (Becton Dickinson)55 days[1]
5% DextroseNot SpecifiedPlastic Syringe (B. Braun Medical)33 days[1]

Table 2: Stability of this compound in Different Intravenous Fluids at 4°C (39°F)

DiluentConcentrationStorage ContainerStability (Loss of potency < 10%)Reference
Water-for-injections BPNot SpecifiedPlastic Syringe (Both types)At least 84 days[1]
0.9% Sodium ChlorideNot SpecifiedPlastic Syringe (Both types)At least 84 days[1]
5% DextroseNot SpecifiedPlastic Syringe (Both types)At least 84 days[1]
5% Dextrose or 0.9% NaClNot SpecifiedRefrigerator14 days without significant loss of potency[14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade a this compound solution to study its degradation products and pathways.

1. Materials:

  • This compound Hydrochloride powder
  • Water for Injection (WFI)
  • Hydrochloric acid (4 N)
  • Sodium hydroxide (B78521) (4 N)
  • Hydrogen peroxide (1%)
  • pH meter
  • Heating block or water bath
  • HPLC-DAD system

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in WFI at a suitable concentration (e.g., 1 mg/mL).
  • Acidic Degradation:
  • Take an aliquot of the stock solution and add 4 N HCl to adjust the pH to approximately 1-2.
  • Incubate at 20°C for 2 hours.[11]
  • Neutralize the solution with 4 N NaOH.
  • Dilute to a final concentration of 100 µg/mL for analysis.[11]
  • Basic Degradation:
  • Take an aliquot of the stock solution and add 4 N NaOH to adjust the pH to approximately 12-13.
  • Incubate at 20°C for 15 minutes.[11]
  • Neutralize the solution with 4 N HCl.
  • Dilute to a final concentration of 100 µg/mL for analysis.[11]
  • Thermal Degradation:
  • Take an aliquot of the stock solution.
  • Incubate at 80°C for 300 minutes.[11]
  • Cool to room temperature.
  • Dilute to a final concentration of 100 µg/mL for analysis.[11]
  • Oxidative Degradation:
  • Take an aliquot of the stock solution and add 1% H₂O₂.
  • Incubate at 20°C for 3 hours.[11]
  • Dilute to a final concentration of 100 µg/mL for analysis.[11]
  • Analysis: Analyze all samples by a validated stability-indicating HPLC-DAD method.[4][15][16]

Protocol 2: Stability Testing of this compound in an Aqueous Solution

This protocol outlines a method to assess the chemical stability of a this compound solution over time under specific storage conditions.

1. Materials:

  • This compound Hydrochloride for Injection
  • Diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose, or Water for Injection)
  • Storage containers (e.g., polypropylene (B1209903) syringes or PVC infusion bags)
  • Environmental chambers or refrigerators set to desired temperatures (e.g., 4°C and 25°C)
  • HPLC system with a UV detector

2. Procedure:

  • Preparation of Test Solutions:
  • Reconstitute this compound with the chosen diluent to the desired concentration (e.g., 5 mg/mL).
  • Aseptically transfer the solution into the designated storage containers.
  • Prepare a sufficient number of samples for testing at all time points.
  • Storage:
  • Store the samples under the specified temperature and light conditions.
  • Sampling and Analysis:
  • At predetermined time points (e.g., 0, 24, 48 hours, 7 days, 14 days, etc.), withdraw an aliquot from a sample container.
  • Visually inspect for any changes in color, clarity, or for the presence of precipitation.
  • Measure the pH of the solution.
  • Analyze the concentration of this compound using a validated HPLC method. The solution is generally considered stable if the concentration remains ≥90% of the initial concentration.[4]

Visual Guides

Vancomycin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active) CDP1 Crystalline Degradation Products (CDP-1) (Inactive) This compound->CDP1 Hydrolysis (loss of ammonia) Other_Degradation Other Degradation Products This compound->Other_Degradation Heat, Extreme pH, Oxidation pH pH < 3 or > 5.7 pH->this compound Temp High Temperature Temp->this compound Light UV/Visible Light Light->this compound Incompatibility Incompatible Drugs Incompatibility->this compound

Caption: this compound degradation pathways and influencing factors.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution (Specific Concentration & Diluent) Store Store Samples at Defined Conditions (Temp, Light) Prep->Store Sample Withdraw Aliquots at Predetermined Time Points Store->Sample Visual Visual Inspection (Color, Precipitate) Sample->Visual pH_measure pH Measurement Sample->pH_measure HPLC HPLC Analysis (Concentration) Sample->HPLC Data Compare to Initial (Time 0) Values Visual->Data pH_measure->Data HPLC->Data Stability Determine Stability (e.g., >90% initial conc.) Data->Stability

Caption: Workflow for this compound stability testing.

References

Technical Support Center: High-Concentration Vancomycin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of vancomycin (B549263) when preparing high-concentration stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride?

A1: this compound hydrochloride is a white to tan, free-flowing powder that is very soluble in water, with a solubility of over 100 mg/mL.[1][2] It is moderately soluble in dilute ethanol (B145695) and methanol (B129727) but insoluble in higher alcohols, acetone, and ethers.[1][3]

Q2: What is the optimal pH for this compound stability in solution?

A2: The region of maximum stability for this compound hydrochloride in solution is between pH 3.0 and 5.7.[4] The pH of a 50 mg/mL solution in Sterile Water for Injection is typically between 2.5 and 4.5.[5]

Q3: Can I use saline (0.9% Sodium Chloride) to prepare high-concentration this compound stocks?

A3: It is not recommended to use 0.9% Sodium Chloride (saline) for preparing high-concentration this compound solutions, as precipitation can occur.[6] For high concentrations, 5% Dextrose in Water (D5W) is the recommended solvent to maintain stability and prevent precipitation.[6] While this compound has lower solubility in normal saline, it is often first dissolved in water and then further diluted in saline for intravenous infusion.[7]

Q4: How should I store my high-concentration this compound stock solution?

A4: The storage conditions depend on the concentration and solvent. For instance, a 25 mg/mL this compound solution in a 1:1 mixture of Ora-Sweet® and water is stable for at least 75 days when refrigerated at 4°C.[8] this compound solutions at 62.5 mg/mL and 83.3 mg/mL in D5W are stable for up to 48 hours at room temperature.[6] For long-term storage, stock solutions can be stored at -20°C for several months.[9]

Data Presentation: this compound Solubility and Stability

The following tables summarize key quantitative data regarding the solubility and stability of this compound under various conditions.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water> 100 mg/mL[1][2]
Dilute EthanolModerately Soluble[1]
Higher AlcoholsInsoluble[1]
AcetoneInsoluble[1]
EthersInsoluble[1]
DMSO29 mg/mL (Moisture-absorbing DMSO reduces solubility)[10]

Table 2: Stability of High-Concentration this compound Solutions

ConcentrationSolventStorage TemperatureDuration of StabilityReference
25 mg/mL1:1 Ora-Sweet® & Water4°C (Refrigerated)At least 75 days[8]
25 mg/mL1:1 Ora-Sweet® & Water25°C (Room Temperature)26 days[8]
62.5 mg/mL5% Dextrose in Water (D5W)Room Temperature48 hours[6]
83.3 mg/mL5% Dextrose in Water (D5W)Room Temperature48 hours[6]
83.3 mg/mL0.9% Sodium ChlorideRoom TemperaturePrecipitate visible after 48 hours[6]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol details the steps to reconstitute this compound hydrochloride powder to a concentration of 50 mg/mL.

Materials:

  • This compound hydrochloride powder vial (e.g., 1 g)

  • Sterile Water for Injection (SWFI)

  • Sterile syringes and needles

  • Alcohol swabs

  • Laminar flow hood or clean workspace

Procedure:

  • Ensure a sterile working environment.

  • Clean the rubber stoppers of the this compound vial and the SWFI vial with an alcohol swab and allow to dry.

  • Using a sterile syringe, draw up the required volume of SWFI. For a 1 g vial to be reconstituted to 50 mg/mL, you will need 20 mL of SWFI.[11][12]

  • Inject the SWFI into the this compound vial.

  • Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear.[13]

  • The reconstituted solution will have a concentration of 50 mg/mL.

  • This stock solution can be used for further dilutions or stored appropriately.

Protocol 2: Preparation of a High-Concentration (e.g., 83.3 mg/mL) this compound Stock in D5W

This protocol is for preparing a higher concentration stock solution, where solubility can be a challenge.

Materials:

  • This compound hydrochloride powder vials

  • 5% Dextrose in Water (D5W)

  • Sterile syringes and needles

  • Sterile polypropylene (B1209903) syringes for storage

  • Alcohol swabs

  • Laminar flow hood or clean workspace

Procedure:

  • Maintain aseptic technique throughout the procedure.

  • Calculate the required amount of this compound powder and D5W to achieve the target concentration. For example, to prepare a solution of 83.3 mg/mL, you would need to reconstitute a 1 g vial of this compound with the appropriate volume of D5W.

  • Reconstitute the this compound powder with a small amount of D5W initially to create a concentrated slurry.

  • Gradually add the remaining volume of D5W while continuously mixing to ensure complete dissolution.

  • Visually inspect the solution for any particulate matter.

  • Transfer the final high-concentration solution into sterile polypropylene syringes for storage.

  • Solutions of 83.3 mg/mL in D5W have been shown to be stable for up to 48 hours at room temperature.[6]

Troubleshooting Guide

Problem: My this compound solution is cloudy or has visible particles.

Possible Causes and Solutions:

  • Incomplete Dissolution: Ensure the powder is fully dissolved by gentle swirling. Avoid vigorous shaking which can cause foaming. Warming the tube at 37°C and using an ultrasonic bath for a short period can aid in dissolution.[9]

  • Precipitation: This is more likely at higher concentrations, lower temperatures, or when using an incorrect solvent like saline.[6][14]

    • Solution: Use 5% Dextrose in Water (D5W) for high-concentration stocks.[6] If you must use saline, ensure the concentration is not too high. Consider preparing a more dilute stock.

  • Particulate Matter from Vial: Although rare, the powder itself may contain insoluble particles.

    • Solution: Use an in-line filter during transfer to remove any undissolved particles.[7]

Problem: A gel has formed in my high-concentration this compound solution.

Possible Cause and Solution:

  • Excipients: Some this compound formulations contain excipients like mannitol, which can contribute to gel formation at high concentrations, especially after 24 hours at room temperature.[15]

    • Solution: Check the formulation of your this compound powder. If possible, use a formulation with minimal excipients. Prepare fresh solutions and use them within the recommended stability time.

Problem: The pH of my this compound solution is outside the optimal range.

Possible Cause and Solution:

  • Solvent pH: The pH of the solvent can affect the final pH of the solution.

    • Solution: The pH of a 50 mg/mL this compound solution in SWFI is naturally acidic (pH 2.5-4.5), which is within its stable range.[5] If buffering is required for a specific application, use a buffer system that maintains the pH between 3.0 and 5.7.[4]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: 50 mg/mL Stock cluster_protocol2 Protocol 2: High-Concentration Stock p1_start Start p1_reconstitute Reconstitute 1g this compound with 20mL SWFI p1_start->p1_reconstitute p1_dissolve Gently swirl until dissolved p1_reconstitute->p1_dissolve p1_result 50 mg/mL Stock Solution p1_dissolve->p1_result p2_start Start p2_slurry Create concentrated slurry with small volume of D5W p2_start->p2_slurry p2_add_d5w Gradually add remaining D5W with continuous mixing p2_slurry->p2_add_d5w p2_inspect Visually inspect for particulate matter p2_add_d5w->p2_inspect p2_store Transfer to sterile polypropylene syringes p2_inspect->p2_store p2_result High-Concentration Stock p2_store->p2_result

Caption: Experimental workflows for preparing this compound stock solutions.

troubleshooting_guide cluster_causes Identify the Cause cluster_solutions Apply the Solution start Problem: This compound solution is not clear incomplete_dissolution Incomplete Dissolution? start->incomplete_dissolution Is it cloudy? precipitation Precipitation? start->precipitation Are there solid particles? gel_formation Gel Formation? start->gel_formation Is it viscous? solution_dissolution Warm to 37°C Use ultrasonic bath incomplete_dissolution->solution_dissolution solution_precipitation Use D5W instead of saline Prepare a more dilute stock precipitation->solution_precipitation solution_gel Check for excipients (e.g., mannitol) Prepare fresh solution gel_formation->solution_gel end Clear Solution solution_dissolution->end solution_precipitation->end solution_gel->end

Caption: Troubleshooting logic for unclear this compound solutions.

References

addressing vancomycin interference in non-bacterial cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with vancomycin (B549263) in non-bacterial, cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound, an antibiotic targeting bacterial cell walls, affecting my mammalian cell-based assay?

While this compound's primary mechanism of action is the inhibition of peptidoglycan synthesis in Gram-positive bacteria, it is known to cause off-target effects in eukaryotic cells, which lack cell walls.[1][2] The primary mechanism of this interference is not related to its antibacterial activity but rather to unintended interactions with cellular components, most notably the mitochondria.[3][4]

Q2: What are the common signs of this compound interference in eukaryotic cell cultures?

Common indicators of this compound-induced interference include:

  • Reduced cell viability and proliferation: A noticeable decrease in cell numbers or an increase in cell death.[5][6]

  • Induction of apoptosis: Programmed cell death triggered by cellular stress.[7][8][9]

  • Altered cellular morphology: Changes in cell shape and appearance.

  • Increased Reactive Oxygen Species (ROS): this compound can induce oxidative stress by disrupting mitochondrial function.[3][7]

  • Inconsistent or artifactual assay readouts: Particularly in fluorescence-based immunoassays where this compound or its degradation products may interfere with the detection method.[10][11][12]

Q3: At what concentrations does this compound typically become cytotoxic to mammalian cells?

This compound's toxicity is both concentration- and time-dependent, and it varies significantly between cell types.[5][13][14] While it is generally considered non-toxic at very low concentrations, studies have shown significant cytotoxic effects at levels sometimes used in cell culture.[13][15] A summary of reported cytotoxic concentrations is provided in the table below.

Q4: My fluorescence immunoassay is producing unreliable results. Could this compound be the cause?

Yes. This compound and its degradation products have been reported to interfere with certain commercially available immunoassays, particularly fluorescence polarization immunoassays (FPIA) and enzyme multiplied immunoassay techniques (EMIT).[10][11] This interference can lead to falsely elevated readings of the target analyte, confounding results.[12][16][17] It is crucial to run appropriate controls to test for this interference.

Q5: What is the primary mechanism behind this compound's off-target cytotoxicity?

The leading mechanism for this compound-induced cytotoxicity in non-bacterial cells is the disruption of mitochondrial function.[18] Studies have shown that this compound can accumulate in mitochondria, leading to:

  • Inhibition of the electron transport chain's Complex I.[3][8]

  • Increased production of mitochondrial Reactive Oxygen Species (ROS).[7]

  • Peroxidation of cardiolipin (B10847521), a key mitochondrial membrane phospholipid.[7]

  • Depolarization of the mitochondrial membrane.[8]

  • Activation of the intrinsic apoptotic pathway through caspases-9 and -3/7.[8]

Q6: Are there effective alternatives to this compound for contamination control in sensitive cell-based assays?

Yes, several alternatives can be considered depending on the potential contaminants and the sensitivity of the cell line and assay. It is always recommended to first optimize aseptic techniques to avoid the need for antibiotics altogether. If an antibiotic is necessary, options are available that may have a lower potential for interference.

Q7: How can I eliminate this compound from my cell culture before starting my experiment?

This compound can be effectively removed from a cell culture by washing the cells. This is a critical step if you suspect this compound is interfering with your assay. A standard protocol involves centrifuging the cell suspension to pellet the cells, removing the this compound-containing medium, washing the pellet with a sterile, isotonic buffer like PBS, and finally resuspending the cells in fresh, antibiotic-free medium.[19][20]

Data Presentation

Table 1: Reported Cytotoxic Effects of this compound on Various Mammalian Cell Types
Cell TypeThis compound ConcentrationExposure TimeObserved EffectCitation
Human Osteoblasts, Myoblasts≥ 1 mg/cm² (~1 mg/mL)48 hoursSignificant cytotoxicity[21]
Human Fibroblasts≥ 3 mg/cm² (~3 mg/mL)48 hoursSignificant cytotoxicity[21]
Human Primary Knee Chondrocytes5 - 10 mg/mL24 hoursIncreased cell death via apoptosis[9]
Human Skeletal Muscle Cells0.01 mg/mL3 daysSignificant decrease in cell viability[13]
Human Endothelial Cells (HUVECs)2.5 mg/mL72 hoursNegative effect on proliferation[5][13]
Porcine Proximal Tubular Cells2 mM (~2.9 mg/mL)Not specifiedIncreased ROS, apoptosis[3]

Note: Concentrations may be reported differently across studies (e.g., mg/mL vs. mg/cm²). Researchers should carefully consider the specific conditions of their experiments.

Table 2: Potential Alternatives to this compound for Gram-Positive Contamination Control
AntibioticClassPrimary TargetNotes
Linezolid OxazolidinoneProtein SynthesisBacteriostatic against staphylococci and enterococci.[22][23]
Daptomycin LipopeptideCell MembraneBactericidal; requires calcium for activity.[22][23]
Tigecycline GlycylcyclineProtein SynthesisBroad-spectrum, including activity against MRSA.[22][23]
Fosfomycin Phosphonic AcidCell Wall SynthesisBroad-spectrum; acts at an early stage of peptidoglycan synthesis.[22]
Amikacin (B45834) AminoglycosideProtein SynthesisOften used in combination with a Gram-positive agent for broad coverage.[24]

Always perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Troubleshooting Guides & Protocols

Guide 1: Issue - Unexpected Cell Death or Poor Proliferation

If you observe higher-than-expected cell death, floating cells, or slower proliferation rates, this compound could be a contributing factor.

G start Start: Unexpected Cytotoxicity Observed q1 Is this compound in the media? start->q1 check_conc 1. Review this compound Concentration (See Table 1 for reference) q1->check_conc Yes other_cause Investigate Other Potential Causes of Cytotoxicity q1->other_cause No q2 Is concentration above reported toxic levels? check_conc->q2 action1 2. Lower this compound Concentration or Remove 24-48h Before Assay q2->action1 Yes q2->other_cause No action2 3. Consider Switching to an Alternative Antibiotic (Table 2) action1->action2 end_ok Problem Resolved action2->end_ok

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Experimental Protocol: Assessing Cell Viability with Trypan Blue

  • Prepare Cells: Collect a sample of your cell suspension (both adherent and floating cells).

  • Stain: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain. Incubate for 1-2 minutes at room temperature.

  • Count: Load 10 µL of the mixture into a hemocytometer.

  • Analyze: Using a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells.

  • Calculate:

    • Total Cells/mL = Average count per square × dilution factor × 10⁴

    • % Viability = (Number of viable cells / Total number of cells) × 100

  • Compare: Compare the viability of cells grown with and without this compound, or at different concentrations.

Guide 2: Issue - Inconsistent or Artifactual Assay Readouts

If your assay, especially a fluorescence-based one, is giving unexpectedly high or variable results, direct interference from this compound is possible.

Experimental Protocol: this compound Removal Prior to Assay

This protocol is designed to wash cells and remove residual this compound from the culture medium before performing a sensitive downstream assay.[19][20]

G cluster_0 This compound Removal Protocol start 1. Harvest Cells from This compound-Containing Medium step2 2. Centrifuge at 300 x g for 5 minutes to pellet cells start->step2 step3 3. Carefully aspirate and discard the supernatant step2->step3 step4 4. Resuspend cell pellet gently in sterile, isotonic buffer (e.g., PBS) step3->step4 step5 5. Repeat centrifugation (300 x g for 5 minutes) step4->step5 step6 6. Aspirate and discard the supernatant (wash buffer) step5->step6 step7 7. Resuspend final cell pellet in fresh, antibiotic-free assay medium step6->step7 end Cells are ready for the downstream assay step7->end

Caption: Experimental workflow for removing this compound from cell cultures.

Control Experiment: To confirm assay interference, run a cell-free control. Add this compound (at the same concentration used in your culture medium) directly to your assay buffer and measure the signal. Compare this to the signal from the buffer alone. A significant change indicates direct interference.

Visualizing the Mechanism of Interference

This compound-Induced Mitochondrial Apoptosis Pathway

This diagram illustrates the proposed signaling cascade of this compound's off-target cytotoxic effects in eukaryotic cells, leading to apoptosis.[3][7][8]

G vanco This compound mito Mitochondrion vanco->mito Enters Cell & Interacts With complex1 ETC Complex I Inhibition mito->complex1 ros Increased Mitochondrial Reactive Oxygen Species (ROS) complex1->ros cardiolipin Cardiolipin Peroxidation ros->cardiolipin membrane Mitochondrial Membrane Depolarization cardiolipin->membrane cas9 Caspase-9 Activation membrane->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

Technical Support Center: Refining HPLC Methods for Improved Vancomycin Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for vancomycin (B549263) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak resolution and shape.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in this compound analysis. It can lead to inaccurate quantification and poor resolution from other peaks.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: this compound, being a complex glycopeptide with amine groups, can interact with acidic silanol groups on the silica-based column packing material. This is a primary cause of tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Buffers such as phosphate (B84403) or citrate (B86180) are effective for pH control.[1][2]

    • Solution 2: Use an Ion-Pairing Reagent: Adding a small concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can mask the silanol groups and improve peak shape.

    • Solution 3: Employ End-Capped Columns: Use a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically bonded with a small molecule to reduce their activity.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution 1: Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.

    • Solution 2: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column.

    • Solution 3: Replace the Column: If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

Q2: I am observing peak fronting for my this compound peak. What should I investigate?

A2: Peak fronting, the inverse of tailing, results in a leading edge that is less steep than the trailing edge.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., higher elution strength) than the mobile phase, the analyte can travel through the initial part of the column too quickly, causing fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload (Concentration): High concentrations of the analyte can lead to a non-linear distribution between the stationary and mobile phases.

    • Solution: Dilute the sample to a lower concentration.

  • Poorly Packed Column Bed: A void or channel in the column packing can lead to distorted peak shapes.

    • Solution: This is a less common issue with modern, high-quality columns, but if suspected, the column may need to be replaced.

Q3: My this compound peak is splitting into two or more peaks. What could be the reason?

A3: A split peak can be mistaken for poor resolution of two different compounds, but it can also be an artifact of the chromatographic system or method.

Potential Causes & Solutions:

  • Co-eluting Impurity: It's possible that an impurity or a related substance is co-eluting with the main this compound peak.

    • Solution: Alter the mobile phase composition (e.g., change the organic solvent ratio or pH) or the column chemistry (e.g., switch from C18 to C8) to try and resolve the two peaks.

  • Sample Solvent Effect: Similar to peak fronting, a strong sample solvent can cause the peak to split, especially for early-eluting peaks.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Blocked Frit or Column Inlet: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.

    • Solution 1: Filter all samples and mobile phases before use.

    • Solution 2: Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates. If this doesn't work, the frit or the column may need to be replaced.

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes lead to peak distortion.

    • Solution: Ensure the sample and the column are at a similar temperature. Using a column oven can provide a stable temperature environment.

Data Presentation: Comparison of HPLC Parameters

The following tables summarize quantitative data from various published methods for this compound analysis, providing a starting point for method development and optimization.

Table 1: Comparison of Mobile Phase Compositions and their Effect on this compound Retention

Mobile Phase CompositionpHColumnFlow Rate (mL/min)Retention Time (min)Reference
Phosphate buffer : Acetonitrile (90:10, v/v)2.8C181.0~6.2[3]
Citrate buffer : Acetonitrile : Methanol (85:10:5, v/v/v)4.0C81.0~4.3[1]
20 mM Ammonium Acetate/Formic Acid buffer : Methanol (88:12, v/v)4.0C181.5~4.0[4]
0.1% Orthophosphoric acid in Water : Acetonitrile : Methanol (72:25:3, v/v/v)-C181.0~2.8[5]
Phosphate buffer : Acetonitrile (86:14, v/v)2.2C180.72Not Specified[6]

Table 2: Comparison of C8 and C18 Columns for this compound Analysis

Column TypeCarbon Chain LengthHydrophobicityTypical Retention of this compoundPotential Advantages for this compoundPotential Disadvantages for this compound
C18 (Octadecylsilane) 18 carbonsHighLonger retentionBetter resolution of complex mixtures and impurities.[7][8]Can lead to longer run times and increased peak tailing if silanol interactions are not managed.[8]
C8 (Octylsilane) 8 carbonsModerateShorter retentionFaster analysis times and potentially reduced peak tailing due to less hydrophobic interaction.[7][8]May provide less resolution for closely eluting impurities compared to C18.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound HPLC analysis.

Protocol 1: Standard Isocratic HPLC Method for this compound Quantification

This protocol is a general starting point for the analysis of this compound in a pharmaceutical formulation.

1. Materials and Reagents:

  • This compound Hydrochloride reference standard
  • HPLC grade Acetonitrile
  • HPLC grade Methanol
  • Monobasic Sodium Phosphate
  • Phosphoric Acid
  • Deionized water (18.2 MΩ·cm)

2. Equipment:

  • HPLC system with UV detector
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Analytical balance
  • pH meter
  • Sonicator
  • 0.45 µm membrane filters

3. Mobile Phase Preparation (Phosphate buffer:Acetonitrile, 90:10 v/v, pH 3.0):

  • Prepare a 0.05 M sodium phosphate buffer by dissolving the appropriate amount of monobasic sodium phosphate in deionized water.
  • Adjust the pH of the buffer to 3.0 with phosphoric acid.
  • Mix 900 mL of the pH-adjusted buffer with 100 mL of acetonitrile.
  • Degas the mobile phase by sonication or vacuum filtration.

4. Standard Solution Preparation:

  • Accurately weigh approximately 25 mg of this compound hydrochloride reference standard and transfer to a 25 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.

5. Sample Preparation (for a 500 mg this compound vial):

  • Reconstitute the contents of the vial with a known volume of deionized water.
  • Further dilute an aliquot of the reconstituted solution with the mobile phase to obtain a theoretical concentration within the range of the standard curve (e.g., 50 µg/mL).

6. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm
  • Mobile Phase: Phosphate buffer : Acetonitrile (90:10, v/v), pH 3.0
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: Ambient or 30 °C
  • Detection Wavelength: 280 nm[1]

7. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample solutions.
  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 2: Method Validation for this compound HPLC Assay

This protocol outlines the key parameters to be evaluated for validating an HPLC method for this compound, based on ICH guidelines.[9]

1. Specificity:

  • Inject a blank (mobile phase), a placebo (formulation excipients without this compound), and a this compound standard solution.
  • Acceptance Criteria: The blank and placebo chromatograms should not show any interfering peaks at the retention time of this compound.

2. Linearity:

  • Prepare a series of at least five concentrations of this compound standard solution (e.g., 10, 25, 50, 75, 100 µg/mL).
  • Inject each concentration in triplicate.
  • Plot a graph of peak area versus concentration and perform a linear regression analysis.
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (% Recovery):

  • Prepare samples by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Analyze these samples in triplicate.
  • Calculate the percentage recovery.
  • Acceptance Criteria: The mean recovery should be within 98-102%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the this compound standard solution at 100% of the target concentration on the same day.
  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
  • Acceptance Criteria: Typically, LOD is determined at a S/N of 3:1, and LOQ at a S/N of 10:1. The LOQ should be a concentration that can be determined with acceptable precision and accuracy.

6. Robustness:

  • Deliberately make small variations in the method parameters and assess the impact on the results.
  • Parameters to vary include:
  • Mobile phase pH (± 0.2 units)
  • Mobile phase composition (e.g., ± 2% organic solvent)
  • Column temperature (± 5 °C)
  • Flow rate (± 0.1 mL/min)
  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., tailing factor, resolution, and %RSD of replicate injections).

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and method development.

HPLC_Troubleshooting_Workflow start Peak Shape Problem Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting cause_tailing Investigate Tailing Causes tailing->cause_tailing cause_fronting Investigate Fronting Causes fronting->cause_fronting cause_splitting Investigate Splitting Causes splitting->cause_splitting solution_tailing1 Adjust Mobile Phase pH (Lower pH to 2.5-4.0) cause_tailing->solution_tailing1 Secondary Interactions? solution_tailing2 Reduce Sample Concentration cause_tailing->solution_tailing2 Overload? solution_tailing3 Flush or Replace Column cause_tailing->solution_tailing3 Contamination? solution_fronting1 Match Sample Solvent to Mobile Phase cause_fronting->solution_fronting1 Solvent Mismatch? solution_fronting2 Dilute Sample cause_fronting->solution_fronting2 Concentration Overload? solution_splitting1 Modify Mobile Phase to Separate Co-elutants cause_splitting->solution_splitting1 Co-elution? solution_splitting2 Filter Sample & Mobile Phase cause_splitting->solution_splitting2 Particulates? solution_splitting3 Check for Column Blockage cause_splitting->solution_splitting3 System Blockage? end Peak Shape Resolved solution_tailing1->end solution_tailing2->end solution_fronting1->end solution_fronting2->end solution_splitting1->end solution_splitting2->end solution_splitting3->end solution_tiling3 solution_tiling3 solution_tiling3->end

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Vancomycin_Method_Development start Define Analytical Goal (e.g., Quantification, Purity) step1 Select Initial Column & Mobile Phase (e.g., C18, ACN/Water with buffer) start->step1 step2 Optimize Mobile Phase pH (Test range 2.5-4.5) step1->step2 step3 Optimize Organic Solvent Ratio (Adjust ACN or MeOH percentage) step2->step3 step4 Evaluate Peak Shape & Resolution step3->step4 step4:e->step2:w Tailing/Poor Resolution step5 Fine-tune Parameters (Flow rate, Temperature) step4->step5 Optimal step6 Method Validation (ICH Guidelines) step5->step6 end Robust HPLC Method Established step6->end not_optimal Not Optimal

Caption: Systematic approach to this compound HPLC method development.

References

minimizing batch-to-batch variability of vancomycin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to minimize batch-to-batch variability of vancomycin (B549263) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound batch-to-batch variability and why is it a significant concern in research?

Q2: What are the primary causes and types of impurities in this compound batches?

A2: The primary causes of variability and impurities stem from the manufacturing and purification processes, as well as subsequent handling and storage.[1][5] Fermentation can produce many structurally similar compounds.[1] The most notable impurity is Crystalline Degradation Product 1 (CDP-1), which results from the deamidation of an asparagine residue in the this compound structure.[6] This transformation is accelerated by high temperatures and alkaline pH.[6] Other impurities can also be present, with some commercial preparations containing up to 15 different types, composing a significant fraction of the sample.[3]

Q3: How should I properly store and handle this compound powder and solutions to ensure stability?

A3: Proper storage is crucial to prevent degradation.

  • Powder: this compound hydrochloride is stable in its solid form.[7] It should be stored at -0 °C as recommended by suppliers.[8]

  • Solutions: The stability of this compound solutions depends on the concentration, solvent, pH, and temperature. Solutions are most stable at a pH between 3 and 5.[8] Reconstituted vials can be stored in a refrigerator for up to 96 hours, and after further dilution in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, they can be refrigerated for up to 14 days without significant potency loss.[9] For oral solutions, storage at 4°C maintains at least 93.6% of the initial concentration for 75 days, whereas at 25°C, stability over 90% is maintained for only about 26-30 days.[10] Solutions should be sterilized by filtration, not autoclaving.[8]

Q4: What is the recommended procedure for preparing this compound solutions for experiments?

A4: The preparation method depends on the desired concentration and experimental use.

  • Reconstitution: For parenteral use, reconstitute a 1 g vial with 20 mL of Sterile Water for Injection (WFI).[9][11]

  • Dilution: Further dilute the reconstituted solution with a compatible solvent like 0.9% NaCl or 5% Dextrose in Water (D5W).[9][12] The final concentration should generally not exceed 10 mg/mL for standard infusions, though higher concentrations have been studied for specific applications.[12]

  • Solubility: this compound hydrochloride is soluble in water, with solubility increasing at lower pH values.[7][13] To achieve higher solubility, warming the tube to 37°C and using an ultrasonic bath can be helpful.[14] It is recommended to prepare and use solutions on the same day.[14]

Q5: How can I qualify and compare a new batch of this compound with a previously used one?

A5: To ensure consistency, a new batch should be analytically compared to the old one. The most reliable method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[2] These techniques can separate and quantify this compound B and its major impurities.[6][15] You should compare the purity (percentage of this compound B) and the impurity profile, paying close attention to the levels of known degradation products like CDP-1.[1][2] A microbiological assay can also be used to compare the biological potency of different batches.[1]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results between experiments using different this compound lots.

Potential Cause Troubleshooting Action
Different Purity/Impurity Profiles Different batches can have varying levels of the active this compound B (typically 89-95%) and total impurities (5-11%).[1][2] These differences can alter the effective concentration and biological activity.
Solution: 1. Request a Certificate of Analysis (CoA) for each batch from the supplier and compare the purity and impurity data. 2. Perform an in-house analysis using HPLC to confirm the purity and impurity profile of each batch before use (See Protocol 1). 3. If significant differences are found, consider sourcing this compound from a single, well-characterized batch for the entire study.
Degradation of this compound Stock Improper storage (e.g., wrong temperature, exposure to light, incorrect pH) can lead to the degradation of this compound over time, reducing its potency.[6][16]
Solution: 1. Review your storage procedures against the manufacturer's recommendations.[8] 2. Prepare fresh stock solutions for each experiment or validate the stability of your stored solutions under your specific conditions. 3. Re-analyze the purity of your stock solution if it has been stored for an extended period.

Issue 2: The observed biological effect of my this compound solution is lower than expected.

Potential Cause Troubleshooting Action
Presence of Antagonistic Impurities The impurity CDP-1 has been suggested to act as a functional this compound antagonist, which could reduce its overall efficacy.[6]
Solution: Use a validated HPLC method to quantify the percentage of CDP-1 in your this compound batch.[2][6] If the level is high, consider obtaining a higher purity batch with a lower CDP-1 specification.
Incorrect Solution Concentration Errors in weighing, reconstitution, or dilution can lead to a lower-than-calculated final concentration. This compound hydrochloride is an amorphous substance, which can make precise weighing challenging.[7]
Solution: 1. Verify all calculations for solution preparation. 2. Use a calibrated analytical balance and follow standard operating procedures for weighing. 3. Confirm the concentration of your final working solution using a validated analytical method like UV-Vis Spectrophotometry (See Protocol 2) or HPLC.[15]
pH-related Instability This compound solutions are most stable at pH 3-5.[8] If the experimental medium has a neutral or alkaline pH, the drug may degrade more rapidly, especially at elevated temperatures.[6]
Solution: 1. Measure the pH of your final this compound solution and experimental medium. 2. If possible, adjust the pH of the stock solution to the stable range. 3. Minimize the time the this compound solution is kept in high pH or high-temperature conditions before use.

Issue 3: I observe precipitation or cloudiness in my prepared this compound solution.

Potential Cause Troubleshooting Action
Poor Solubility / High Concentration This compound has limited solubility, especially at neutral pH.[7] High concentrations, particularly in saline, can lead to precipitation or gel formation over time.[11]
Solution: 1. Ensure the concentration does not exceed the solubility limit in your chosen solvent and pH. 2. For high concentrations, D5W is often a better solvent than 0.9% NaCl.[12] 3. Prepare solutions immediately before use and visually inspect for particles. Using an inline filter during administration can also be considered.[11]
Formation of Degradation Products The degradation product CDP-1 has different solubility characteristics than this compound B and can precipitate out of solution.[6]
Solution: This indicates significant degradation. Discard the solution. Prepare a fresh solution using a high-purity this compound batch and ensure proper storage and handling procedures are followed to prevent degradation.
Incompatibility with Other Reagents The this compound solution may be incompatible with other components in your experimental medium, leading to precipitation.
Solution: Test the compatibility of your this compound solution with the experimental medium by preparing a small test mixture and observing it over time before starting the full experiment.

Data Presentation

Table 1: Stability of this compound Solutions Under Various Storage Conditions

Concentration (mg/mL) Solvent Storage Temp. Duration Stability (% Initial Conc.) Reference
5 & 10 0.9% NaCl (in PVC bags) 4°C 58 days Stable [11]
5 0.9% NaCl (in PVC bags) 22°C 48 hours Stable [11]
25 Ora-Sweet + Water (1:1) 4°C 75 days >93.6% [10]
25 Ora-Sweet + Water (1:1) 25°C 30 days >90.0% [10]
41.7 0.9% NaCl or D5W Room Temp (18-25°C) 48 hours >90% [12][17]
80 0.9% NaCl 25°C <22 hours Particles observed after 22h [11]
83.3 D5W Room Temp 48 hours Stable [12]

| 83.3 | 0.9% NaCl | Room Temp | 24 hours | Stable |[12] |

Table 2: Solubility of this compound Hydrochloride at 37°C

pH of Aqueous Media Volume Required to Dissolve 250 mg Dose (mL) Solubility Classification Reference
1.0 1.78 Highly Soluble [18]
3.0 1.27 Highly Soluble [13]
4.0 83.8 Highly Soluble [13]
5.0 26.3 Highly Soluble [13][18]

| 7.5 | 14.2 | Highly Soluble |[13][18] |

Table 3: Comparison of Common Analytical Methods for this compound Quantification

Method Principle Advantages Disadvantages Reference
HPLC / UPLC Chromatographic separation based on polarity Gold standard; high specificity, precision, and accuracy; separates impurities. Higher cost, longer analysis time, requires technical expertise. [2][15]
UV-Vis Spectrophotometry Measures absorbance at a specific wavelength (e.g., 280 nm) Simple, affordable, rapid. Lower specificity; sensitive to particulate matter and environmental interference; cannot separate impurities. [15]
Immunoassays (FPIA, EMIT) Antigen-antibody binding Simple, practical for routine clinical monitoring. Can be interfered with by degradation products, leading to overestimation. [19][20]

| Microbiological Assay | Measures inhibition of bacterial growth | Measures biological potency directly. | Not suitable for purity/impurity analysis; can be influenced by impurities with partial activity. |[1] |

Experimental Protocols

Protocol 1: this compound Purity and Impurity Analysis by HPLC

This protocol provides a general methodology for assessing this compound purity. Specific parameters should be optimized based on the available instrumentation and columns.

  • Objective: To quantify the percentage of this compound B and major impurities, such as CDP-1, in a given batch.

  • Materials:

    • This compound sample (powder or solution)

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]

    • Mobile Phase A: Phosphate or ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 3.2 or 9.0)[2][6]

    • Mobile Phase B: Acetonitrile or Methanol[2][6]

    • High-purity water

    • This compound B reference standard

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration (e.g., 1.0 mg/mL).[6] If starting from a solution, dilute it to the same concentration.

    • Standard Preparation: Prepare a standard curve by serial dilution of the this compound B reference standard in water to bracket the expected sample concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Flow Rate: 1.0 mL/min.[15]

      • Detection Wavelength: 280 nm.[2]

      • Injection Volume: 10-20 µL.

      • Gradient Elution: Develop a gradient program to separate this compound B from its impurities. An example might be starting with a low percentage of Mobile Phase B (e.g., 5-10%) and increasing it over 20-30 minutes to elute all components.

  • Data Analysis:

    • Integrate the peak areas for this compound B and all impurity peaks in the chromatogram.

    • Calculate the purity of this compound B using the normalized area percentage method:

      • % Purity = (Area of this compound B Peak / Total Area of All Peaks) x 100

    • Quantify specific impurities by comparing their peak areas to the standard curve if reference standards for those impurities are available.

Protocol 2: this compound Concentration Measurement by UV-Vis Spectrophotometry

This protocol provides a rapid method for estimating the total this compound concentration in a solution.

  • Objective: To determine the total concentration of a prepared this compound solution.

  • Materials:

    • This compound solution

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Solvent used for this compound solution (e.g., water, 0.9% NaCl) as blank

  • Procedure:

    • Standard Curve Preparation:

      • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

      • Perform serial dilutions to create a set of standards with concentrations ranging from approximately 10 µg/mL to 100 µg/mL.

    • Measurement:

      • Set the spectrophotometer to read absorbance at 280 nm.

      • Use the solvent to zero the spectrophotometer (blank).

      • Measure the absorbance of each standard and the unknown sample solution. If the sample's absorbance is too high, dilute it with the solvent to fall within the range of the standard curve.

    • Data Analysis:

      • Plot a calibration curve of absorbance versus concentration for the standards.

      • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. Remember to account for any dilution factors.

Mandatory Visualizations

G cluster_0 Step 1: Initial Qualification cluster_1 Step 2: Comparison & Decision cluster_2 Step 3: Final Actions CoA Obtain Certificate of Analysis (CoA) from Supplier HPLC_Screen Perform Initial HPLC Purity Screen (Protocol 1) CoA->HPLC_Screen History Review Historical Batch Data History->HPLC_Screen Compare Compare Purity (% this compound B) & Impurity Profiles HPLC_Screen->Compare Decision Batch Variability Acceptable? Compare->Decision Accept Accept Batch for Use in Experiments Decision->Accept Yes Reject Reject Batch Contact Supplier Decision->Reject No

Caption: Workflow for qualifying a new this compound batch.

G cluster_pathways Degradation Triggers Vanco This compound B (Active Compound) CDP Crystalline Degradation Product 1 (CDP-1) (Deamidation of Asparagine) Vanco->CDP Other Other Related Impurities Vanco->Other Fermentation Side-Products Temp High Temperature Temp->CDP pH Alkaline pH pH->CDP G Start Inconsistent Experimental Results Observed Check_Batch Are you using a new batch of this compound? Start->Check_Batch Check_Storage Review Storage & Handling (Temp, pH, Age of Solution) Check_Batch->Check_Storage No Qualify Qualify New Batch vs. Old (See Qualification Workflow) Check_Batch->Qualify Yes Check_Prep Verify Solution Prep (Calculations, Weighing) Check_Storage->Check_Prep Remake Prepare Fresh Solution from High-Purity Stock Check_Storage->Remake Requantify Re-quantify Solution Concentration (UV/HPLC) Check_Prep->Requantify

References

Technical Support Center: Strategies to Prevent Vancomycin Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the emergence of vancomycin (B549263) resistance in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the this compound Minimum Inhibitory Concentration (MIC) in our serial passage experiments. What is the likely cause?

A1: A stepwise increase in this compound MIC during serial passage experiments is a common method for selecting for resistance in vitro. This phenomenon suggests that the bacterial population is adapting to the presence of the antibiotic. The initial bacterial population may contain subpopulations with reduced susceptibility (heteroresistance) that are selected for over time.[1] Continued exposure to increasing concentrations of this compound allows for the selection of mutants with progressively higher resistance levels.[1]

Q2: Can the initial bacterial inoculum size affect the likelihood of this compound resistance emerging in our experiments?

A2: Yes, the inoculum size can significantly impact the development of resistance.[2] A higher initial bacterial density increases the probability of pre-existing resistant mutants being present in the population. This phenomenon, known as the inoculum effect, can lead to an apparent increase in the MIC at high bacterial densities.[2] Experiments have shown that higher inocula of MRSA exposed to this compound lead to a more rapid increase in MICs over time.[2]

Q3: We are struggling to obtain reproducible results in our this compound susceptibility testing. What are some common factors that could be causing this variability?

A3: Lack of reproducibility in susceptibility testing can stem from several factors. Key considerations include:

  • Inoculum Preparation: Ensure a standardized and consistent inoculum density for each experiment.

  • Media Composition: Variations in broth or agar (B569324) composition can affect antibiotic activity and bacterial growth.

  • Incubation Conditions: Strict adherence to incubation time and temperature is crucial.

  • Antibiotic Stock Solutions: Improperly prepared or stored this compound solutions can lead to degradation and reduced potency.

  • Testing Method: Different susceptibility testing methods (e.g., broth microdilution, Etest, disk diffusion) can yield slightly different results.[3]

Q4: What is the role of efflux pumps in the development of this compound resistance in vitro?

A4: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration.[4] Overexpression of certain efflux pumps can contribute to low-level this compound resistance, which may provide a stepping stone for the acquisition of higher-level resistance mechanisms.[5][6] The presence of efflux pump activity can be a crucial factor in the initial survival of bacteria under antibiotic pressure, allowing for the subsequent development of more robust resistance.[5][7]

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Emergence of High-Level this compound Resistance
Potential Cause Troubleshooting Step
Contamination with a highly resistant strain: Perform Gram staining and species identification (e.g., 16S rRNA sequencing) to confirm the purity of your bacterial culture.
Presence of a mutator phenotype: Determine the mutation frequency of your strain (e.g., by measuring the rate of resistance to rifampicin) to assess if it has a hypermutable phenotype, which can accelerate the development of resistance.[1]
Plasmid-mediated resistance transfer: If working with mixed cultures or in an environment with other bacteria, consider the possibility of horizontal gene transfer of resistance genes (e.g., vanA).[8] PCR can be used to screen for the presence of known this compound resistance genes.[9]
Issue 2: Inconsistent Results with Combination Therapies
Potential Cause Troubleshooting Step
Antagonistic interaction between agents: Not all antibiotic combinations are synergistic. For example, some studies have shown that the combination of this compound and linezolid (B1675486) can be antagonistic against certain MRSA strains.[10] Perform checkerboard assays or time-kill curves to systematically evaluate the interaction between this compound and the second agent.
Suboptimal concentrations: The synergistic effect of a combination therapy is often dependent on the specific concentrations of each drug. A thorough dose-response analysis is necessary to identify the optimal concentration range for synergy.
Different mechanisms of action: The effectiveness of a combination can depend on the specific resistance mechanisms of the test organism. For instance, the synergy between this compound and β-lactams is particularly effective against strains with reduced this compound susceptibility.[11]

Data Presentation

Table 1: Effect of Inoculum Size on this compound MIC for MRSA Over 15 Days

Day Low Inoculum (10⁴ CFU/ml) MIC (µg/ml) Medium Inoculum (10⁶ CFU/ml) MIC (µg/ml) High Inoculum (10⁸ CFU/ml) MIC (µg/ml)
1 11-22
15 2-44-84-16
Data summarized from a study on the inoculum effect on this compound resistance development in MRSA.[2]

Table 2: Synergistic Activity of this compound in Combination with a β-Lactam (Cefazolin) against MRSA

Time (hours) This compound Alone (log₁₀ CFU/ml change) This compound + Cefazolin (log₁₀ CFU/ml change)
12 -2.80 ± 0.59-4.31 ± 0.58
48 -3.07 ± 1.15-4.00 ± 0.82
This table illustrates the enhanced bactericidal effect of the combination therapy at 12 hours.[12]

Experimental Protocols

Population Analysis Profile (PAP) for Detecting Heteroresistance

This method is used to quantify the proportion of a bacterial population that can grow at various concentrations of an antibiotic.

Methodology:

  • Prepare an overnight bacterial culture in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Perform serial dilutions of the overnight culture in phosphate-buffered saline (PBS).

  • Plate 100 µL of each dilution onto agar plates (e.g., Brain Heart Infusion agar) containing increasing concentrations of this compound (e.g., 0, 1, 2, 3, 4, 6, 8 µg/mL).[13]

  • Incubate the plates at 37°C for 48 hours.[13]

  • Count the colonies on each plate to determine the number of colony-forming units (CFU)/mL at each this compound concentration.

  • Plot the CFU/mL (on a logarithmic scale) against the this compound concentration. The resulting curve is the population analysis profile.

Time-Kill Assay for Assessing Combination Therapy

This assay evaluates the bactericidal activity of antimicrobial agents over time, both individually and in combination.

Methodology:

  • Prepare a bacterial suspension in the logarithmic phase of growth and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.[14]

  • Set up test tubes with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone at a specified concentration (e.g., 4x MIC)[15]

    • Second antibiotic alone at a specified concentration

    • This compound and the second antibiotic in combination

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 2, 4, 6, 24 hours), collect aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each condition to generate time-kill curves.

Visualizations

experimental_workflow Workflow for In Vitro this compound Resistance Prevention Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome Assessment start Bacterial Isolate Selection culture Overnight Culture Preparation start->culture inoculum Standardize Inoculum culture->inoculum serial_passage Serial Passage with Increasing this compound inoculum->serial_passage combo_therapy Combination Therapy (e.g., this compound + β-lactam) inoculum->combo_therapy mic_testing MIC Determination (e.g., Broth Microdilution) serial_passage->mic_testing time_kill Time-Kill Assays combo_therapy->time_kill pap Population Analysis Profile mic_testing->pap resistance_dev Resistance Development Profile mic_testing->resistance_dev synergy_eval Synergy/Antagonism Evaluation time_kill->synergy_eval pap->resistance_dev

Caption: A generalized workflow for studying the prevention of this compound resistance in vitro.

combination_therapy_logic Logical Pathway of this compound and β-Lactam Synergy This compound This compound inhibition1 Inhibits late stage of cell wall synthesis This compound->inhibition1 beta_lactam β-Lactam inhibition2 Inhibits PBP activity (cross-linking) beta_lactam->inhibition2 cell_wall Bacterial Cell Wall Synthesis pbp Penicillin-Binding Proteins (PBPs) cell_wall->pbp precursor Peptidoglycan Precursors cell_wall->precursor inhibition1->cell_wall synergy Synergistic Bactericidal Effect inhibition1->synergy inhibition2->pbp inhibition2->synergy

Caption: The synergistic mechanism of this compound and β-lactam antibiotics.

References

dealing with the "vancomycin MIC creep" phenomenon in MRSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methicillin-Resistant Staphylococcus aureus (MRSA) and the phenomenon of "vancomycin MIC creep."

Frequently Asked Questions (FAQs)

Q1: What is "this compound MIC creep" in MRSA?

A1: This compound (B549263) MIC creep refers to the gradual, upward trend in the minimum inhibitory concentration (MIC) of this compound against S. aureus isolates over time, even while these values remain within the susceptible range (≤2 µg/mL).[1] This phenomenon is a significant concern as it can lead to slower clinical responses, higher rates of treatment failure, and increased morbidity and mortality in patients with serious MRSA infections.[1][2]

Q2: What is the clinical significance of this compound MIC creep?

A2: Although isolates may still be classified as "susceptible" to this compound, infections caused by MRSA with higher this compound MICs (e.g., 1.5 µg/mL or 2 µg/mL) are associated with poorer patient outcomes.[3] Studies have shown a correlation between elevated this compound MICs and an increased likelihood of treatment failure and mortality in patients with MRSA bacteremia. This has prompted recommendations to consider alternative therapies when encountering MRSA isolates with this compound MICs at the higher end of the susceptible range.

Q3: What are the underlying molecular mechanisms of this compound MIC creep?

A3: this compound MIC creep is a multifactorial process primarily associated with changes in the bacterial cell wall. Key mechanisms include:

  • Cell Wall Thickening: A hallmark of reduced this compound susceptibility is an increase in the thickness of the staphylococcal cell wall. This thickened wall is thought to "trap" this compound molecules, preventing them from reaching their target site of action at the cell membrane.

  • Mutations in Two-Component Regulatory Systems: Several two-component signaling systems in S. aureus play a crucial role in regulating cell wall synthesis and have been implicated in this compound MIC creep. Notable systems include:

    • VraSR: This system is a key regulator of the cell wall stress response. Mutations in the vraS or vraR genes can lead to the upregulation of genes involved in peptidoglycan synthesis, contributing to a thicker cell wall and increased this compound MICs.[4]

    • GraSR: This system is also involved in the cell envelope stress response. Mutations in graR have been shown to contribute to the VISA (this compound-intermediate S. aureus) phenotype.[4]

    • WalKR (YycGF): This is an essential two-component system that regulates cell wall metabolism. Mutations in this pathway can also contribute to reduced this compound susceptibility.

    • AirSR: This system is also associated with this compound resistance, with mutations leading to decreased expression of genes involved in cell wall synthesis.[3]

Q4: How is this compound MIC creep detected?

A4: this compound MIC creep is detected by monitoring the this compound MIC values of MRSA isolates over time within an institution or geographic region. The most common methods for determining this compound MICs are:

  • Broth Microdilution (BMD): This is considered the gold-standard method for determining MICs.[5]

  • Etest: This is a gradient diffusion method that is often used for its convenience. Etest results for this compound tend to be 0.5 to 1.5 log2 dilutions higher than those obtained by BMD.[2][6]

  • Automated Systems: Commercial automated systems are widely used in clinical laboratories for susceptibility testing.

Regular monitoring of MIC distributions, including the MIC50, MIC90, and geometric mean MIC, can help identify trends indicative of MIC creep.

Experimental Protocols

Broth Microdilution (BMD) for this compound MIC Determination (CLSI Guidelines)

This protocol is a summarized version based on Clinical and Laboratory Standards Institute (CLSI) guidelines. Users should always refer to the latest CLSI documents for detailed procedures.

Materials:

  • Mueller-Hinton broth (MHB), cation-adjusted

  • This compound powder

  • 96-well microtiter plates

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • S. aureus isolate to be tested

  • Quality control strain (e.g., S. aureus ATCC 29213)

  • Incubator (35°C ± 2°C)

  • Plate reader or light box

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration.

  • Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in MHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Prepare Inoculum: From a pure, overnight culture of the MRSA isolate on a non-selective agar (B569324) plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Also, include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually using a light box or with a plate reader.

Etest for this compound MIC Determination

Materials:

  • Mueller-Hinton agar (MHA) plates

  • This compound Etest strips

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • S. aureus isolate to be tested

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Forceps

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the BMD method.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Allow to Dry: Let the plate sit at room temperature for 10-15 minutes to allow the surface to dry.

  • Apply Etest Strip: Using sterile forceps, apply the this compound Etest strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar surface.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C for 24 hours.

  • Read Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the next highest value.

Troubleshooting Guides

Broth Microdilution (BMD)
Problem Possible Cause(s) Recommended Solution(s)
No growth in control well Inoculum viability issue; Improper incubation conditionsUse a fresh culture for inoculum preparation; Verify incubator temperature and atmosphere.
Contamination Non-sterile technique; Contaminated reagentsUse aseptic technique throughout the procedure; Check sterility of broth and other reagents.
"Skipped" wells (growth in higher concentration wells but not in lower ones) Inoculum not well-mixed; Pipetting errorEnsure the inoculum is homogenous before dispensing; Check pipette calibration and technique.
MIC for QC strain is out of range Procedural error; Incorrect this compound concentration; QC strain has mutatedReview all steps of the protocol for accuracy; Prepare a fresh this compound stock solution; Use a fresh, verified QC strain.
Etest
Problem Possible Cause(s) Recommended Solution(s)
Uneven or non-confluent growth Improper inoculation techniqueEnsure the entire agar surface is swabbed evenly in three directions.
Indistinct inhibition ellipse Inoculum too light or too heavy; Mixed cultureRe-standardize the inoculum to 0.5 McFarland; Ensure the culture is pure before testing.
MIC value is off the scale Organism is highly resistant or highly susceptibleIf the ellipse is below the lowest concentration, the MIC is ≤ the lowest value on the strip. If there is no ellipse, the MIC is > the highest value. Consider using a different antibiotic for highly resistant strains.
Air bubbles under the strip Improper application of the Etest stripApply the strip carefully to avoid trapping air. If small bubbles are present, they may not affect the result. If large bubbles are present, the test may need to be repeated.

Data Presentation

Table 1: Comparison of this compound MICs for MRSA Determined by Broth Microdilution (BMD) and Etest

StudyNumber of IsolatesModal MIC by BMD (µg/mL)Modal MIC by Etest (µg/mL)Key Finding
Swenson et al.10112Etest MICs were consistently one twofold dilution higher than BMD.[7]
Sader et al.18000.751.5 and 2Etest provided consistently higher MIC results than the reference BMD method.[2][6]
Fernando et al.30≤11.5E-test MIC values were 1 to 2 dilutions higher than those of BMD.[8][9]

Table 2: Alternative Antibiotics for MRSA with Elevated this compound MICs

AntibioticClassGeneral EfficacyConsiderations
Daptomycin (B549167) Cyclic lipopeptideEffective for bacteremia and endocarditis.[3]Not for use in pneumonia due to inactivation by pulmonary surfactant.
Linezolid OxazolidinoneGood for pneumonia and skin/soft tissue infections.Bacteriostatic against S. aureus.
Ceftaroline CephalosporinEffective against MRSA, including some strains with reduced this compound susceptibility.
Telavancin LipoglycopeptideAlternative for complicated skin and soft tissue infections and hospital-acquired pneumonia.Potential for nephrotoxicity.
Dalbavancin LipoglycopeptideLong-acting agent for acute bacterial skin and skin structure infections.
Oritavancin LipoglycopeptideSingle-dose regimen for acute bacterial skin and skin structure infections.
Tigecycline GlycylcyclineBroad-spectrum activity, but generally considered bacteriostatic against S. aureus.Increased mortality has been observed in some studies for serious infections.
Quinupristin/Dalfopristin StreptograminEffective for this compound-resistant Enterococcus faecium and some MRSA infections.Can cause arthralgias and myalgias.

Mandatory Visualizations

VraSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VraS VraS (Sensor Kinase) This compound->VraS Cell Wall Stress VraR VraR (Response Regulator) VraS->VraR Phosphorylation VraR_P VraR-P VraR->VraR_P Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes VraR_P->Cell_Wall_Synthesis_Genes Upregulation Cell_Wall_Thickening Cell Wall Thickening Cell_Wall_Synthesis_Genes->Cell_Wall_Thickening

Caption: VraSR two-component signaling pathway in response to this compound.

BMD_Workflow A Prepare this compound Serial Dilutions C Inoculate 96-well Plate A->C B Standardize MRSA Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Broth Microdilution (BMD) experimental workflow.

Etest_Workflow A Prepare Standardized MRSA Inoculum B Inoculate MHA Plate for Confluent Growth A->B C Apply this compound Etest Strip B->C D Incubate at 35°C for 24 hours C->D E Read MIC at Intersection of Ellipse and Strip D->E

Caption: Etest experimental workflow for this compound MIC determination.

References

adjusting vancomycin concentration for different bacterial growth phases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on adjusting vancomycin (B549263) concentrations for bacteria in different growth phases, particularly for stationary phase and biofilm-embedded cells.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less effective against stationary phase bacteria and biofilms?

A1: this compound's primary mechanism of action is the inhibition of cell wall synthesis.[1][2] Bacteria in the stationary phase or within biofilms have a significantly reduced growth rate and metabolic activity. Consequently, the target of this compound—the actively synthesizing peptidoglycan layer—is less available, leading to decreased antibiotic efficacy. Additionally, bacteria in biofilms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which can act as a physical barrier, preventing this compound from reaching the bacterial cells.[3] Some bacteria, like Staphylococcus aureus, can also develop a thickened cell wall in response to this compound, which further impedes drug penetration.[4][5]

Q2: What is the difference between MIC, MBC, MBIC, and MBEC?

A2: These are all measures of antibiotic effectiveness, but they apply to different bacterial growth states and outcomes:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a planktonic (free-floating) bacterium.[6]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that kills 99.9% of a planktonic bacterial population.[6] this compound tolerance is often defined by a high MBC/MIC ratio (≥32).[7][8]

  • Minimal Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antibiotic required to inhibit the metabolic activity or growth of a pre-formed biofilm.[9]

  • Minimal Biofilm Eradication Concentration (MBEC): The lowest concentration of an antibiotic required to kill all the bacteria within a pre-formed biofilm.[9][10]

Q3: How much higher are the this compound concentrations needed for biofilms compared to planktonic bacteria?

A3: The required this compound concentrations for biofilm eradication are significantly higher than for planktonic bacteria. Studies have shown that the MIC for this compound can increase several-fold when bacteria are grown in a biofilm. For example, against Staphylococcus aureus, the MIC₅₀ and MIC₉₀ of this compound increased by 4-fold and 8-fold, respectively, in biofilm susceptibility assays compared to planktonic cultures.[11] The MBEC values for biofilm-embedded S. aureus are often much higher than the MBCs for their planktonic counterparts, sometimes reaching levels considered resistant by standard clinical guidelines.[12][13]

Q4: What is this compound tolerance and how does it relate to bacterial growth phase?

A4: this compound tolerance refers to the ability of bacteria to survive in the presence of bactericidal concentrations of the antibiotic, often characterized by an MBC/MIC ratio of ≥32.[7][8] This phenomenon is particularly relevant in slow-growing or non-dividing bacteria, such as those in the stationary phase or within biofilms.[14] While the bacteria are not technically resistant (i.e., their MIC is still in the susceptible range), they are not effectively killed by the antibiotic, which can lead to persistent infections and treatment failure.[8][15]

Troubleshooting Guides

Problem: My this compound treatment is failing in an in vitro biofilm model, despite the bacteria being susceptible in planktonic MIC tests.

  • Possible Cause: Standard MIC testing does not reflect the reduced susceptibility of biofilm-embedded bacteria.

  • Solution: Determine the Minimal Biofilm Eradication Concentration (MBEC) for your specific bacterial strain and biofilm model. This will provide a more accurate measure of the this compound concentration required to effectively kill the bacteria within the biofilm. Refer to the experimental protocols section for a detailed method.

Problem: I am observing a high number of persister cells after treating a stationary phase culture with this compound.

  • Possible Cause: Stationary phase cultures contain a subpopulation of dormant or slow-growing cells (persisters) that are inherently tolerant to antibiotics targeting cell division.[4]

  • Solution: Consider combination therapies or alternative dosing strategies. Pulsed dosing or the addition of an agent that disrupts the bacterial cell membrane may be more effective against persister cells. Also, ensure you are quantifying both viable and non-viable cells to accurately assess the bactericidal effect.

Quantitative Data Summary

Table 1: Comparison of this compound Susceptibility in Planktonic vs. Biofilm Staphylococcus aureus

ParameterPlanktonic Bacteria (mg/L)Biofilm Bacteria (mg/L)Fold IncreaseReference
MIC₅₀ 144[11]
MIC₉₀ 188[11]

Table 2: this compound MIC and MBEC for Biofilm-Forming Staphylococcus aureus Strains

Strain TypeMIC (mg/L)MBEC (mg/L)Reference
MSSA 0.5 - 10.5 - 8[14]
MRSA 1 - 21 - 8[14]
VRSA 88[14]

(MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VRSA: this compound-Resistant Staphylococcus aureus)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Bacteria

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony into 5 mL of CAMHB and incubate overnight at 37°C.

  • Standardization of Inoculum: Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL), which corresponds to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible turbidity.

Protocol 2: Determination of Minimal Biofilm Eradication Concentration (MBEC)

This protocol describes the formation of static biofilms in a 96-well plate followed by antibiotic treatment.[3]

Materials:

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • This compound stock solution

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a standardized bacterial suspension as described in Protocol 1.

    • Add 200 µL of the suspension to each well of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Removal of Planktonic Cells: Carefully aspirate the medium from each well and gently wash twice with sterile PBS to remove non-adherent cells.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in fresh TSB.

    • Add 200 µL of each dilution to the wells with the established biofilms.

    • Incubate for a further 24 hours at 37°C.

  • Quantification of Viable Cells (MBEC Determination):

    • After treatment, aspirate the this compound-containing medium and wash the biofilms with PBS.

    • Disrupt the biofilms by vigorous pipetting or sonication.

    • Perform serial dilutions of the disrupted biofilm suspension and plate on appropriate agar (B569324) plates to determine the number of viable cells (CFU/mL).

    • The MBEC is the lowest concentration of this compound that results in no viable cells.

Visualizations

Experimental_Workflow_MBEC cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis A Standardize Bacterial Inoculum B Inoculate 96-well Plate A->B C Incubate (24-48h) B->C D Wash with PBS (Remove Planktonic Cells) C->D E Add this compound Serial Dilutions D->E F Incubate (24h) E->F G Wash and Disrupt Biofilm F->G H Plate Serial Dilutions (CFU Counting) G->H I Determine MBEC H->I

Caption: Workflow for Determining Minimal Biofilm Eradication Concentration (MBEC).

Vancomycin_Resistance_Mechanisms cluster_planktonic Planktonic (Exponential Phase) cluster_stationary_biofilm Stationary Phase / Biofilm P1 Active Cell Wall Synthesis P2 This compound Binds to D-Ala-D-Ala P1->P2 P3 Inhibition of Peptidoglycan Synthesis P2->P3 P4 Cell Lysis P3->P4 S5 This compound Tolerance & Reduced Efficacy S1 Reduced Metabolic Activity S4 Decreased Target Availability S1->S4 S2 Thickened Cell Wall & EPS Matrix S3 Reduced this compound Penetration S2->S3 S3->S5 S4->S5

Caption: Logical relationship of this compound efficacy in different bacterial growth phases.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Vancomycin and Teicoplanin Against Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of vancomycin (B549263) and teicoplanin against enterococcal species, supported by in-vitro susceptibility data and clinical trial outcomes. Detailed experimental methodologies and a visualization of the primary resistance pathway are included to support research and development efforts in the field of antimicrobial agents.

Executive Summary

This compound and teicoplanin are glycopeptide antibiotics with activity against a range of Gram-positive bacteria, including Enterococcus faecalis and Enterococcus faecium. While both drugs exhibit similar clinical efficacy in treating enterococcal infections, teicoplanin demonstrates a more favorable safety profile, with a lower incidence of adverse events such as nephrotoxicity and Red Man Syndrome. In-vitro data indicates that teicoplanin can be more potent against certain enterococcal isolates, although this does not consistently translate to superior clinical outcomes. A key difference in their spectrum of activity is the susceptibility of VanB-type this compound-resistant enterococci (VRE) to teicoplanin.

Data Presentation

In-Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and teicoplanin against Enterococcus faecalis and Enterococcus faecium. These values are essential for understanding the intrinsic activity of each antibiotic against these pathogens.

Table 1: Comparative In-Vitro Activity of this compound and Teicoplanin against Enterococcus faecalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound120.5 - 4
Teicoplanin0.250.50.12 - 1

Data compiled from various in-vitro studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative In-Vitro Activity of this compound and Teicoplanin against Enterococcus faecium

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound240.5 - >64
Teicoplanin0.2510.12 - 8

Note: The MIC range for this compound against E. faecium is wider due to the prevalence of this compound-resistant strains.

Clinical Efficacy and Safety Outcomes

The clinical efficacy of this compound and teicoplanin has been compared in numerous randomized controlled trials and meta-analyses. The following table summarizes key findings from these studies, focusing on outcomes in patients with Gram-positive infections, including those caused by enterococci.

Table 3: Summary of Clinical Outcomes from Meta-Analyses of this compound vs. Teicoplanin

OutcomeRisk Ratio (RR)95% Confidence Interval (CI)Conclusion
Efficacy
All-Cause Mortality0.950.74 - 1.21No significant difference[1][2][3]
Clinical Failure0.920.81 - 1.05No significant difference[1][2][3][4]
Microbiological Failure1.240.93 - 1.65No significant difference[1][2][3][4]
Safety
Total Adverse Events0.610.50 - 0.74Significantly fewer with teicoplanin[2][3][4]
Nephrotoxicity0.440.32 - 0.61Significantly lower risk with teicoplanin[2][3][4]
Red Man Syndrome0.210.08 - 0.59Significantly lower risk with teicoplanin[5]

Data synthesized from systematic reviews and meta-analyses of randomized controlled trials. A Risk Ratio < 1 favors teicoplanin.

A retrospective, non-inferiority cohort study focusing on glycopeptide-susceptible Enterococcus faecium bacteremia found a clinical success rate of 64.9% for teicoplanin compared to 48.9% for this compound, demonstrating the non-inferiority of teicoplanin.[6][7][8][9][10] This study also reported a significantly lower incidence of acute kidney injury in the teicoplanin group (8.1%) versus the this compound group (24.4%).[6][7][8][9][10]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

The in-vitro data presented in Tables 1 and 2 are typically generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized antimicrobial agent powders (this compound and teicoplanin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Antimicrobial Dilution: Serial two-fold dilutions of this compound and teicoplanin are prepared in CAMHB in the 96-well plates. The final concentration range should be appropriate to determine the MIC for the target organism.

  • Inoculum Preparation: A suspension of the enterococcal isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: The standardized bacterial suspension is diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For enterococci, a full 24-hour incubation may be necessary to detect this compound resistance.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.

Clinical Trial Methodology: A Representative Example

The following is a generalized protocol based on methodologies from randomized controlled trials comparing this compound and teicoplanin for serious Gram-positive infections.

Study Design: A prospective, randomized, double-blind, multicenter clinical trial.

Patient Population: Adult patients with suspected or confirmed serious Gram-positive infections, including bacteremia, endocarditis, and skin and soft tissue infections.

Inclusion Criteria:

  • Age ≥ 18 years.

  • Clinical signs and symptoms of a serious Gram-positive infection.

  • Isolation of a Gram-positive pathogen from a normally sterile site (for confirmed infections).

Exclusion Criteria:

  • Known hypersensitivity to glycopeptides.

  • Pregnancy or lactation.

  • Severe renal impairment (creatinine clearance < 30 mL/min) at baseline.

Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either this compound or teicoplanin. Both the investigators and the patients are blinded to the treatment allocation.

Treatment Regimen:

  • Teicoplanin Group: A loading dose of 6 mg/kg intravenously every 12 hours for three doses, followed by a maintenance dose of 6 mg/kg intravenously once daily.

  • This compound Group: 15 mg/kg intravenously every 12 hours.

  • Dosing adjustments are made based on renal function and therapeutic drug monitoring.

Outcome Measures:

  • Primary Outcome: Clinical response at the end of therapy, categorized as cure, improvement, or failure.

  • Secondary Outcomes: Microbiological response (eradication or persistence of the pathogen), all-cause mortality, and incidence of adverse events (e.g., nephrotoxicity, ototoxicity, Red Man Syndrome).

Statistical Analysis: The primary analysis is typically a non-inferiority or superiority comparison of the clinical success rates between the two treatment groups. Safety analyses compare the incidence of adverse events.

Mandatory Visualization

Signaling Pathway for this compound Resistance (VanA-type)

The most common mechanism of high-level this compound resistance in enterococci is mediated by the vanA gene cluster. This pathway involves a two-component regulatory system (VanS-VanR) that senses the presence of this compound and initiates the transcription of genes that alter the structure of the bacterial cell wall precursor, thereby preventing this compound from binding.

VanA_Resistance_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_van_operon vanHAX Operon This compound This compound VanS VanS (Sensor Kinase) This compound->VanS 1. Binds/Sensed by D_Ala_D_Ala D-Ala-D-Ala This compound->D_Ala_D_Ala Inhibits (in susceptible strains) VanR VanR (Response Regulator) VanS->VanR 2. Phosphorylates VanR_P VanR-P (Active) VanR->VanR_P Activation VanH VanH VanR_P->VanH 3. Induces Transcription VanA_gene VanA VanR_P->VanA_gene VanX VanX VanR_P->VanX D_Lac D-Lactate VanH->D_Lac Reduces D_Ala_D_Lac D-Ala-D-Lac (Resistant Precursor) VanA_gene->D_Ala_D_Lac Ligation with D-Ala VanX->D_Ala_D_Ala 4. Hydrolyzes Pyruvate Pyruvate Pyruvate->VanH Substrate D_Lac->VanA_gene Substrate D_Ala_D_Ala->VanX Substrate CellWall Cell Wall Synthesis D_Ala_D_Lac->CellWall 5. Incorporated into CellWall->this compound No Inhibition Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Clinical & Lab Data) InformedConsent->BaselineAssessment Randomization Randomization (1:1) BaselineAssessment->Randomization VancomycinArm This compound Treatment Arm Randomization->VancomycinArm Group A TeicoplaninArm Teicoplanin Treatment Arm Randomization->TeicoplaninArm Group B Monitoring Daily Monitoring (Clinical Status, Adverse Events) VancomycinArm->Monitoring TeicoplaninArm->Monitoring EndOfTreatment End of Treatment Assessment Monitoring->EndOfTreatment TestOfCure Test of Cure Visit (e.g., Day 28) EndOfTreatment->TestOfCure DataAnalysis Data Analysis (Efficacy & Safety Outcomes) TestOfCure->DataAnalysis

References

The Synergistic Power of Vancomycin and Beta-Lactams Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has posed a significant challenge to clinicians worldwide, often necessitating the use of vancomycin (B549263) as a last-resort antibiotic. However, the rise of MRSA strains with reduced susceptibility to this compound, such as this compound-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), has prompted a search for more effective therapeutic strategies. A growing body of in vitro evidence highlights the potent synergistic activity of combining this compound with beta-lactam antibiotics against various MRSA phenotypes. This guide provides a comprehensive comparison of this synergistic effect, supported by experimental data and detailed methodologies, to inform further research and drug development.

Unveiling the Synergy: Comparative Efficacy Data

Numerous studies have demonstrated that the combination of this compound with a beta-lactam antibiotic leads to a significant enhancement of antibacterial activity against MRSA compared to either agent alone. This synergy is consistently observed across different beta-lactams and against MRSA strains with varying levels of this compound susceptibility.

Minimum Inhibitory Concentration (MIC) Reduction

A key indicator of synergy is the reduction in the MIC of this compound in the presence of a beta-lactam. This demonstrates that a lower concentration of this compound is required to inhibit the growth of MRSA when used in combination.

Beta-Lactam AgentMRSA PhenotypeThis compound MIC ReductionReference
Cefazolin (CFZ)VSSA, hVISA, VISA4- to 16-fold[1]
Cefepime (FEP)VSSA, hVISA, VISA4- to 16-fold[1]
Ceftaroline (B109729) (CPT)VSSA, hVISA, VISA4- to 16-fold[1]
Nafcillin (NAF)VSSA, hVISA, VISA4- to 16-fold[1]
Oxacillin (B1211168)hVISA, MRSAFrom 1-2 µg/ml to 0.06-0.5 µg/ml[2]
Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a common method to quantify synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric. An FIC index of ≤ 0.5 is typically defined as synergy.

This compound + Beta-LactamMRSA PhenotypePercentage of Strains Showing Synergy (FIC ≤ 0.5)Reference
OxacillinhVISA15/29 (51.7%)[2]
OxacillinMRSA6/10 (60%)[2]
OxacillinMRCNS and MRSA14/21 (66.7%)[3][4]
CeftarolineMRSA87%[5][6]
Time-Kill Assays

Time-kill assays provide a dynamic view of bactericidal activity over time. Synergy in these assays is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

This compound + Beta-LactamMRSA PhenotypeOutcome at 24 hoursReference
Cefazolin, Cefepime, Ceftaroline, NafcillinVSSA, hVISA, VISASynergistic and bactericidal activity[1]
OxacillinhVISA and MRSASynergistic activity[2]
Piperacillin-tazobactamMRSA and VISASynergistic activity[7]

Delving into the "How": Experimental Protocols

The following methodologies are commonly employed to evaluate the in vitro synergy between this compound and beta-lactams against MRSA.

Bacterial Strains and Culture Conditions
  • Isolates: A variety of clinical MRSA isolates are typically used, including this compound-susceptible S. aureus (VSSA), heterogeneous this compound-intermediate S. aureus (hVISA), and this compound-intermediate S. aureus (VISA).

  • Culture Medium: Mueller-Hinton broth (MHB), often supplemented with 2% NaCl for oxacillin testing, is the standard medium.

  • Inoculum Preparation: Bacterial suspensions are prepared from overnight cultures and adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

Synergy Testing: Checkerboard Assay

The checkerboard microdilution method is a widely used technique to assess the interaction between two antimicrobial agents.

  • Preparation: Two-fold serial dilutions of this compound and the beta-lactam are prepared in a 96-well microtiter plate. The concentrations typically range from sub-inhibitory to supra-inhibitory levels.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Data Analysis: The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible growth. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Synergy Testing: Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

  • Preparation: Test tubes containing MHB with the antimicrobial agents at specific concentrations (e.g., 0.5x, 1x, or 2x MIC) are prepared. A growth control tube without any antibiotic is also included.

  • Inoculation: The tubes are inoculated with a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated onto agar (B569324) plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antimicrobial agent and the combination.

    • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Visualizing the Interaction: Mechanisms and Workflows

To better understand the synergistic relationship and the experimental process, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

SynergyMechanism Proposed mechanism of this compound and beta-lactam synergy against MRSA. cluster_MRSA MRSA Cell Wall PBP2a PBP2a CellWall Peptidoglycan Synthesis PBP2a->CellWall Cross-linking Synergy Synergistic Bactericidal Effect CellWall->Synergy This compound This compound This compound->CellWall Inhibition of Peptidoglycan Elongation BetaLactam Beta-Lactam BetaLactam->PBP2a Inhibition

Caption: Proposed mechanism of this compound and beta-lactam synergy against MRSA.

ExperimentalWorkflow Experimental workflow for assessing in vitro synergy. start Start: Select MRSA Strains culture Culture Preparation (0.5 McFarland) start->culture checkerboard Checkerboard Assay (MIC & FIC Index) culture->checkerboard timekill Time-Kill Assay (Bactericidal Activity) culture->timekill analysis Data Analysis (Synergy Determination) checkerboard->analysis timekill->analysis conclusion Conclusion on Synergistic Effect analysis->conclusion

Caption: Experimental workflow for assessing in vitro synergy.

The "See-Saw" Effect: A Plausible Mechanism

The precise mechanism underlying the synergy between this compound and beta-lactams against MRSA is not fully elucidated, but a leading hypothesis is the "see-saw" effect.[8] MRSA's resistance to beta-lactams is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1] PBP2a has a low affinity for beta-lactams, allowing for continued peptidoglycan synthesis even in their presence.

When MRSA is exposed to this compound, it can lead to alterations in the cell wall structure. This altered cell wall architecture may inadvertently increase the accessibility or activity of beta-lactams against their target PBPs, including PBP2a. Conversely, the binding of beta-lactams to PBPs may disrupt the normal cell wall synthesis process, making the bacteria more susceptible to the action of this compound, which inhibits a different step in peptidoglycan synthesis. This dual assault on the cell wall synthesis pathway is believed to result in a potent synergistic and often bactericidal effect.

Conclusion and Future Directions

The in vitro data compellingly supports the synergistic interaction between this compound and various beta-lactam antibiotics against a wide range of MRSA strains, including those with reduced this compound susceptibility. This combination therapy demonstrates the potential to overcome existing resistance mechanisms and offers a promising avenue for treating challenging MRSA infections.

For researchers and drug development professionals, these findings underscore the importance of exploring combination therapies. Further research is warranted to elucidate the precise molecular mechanisms of this synergy and to translate these in vitro findings into effective clinical applications. The development of novel beta-lactam agents or strategies that enhance this synergistic effect could provide a much-needed tool in the ongoing battle against antibiotic-resistant pathogens.

References

A Comparative Guide to Vancomycin's Bactericidal and Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of vancomycin's bactericidal and bacteriostatic properties, supported by experimental data and standardized protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this compound's antimicrobial activity.

This compound (B549263) is a glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its classification as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is not absolute and depends on several factors, including the target organism, antibiotic concentration, and the specific methodology used for determination[3].

The primary metric for this classification is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MBC is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Interpreting this compound's Activity

The MBC/MIC ratio provides a quantitative measure to differentiate between bactericidal and bacteriostatic effects. A low ratio is indicative of bactericidal activity. However, some bacteria may exhibit "tolerance," where they are inhibited by a low concentration of this compound (low MIC) but are not killed except at a much higher concentration (high MBC)[4][5].

MBC/MIC RatioInterpretationDescription
≤ 4 Bactericidal The concentration required to kill the bacteria is at or near the concentration that inhibits its growth.
> 4 to < 32 Indeterminate or Bacteriostatic A significant gap exists between the inhibitory and killing concentrations, suggesting growth inhibition is the primary effect at therapeutic doses.
≥ 32 Tolerant The bacteria are inhibited but not effectively killed by clinically achievable concentrations of the antibiotic. This phenomenon is a known cause of treatment failure[4][6][7][8].
Quantitative Performance Data

The following table summarizes the in vitro activity of this compound against various Gram-positive organisms, showcasing the variability in its bactericidal potential.

OrganismThis compound MIC Range (µg/mL)This compound MBC Range (µg/mL)MBC/MIC RatioImplied ActivityReference
Staphylococcus aureus (MRSA)0.5 - 21 - 32VariesGenerally Bactericidal, Tolerance Observed[9]
Staphylococcus aureus (VISA)4 - 8> 8> 1Reduced Susceptibility[10][11]
Listeria monocytogenes2 - 803 - 90~1 - 4Varies (Strain Dependent)[12]
Enterococcus spp.VariesVariesOften > 4Often Bacteriostatic[3][13]

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary significantly based on the specific strain and testing methodology.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting the synthesis of the bacterial cell wall[2]. Specifically, it targets Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[1][14][15]. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking[15][16]. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death[16][17].

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_this compound This compound Action UDP_NAG UDP-NAG Lipid_II Lipid II Carrier UDP_NAG->Lipid_II Translocase UDP_NAM UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->Lipid_II Transferase Binding Binding to D-Ala-D-Ala UDP_NAM->Binding PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylase (Polymerization) PG_Chain->PG_Chain This compound This compound This compound->Binding Inhibition_TG Inhibition of Transglycosylase Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidase Binding->Inhibition_TP Inhibition_TG->Lipid_II BLOCKS Inhibition_TP->PG_Chain BLOCKS

Caption: this compound's mechanism of action.

Experimental Protocols

Accurate determination of this compound's bactericidal or bacteriostatic activity relies on standardized laboratory procedures. The following are detailed protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of a 2x concentrated this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the antibiotic and the inoculum by half.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest this compound concentration in a well with no visible turbidity (clear)[18][19].

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This test is an extension of the MIC assay and determines the concentration of this compound required to kill the bacteria.

Procedure:

  • Subculturing: Following MIC determination, select all the clear wells (at and above the MIC).

  • Plating: Aspirate 10-100 µL from each clear well and plate it onto a sterile, antibiotic-free agar (B569324) plate (e.g., Tryptic Soy Agar)[20].

  • Incubation: Incubate the agar plates at 35°C for 18-24 hours.

  • Reading the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[20].

Protocol 3: Time-Kill Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to a specific concentration of this compound.

Materials:

  • Flasks with CAMHB

  • This compound solution (at concentrations relative to the MIC, e.g., 2x, 4x, 8x MIC)

  • Standardized bacterial inoculum (~5 x 10^5 to 1 x 10^6 CFU/mL)

  • Sterile agar plates for colony counting

Procedure:

  • Setup: Prepare flasks containing CAMHB with the desired this compound concentrations and a growth control flask without antibiotic.

  • Inoculation: Inoculate all flasks with the standardized bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask[21][22].

  • Plating and Counting: Perform serial dilutions of each sample and plate them onto agar. After incubation (24 hours at 35°C), count the viable colonies (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum count within 24 hours[22].

Validation Workflow

The logical flow for characterizing this compound's activity against a specific bacterial isolate involves a sequential process of MIC and MBC determination, followed by the calculation and interpretation of the MBC/MIC ratio.

Bactericidal_Workflow start Bacterial Isolate mic_test Perform Broth Microdilution MIC Test start->mic_test read_mic Read MIC Value (Lowest concentration with no visible growth) mic_test->read_mic mbc_test Subculture from clear wells onto antibiotic-free agar read_mic->mbc_test read_mbc Read MBC Value (≥99.9% killing) mbc_test->read_mbc calculate_ratio Calculate MBC/MIC Ratio read_mbc->calculate_ratio bactericidal Activity: Bactericidal calculate_ratio->bactericidal Ratio ≤ 4 tolerant Activity: Tolerant calculate_ratio->tolerant Ratio ≥ 32 bacteriostatic Activity: Bacteriostatic / Indeterminate calculate_ratio->bacteriostatic 4 < Ratio < 32

Caption: Workflow for validating bactericidal activity.

References

cross-resistance patterns between vancomycin and other glycopeptide antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of cross-resistance patterns between vancomycin (B549263) and newer glycopeptide antibiotics, providing researchers, scientists, and drug development professionals with essential data and experimental insights to inform novel antimicrobial strategies.

The emergence and spread of Staphylococcus aureus strains with reduced susceptibility to this compound, such as this compound-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), pose a significant challenge to effective antimicrobial therapy. This guide offers a comparative overview of the cross-resistance profiles between this compound and other key glycopeptides—teicoplanin, and the lipoglycopeptides dalbavancin, oritavancin, and telavancin (B1682011). By presenting quantitative data, detailed experimental protocols, and visualizing the underlying resistance mechanisms, this document aims to equip researchers with the knowledge to navigate the complexities of glycopeptide resistance.

Comparative In Vitro Activity of Glycopeptides

The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's potency. The following tables summarize the comparative MIC90 data for this compound and other glycopeptides against various S. aureus phenotypes, including this compound-susceptible S. aureus (VSSA), heterogeneous this compound-intermediate S. aureus (hVISA), this compound-intermediate S. aureus (VISA), and this compound-resistant S. aureus (VRSA). Lower MIC values indicate greater potency.

Table 1: Comparative MIC90 (μg/mL) of Glycopeptides against Staphylococcus aureus Phenotypes

AntibioticVSSAhVISAVISAVRSA
This compound 1-2[1][2]2[3][4]8[4]>64[5][6]
Teicoplanin 1-2[1][2]≥88-16>64
Dalbavancin 0.06[7]0.0625[8]0.12[9]>4[5]
Oritavancin 0.06-0.12[10]1[5][11]1[5][11][12]0.5-1[5][11]
Telavancin 0.06[13]1[3]0.125-1[4][14]2-4[6][14]

Note: MIC90 values are compiled from multiple sources and may vary based on the specific strains and testing methodologies used.

Understanding the Mechanisms of Cross-Resistance

Cross-resistance between glycopeptides is primarily driven by two key mechanisms in S. aureus:

  • Cell Wall Thickening: In VISA and hVISA strains, a common feature is the thickening of the bacterial cell wall. This creates a "sponge-like" effect, where this compound molecules are trapped within the outer peptidoglycan layers, preventing them from reaching their target, the D-Ala-D-Ala terminus of lipid II at the cell membrane. This mechanism confers resistance to this compound and often to teicoplanin.

  • Target Site Modification: In VRSA strains, resistance is mediated by the acquisition of the vanA gene cluster, typically from this compound-resistant enterococci (VRE). This operon encodes enzymes that modify the peptidoglycan precursor by replacing the terminal D-Ala-D-Ala with D-Ala-D-Lac. This alteration significantly reduces the binding affinity of this compound and teicoplanin to their target, leading to high-level resistance.

The newer lipoglycopeptides exhibit varied activity against these resistant phenotypes due to their modified structures, which can include alternative mechanisms of action such as membrane disruption (oritavancin and telavancin) and enhanced target binding.

Signaling Pathways of Resistance

The VraTSR three-component system plays a pivotal role in sensing and responding to cell wall stress induced by glycopeptides in S. aureus.

VraTSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VraS VraS (Sensor Kinase) This compound->VraS Binds to VraS_in VraS Kinase Domain VraT VraT VraT->VraS Interacts with VraS_in->VraS_in Autophosphorylation VraR VraR (Response Regulator) VraS_in->VraR Phosphorylates VraR_P VraR-P VraR->VraR_P Phosphorylation DNA DNA (vraSR operon promoter) VraR_P->DNA Binds to Gene_Expression Upregulation of Cell Wall Synthesis Genes DNA->Gene_Expression Activates Transcription

VraTSR Signaling Pathway in Response to this compound.

Upon exposure to this compound, the sensor kinase VraS is believed to directly sense the antibiotic, leading to its autophosphorylation.[15] The phosphate (B84403) group is then transferred to the response regulator VraR.[16][17] Phosphorylated VraR (VraR-P) then binds to the promoter region of the vraSR operon and other genes involved in cell wall biosynthesis, upregulating their expression and contributing to the development of resistance.[18][19][20][21][22]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to understanding cross-resistance patterns. Below are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate and should be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A11).[23][24][25][26][27]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-well Plates with Serial Dilutions of Antibiotics prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Testing.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • Glycopeptide antibiotic stock solutions

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of each glycopeptide in CAMHB in the wells of a 96-well plate.

  • Prepare Inoculum: From a fresh 18- to 24-hour agar (B569324) plate, suspend several colonies of the test organism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Plates: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.

  • Reading MICs: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Time_Kill_Assay_Workflow start Start prep_culture Grow Bacterial Culture to Logarithmic Phase start->prep_culture add_antibiotic Add Antibiotic at Desired Concentration prep_culture->add_antibiotic incubate_sample Incubate at 37°C with Shaking add_antibiotic->incubate_sample sample Collect Aliquots at Specified Time Points (0, 2, 4, 8, 24h) incubate_sample->sample plate Serially Dilute and Plate on Agar sample->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Workflow for Time-Kill Assay.

Materials:

  • CAMHB

  • Bacterial isolates

  • Glycopeptide antibiotic stock solutions

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare Inoculum: Grow the test organism in CAMHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Add Antibiotic: Add the desired concentration of the glycopeptide antibiotic to the bacterial culture. A growth control with no antibiotic should be included.

  • Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.[28]

  • Quantify Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubate and Count: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]

Conclusion

The landscape of glycopeptide resistance is continually evolving. While this compound remains a critical antibiotic, the emergence of resistant strains necessitates a thorough understanding of cross-resistance patterns with newer agents. Dalbavancin, oritavancin, and telavancin offer promising alternatives, each with a unique activity profile against this compound-resistant phenotypes. For researchers and drug development professionals, the data and methodologies presented in this guide provide a foundation for evaluating novel compounds and developing strategies to combat the growing threat of antimicrobial resistance. Continued surveillance and mechanistic studies are essential to stay ahead of bacterial evolution and ensure the continued efficacy of this important class of antibiotics.

References

A Comparative Guide to Novel Vancomycin Derivatives: Validating Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and this compound-Resistant Enterococci (VRE), has necessitated the development of new generations of glycopeptide antibiotics. This guide provides an objective comparison of novel This compound (B549263) derivatives—oritavancin (B1663774), telavancin (B1682011), and dalbavancin—with the parent compound, this compound, and other alternative therapies such as daptomycin (B549167) and linezolid. We delve into their validated mechanisms of action, supported by comparative experimental data and detailed methodologies, to empower researchers in their pursuit of effective antimicrobial strategies.

Comparative Antimicrobial Potency

The in vitro activity of novel this compound derivatives and comparator agents is a critical indicator of their potential therapeutic efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against key resistant pathogens, providing a quantitative basis for comparison. MIC values are presented as MIC₅₀/MIC₉₀ (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MIC₅₀/MIC₉₀ Values (μg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMRSA (Overall)This compound-Intermediate S. aureus (VISA)
Oritavancin 0.06/0.12[1][2][3]0.12/1[1]
Telavancin 0.06/0.125[3]0.25/0.5[4]
Dalbavancin 0.06/0.06[1][2]1.0/4.0[1]
This compound 1/2[1]4/8[1]
Daptomycin 0.5/11/2
Linezolid 1/21/2

Table 2: Comparative MIC₅₀/MIC₉₀ Values (μg/mL) against this compound-Resistant Enterococcus faecium (VRE)

AntibioticEnterococcus faecium (VanA)Enterococcus faecium (VanB)
Oritavancin 0.06/0.25[3]0.015/0.03
Telavancin >1≤2
Dalbavancin >4Active
This compound ≥2564->1000
Daptomycin 2/42/4
Linezolid 1/21/2

Validating the Mechanisms of Action: Key Experiments and Protocols

The enhanced potency of novel this compound derivatives stems from their multifaceted mechanisms of action, which extend beyond the canonical D-Ala-D-Ala binding of this compound. Key experimental approaches to validate these mechanisms are detailed below.

Inhibition of Peptidoglycan Synthesis

This fundamental mechanism, shared by all glycopeptides, involves the inhibition of cell wall synthesis. However, novel derivatives exhibit enhanced or additional inhibitory activities.

This assay directly measures the incorporation of radiolabeled precursors into peptidoglycan.

Objective: To quantify the inhibition of peptidoglycan synthesis by novel this compound derivatives.

Methodology:

  • Preparation of Bacterial Membranes: Isolate bacterial membranes containing the necessary enzymes for peptidoglycan synthesis from a susceptible Gram-positive strain (e.g., Staphylococcus aureus).

  • Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, the radiolabeled peptidoglycan precursor UDP-N-acetylmuramic acid-(pentapeptide)-[¹⁴C]N-acetylglucosamine (Lipid II), and the test antibiotic at various concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C to allow for peptidoglycan synthesis.

  • Separation and Quantification: Stop the reaction and separate the synthesized radiolabeled peptidoglycan from the unincorporated precursors using techniques like size-exclusion chromatography or differential precipitation.

  • Data Analysis: Quantify the radioactivity in the peptidoglycan fraction using liquid scintillation counting. The percentage of inhibition is calculated relative to a no-antibiotic control.

Disruption of Bacterial Cell Membrane Integrity

A key feature of lipoglycopeptides like oritavancin and telavancin is their ability to interact with and disrupt the bacterial cell membrane, leading to rapid bactericidal activity.[5][6][7][8]

This assay utilizes voltage-sensitive fluorescent dyes to measure changes in the bacterial membrane potential.

Objective: To assess the ability of novel this compound derivatives to depolarize the bacterial cell membrane.

Methodology:

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

  • Cell Preparation: Harvest and wash the bacterial cells, then resuspend them in a suitable buffer.

  • Dye Loading: Incubate the bacterial suspension with a voltage-sensitive dye (e.g., DiSC₃(5) or BacLight™ Green) that exhibits fluorescence changes in response to membrane potential alterations.

  • Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells using a fluorometer or flow cytometer.

  • Addition of Antibiotic: Add the novel this compound derivative at various concentrations to the cell suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence signal over time. An increase in fluorescence (for DiSC₃(5)) or a shift in the fluorescence emission spectrum (for BacLight™ Green) indicates membrane depolarization.

  • Controls: Include a positive control for depolarization (e.g., a protonophore like CCCP) and a negative control (no antibiotic).

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the complex mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

MechanismOfAction cluster_this compound This compound cluster_novel_derivatives Novel this compound Derivatives (e.g., Oritavancin, Telavancin) cluster_cell_wall Cell Wall Inhibition cluster_cell_membrane Cell Membrane Disruption This compound This compound D_Ala_D_Ala D-Ala-D-Ala Terminus This compound->D_Ala_D_Ala Binds to Inhibit_Transglycosylation Inhibits Transglycosylation D_Ala_D_Ala->Inhibit_Transglycosylation Peptidoglycan_Synthesis Peptidoglycan Synthesis Inhibit_Transglycosylation->Peptidoglycan_Synthesis Blocks Novel_Derivative Novel Derivative Lipophilic_Tail Lipophilic Tail Novel_Derivative->Lipophilic_Tail Possesses D_Ala_D_Ala2 D-Ala-D-Ala Terminus Novel_Derivative->D_Ala_D_Ala2 Binds to Inhibit_Transpeptidation Inhibits Transpeptidation Novel_Derivative->Inhibit_Transpeptidation Cell_Membrane Bacterial Cell Membrane Lipophilic_Tail->Cell_Membrane Anchors to Inhibit_Transglycosylation2 Inhibits Transglycosylation D_Ala_D_Ala2->Inhibit_Transglycosylation2 Peptidoglycan_Synthesis2 Peptidoglycan Synthesis Inhibit_Transglycosylation2->Peptidoglycan_Synthesis2 Blocks Inhibit_Transpeptidation->Peptidoglycan_Synthesis2 Blocks Membrane_Depolarization Membrane Depolarization Cell_Membrane->Membrane_Depolarization Increased_Permeability Increased Permeability Membrane_Depolarization->Increased_Permeability Cell_Death Rapid Cell Death Increased_Permeability->Cell_Death

Caption: Mechanisms of action of this compound versus novel derivatives.

ExperimentalWorkflow cluster_membrane_potential Bacterial Membrane Potential Assay cluster_peptidoglycan_synthesis In Vitro Peptidoglycan Synthesis Assay Start Start: Bacterial Culture (Mid-log phase) Prepare_Cells Prepare Cells (Harvest & Wash) Start->Prepare_Cells Load_Dye Load with Voltage-Sensitive Dye Prepare_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Antibiotic Add Novel this compound Derivative Measure_Baseline->Add_Antibiotic Monitor_Fluorescence Monitor Fluorescence Change Add_Antibiotic->Monitor_Fluorescence Analyze_Data Analyze Data (Depolarization) Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End Start2 Start: Isolate Bacterial Membranes Prepare_Reaction Prepare Reaction Mix (Membranes, [14C]Lipid II, Antibiotic) Start2->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Separate_Products Separate Labeled Peptidoglycan Incubate->Separate_Products Quantify_Radioactivity Quantify Radioactivity Separate_Products->Quantify_Radioactivity Analyze_Inhibition Analyze % Inhibition Quantify_Radioactivity->Analyze_Inhibition End2 End Analyze_Inhibition->End2

Caption: Experimental workflows for validating mechanisms of action.

Conclusion

Novel this compound derivatives represent a significant advancement in the fight against resistant Gram-positive infections. Their enhanced potency, as demonstrated by lower MIC values, is a direct consequence of their multifaceted mechanisms of action that include not only the inhibition of cell wall synthesis but also the disruption of the bacterial cell membrane.[5][6][7][8] The experimental protocols detailed in this guide provide a framework for the continued validation and exploration of these and future antimicrobial agents. By understanding and rigorously testing the mechanisms through which these drugs exert their effects, the scientific community can better inform clinical use and drive the development of the next generation of life-saving antibiotics.

References

comparing different methods for vancomycin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin (B549263) remains a critical antibiotic for treating serious infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of this compound susceptibility is paramount for effective patient management and monitoring the emergence of resistance. This guide provides an objective comparison of commonly used methods for this compound susceptibility testing, supported by experimental data, detailed protocols, and visual workflows to aid researchers and drug development professionals in selecting the most appropriate method for their needs.

Performance Comparison of this compound Susceptibility Testing Methods

The performance of various testing methods is typically evaluated against the reference method, broth microdilution (BMD). Key performance indicators include essential agreement (EA), which measures the concordance of the minimum inhibitory concentration (MIC) value within a specified range (typically ±1 log2 dilution), and categorical agreement (CA), which assesses whether the interpretation (Susceptible, Intermediate, or Resistant) matches the reference method.

Table 1: Quantitative Performance of Manual and Semi-Automated Methods vs. Broth Microdilution (BMD)

MethodEssential Agreement (%)Categorical Agreement (%)Key Findings
Etest 100%[1][2]93.8%[1][2]Tends to yield MICs that are one to two dilutions higher than BMD.[3]

Table 2: Quantitative Performance of Automated Systems vs. Broth Microdilution (BMD)

SystemEssential Agreement (%)Categorical Agreement (%)Key Findings
VITEK 2 >99%[1][2]96.1%[1][2]Tends to produce higher MICs than BMD.[1] Some studies suggest it may undercall MICs compared to other automated systems.[3]
MicroScan 92.2%[1][2]85.2%[1][2]Shows the lowest essential and categorical agreement in some studies and a tendency to report higher MICs than BMD.[1]
Phoenix >99%[1][2]99.2%[1][2]Demonstrates high essential and categorical agreement with BMD.[1]
Sensititre >99%[1][2]96.1%[1][2]Exhibits high essential and categorical agreement with BMD.[1]

Table 3: Performance in Detecting this compound-Intermediate S. aureus (VISA) and Heteroresistant VISA (hVISA)

MethodSensitivity (%) for hVISASpecificity (%) for hVISANotes
Etest Macromethod 57%96%Utilizes a higher inoculum on brain heart infusion (BHI) agar (B569324).[4][5]
Etest GRD 57%97%Specifically designed for glycopeptide resistance detection.[4][5]
BHI Agar Screen 90% (0.5 McFarland)95% (0.5 McFarland)A simple screening method with good sensitivity and specificity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate comparison of results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and manufacturer instructions.

Broth Microdilution (BMD) Method (Reference Method)

The BMD method is considered the gold standard for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a direct colony suspension from a fresh (18-24 hour) culture plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Plate Inoculation: Within 15 minutes of preparation, inoculate each well of a 96-well microdilution plate containing serial twofold dilutions of this compound with the diluted bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. For S. aureus, a full 24-hour incubation is recommended for accurate detection of this compound-intermediate strains.[6]

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Etest Method

The Etest provides a quantitative MIC value through the diffusion of a predefined antibiotic gradient from a plastic strip.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth. Allow the plate to dry for 5-15 minutes.

  • Etest Strip Application: Aseptically apply the this compound Etest strip to the agar surface with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours. For detecting potential VISA or hVISA, incubation for a full 24 hours is crucial.

  • Result Interpretation: An elliptical zone of inhibition will form around the strip. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.

Automated Systems (VITEK 2, MicroScan, Phoenix, Sensititre)

Automated systems streamline the process of susceptibility testing, from inoculum preparation to result interpretation. The general workflow is similar across platforms, with specific variations according to the manufacturer's instructions.

  • Inoculum Preparation: A bacterial suspension is prepared in a specific diluent provided by the manufacturer to a standardized turbidity, often measured by a densitometer.

  • Card/Panel Inoculation: The standardized inoculum is introduced into a test card or panel containing various wells with different antibiotics at varying concentrations. This process is often automated.

  • Incubation and Reading: The card/panel is placed into the instrument, which automatically incubates, reads, and interprets the results. These systems typically use turbidimetric or colorimetric methods to detect bacterial growth.

  • Result Interpretation: The instrument's software analyzes the growth patterns and determines the MIC, providing a quantitative result and a categorical interpretation (S, I, R) based on predefined breakpoints.

Visualizing Workflows and Resistance Mechanisms

Diagrams can simplify complex processes and pathways, providing a clear visual representation of experimental workflows and biological mechanisms.

Vancomycin_Susceptibility_Testing_Workflow General Workflow for this compound Susceptibility Testing cluster_prep Sample Preparation cluster_testing Testing Method cluster_bmd Broth Microdilution cluster_etest Etest cluster_automated Automated System cluster_analysis Analysis isolate Isolate pure bacterial colony prepare_suspension Prepare 0.5 McFarland standard suspension isolate->prepare_suspension inoculate_plate Inoculate microdilution plate prepare_suspension->inoculate_plate streak_plate Streak MHA plate prepare_suspension->streak_plate load_instrument Inoculate card/panel and load instrument prepare_suspension->load_instrument incubate Incubate (16-24h, 35°C) inoculate_plate->incubate apply_strip Apply Etest strip streak_plate->apply_strip apply_strip->incubate load_instrument->incubate read_results Read and Interpret MIC incubate->read_results

Caption: General workflow for this compound susceptibility testing.

The primary mechanism of high-level this compound resistance in S. aureus is the acquisition of the vanA operon, typically from this compound-resistant enterococci (VRE). This operon encodes a set of genes that modify the bacterial cell wall structure, reducing the binding affinity of this compound.

VanA_Resistance_Pathway VanA-Mediated this compound Resistance Signaling Pathway cluster_sensing Signal Sensing cluster_regulation Transcriptional Regulation cluster_synthesis Modified Precursor Synthesis cluster_output Outcome This compound This compound (extracellular) vanS VanS (Sensor Kinase) This compound->vanS activates vanR VanR (Response Regulator) vanS->vanR phosphorylates vanR_P VanR-P (Activated) vanR->vanR_P vanA_operon vanHAX Operon vanR_P->vanA_operon induces transcription vanH VanH (Dehydrogenase) vanA_operon->vanH vanA_gene VanA (Ligase) vanA_operon->vanA_gene vanX VanX (Dipeptidase) vanA_operon->vanX d_ala_d_lac D-Ala-D-Lac vanH->d_ala_d_lac produces D-Lactate for vanA_gene->d_ala_d_lac synthesizes vanX->d_ala_d_lac cleaves D-Ala-D-Ala, allowing for incorporation of cell_wall Modified Cell Wall Precursor d_ala_d_lac->cell_wall resistance This compound Resistance cell_wall->resistance

Caption: VanA-mediated this compound resistance pathway.

References

Evaluating Vancomycin Combination Therapy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vancomycin (B549263) combination therapies evaluated in preclinical animal models. The following sections detail the efficacy of various antibiotic combinations, supported by experimental data, and provide comprehensive methodologies for key cited experiments.

This compound remains a cornerstone for treating serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of reduced susceptibility and clinical failures have prompted investigation into combination therapies. This guide synthesizes data from various animal model studies to evaluate the efficacy of this compound combined with other antimicrobial agents.

Data Summary of this compound Combination Therapies

The following table summarizes the quantitative outcomes of this compound combination therapies in different animal models of infection.

Drug CombinationAnimal Model & Infection TypeBacterial StrainPrimary Efficacy OutcomeReference
This compound + Rifampin Rat Chronic Foreign Body OsteomyelitisMRSABone: 0.50 log₁₀ CFU/g (Combination) vs. 4.54 log₁₀ CFU/g (Control)[1][2][1][2]
Implant: No growth (Combination) vs. Growth on all wires (Control)[1][2][1][2]
Mouse Prosthetic Joint InfectionS. aureusPeri-implant Tissue: 2.2 x 10¹ CFU (Combination) vs. 1.2 x 10⁵ CFU (Control)[3][3]
Implant: No CFU (Combination) vs. 3.4 x 10² CFU (Control)[3][3]
This compound + Nafcillin (B1677895) Rabbit EndocarditisThis compound-Resistant S. aureus (VRSA)Aortic Valve Vegetations: 3.48 log₁₀ CFU/g reduction with combination therapy compared to untreated controls[4][5][4][5]
Spleen Sterilization: 92% (12/13) with combination therapy[4][5][4][5]
Kidney Sterilization: 62% (8/13) with combination therapy[4][5][4][5]
This compound + Linezolid (B1675486) Rat Chronic Foreign Body OsteomyelitisMRSABone: 0.10 log₁₀ CFU/g (Linezolid + Rifampin) vs. 0.50 log₁₀ CFU/g (this compound + Rifampin)[1][2][1][2]
This compound + Ceftaroline Rat Infective EndocarditisMRSA & Glycopeptide-Intermediate S. aureus (GISA)Sterile Vegetations (GISA): 60% with combination therapy[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are the protocols for key experiments cited in this guide.

Rat Model of Chronic Foreign Body Osteomyelitis (this compound + Rifampin)

This model was utilized to evaluate the efficacy of this compound in combination with rifampin against MRSA.[1][2]

  • Animal Model: Male Wistar rats.

  • Infection Protocol:

    • The proximal tibia is surgically exposed.

    • A titanium wire is implanted into the intramedullary cavity to serve as a foreign body.

    • A suspension of MRSA is inoculated into the proximal tibia.

    • The infection is allowed to establish for four weeks to induce a chronic state.[1][2]

  • Treatment Regimen:

    • Control Group: No treatment.

    • This compound + Rifampin Group: this compound (50 mg/kg) and rifampin (25 mg/kg) administered intraperitoneally twice daily for 21 days.[2]

  • Efficacy Evaluation:

    • At the end of the treatment period, animals are euthanized.

    • The titanium wire and the infected tibia are aseptically removed.

    • Quantitative cultures are performed on the bone and qualitative cultures on the wire to determine the bacterial load (CFU/gram of bone).[1][2]

Rabbit Model of Endocarditis (this compound + Nafcillin)

This model was employed to assess the synergistic effect of this compound and nafcillin against a highly virulent strain of VRSA.[4][5]

  • Animal Model: New Zealand White rabbits.

  • Infection Protocol:

    • A catheter is surgically placed across the aortic valve to induce sterile vegetations.

    • Twenty-four hours after catheter placement, rabbits are intravenously inoculated with a suspension of VRSA.[4]

  • Treatment Regimen:

    • Control Group: No treatment.

    • This compound Monotherapy Group: this compound (30 mg/kg) administered intravenously every 12 hours.[4]

    • Nafcillin Monotherapy Group: Nafcillin (200 mg/kg) administered intramuscularly every 8 hours.[4]

    • Combination Therapy Group: this compound and nafcillin administered at the above dosages.[4]

    • Treatment duration was for 3 days.[4][5]

  • Efficacy Evaluation:

    • After the treatment period, animals are euthanized.

    • Aortic valve vegetations, spleens, and kidneys are harvested.

    • Tissues are homogenized and quantitatively cultured to determine bacterial counts (CFU/g).[4][5]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental designs and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Osteomyelitis cluster_prep Infection Establishment (4 weeks) cluster_treatment Treatment Phase (21 days) cluster_eval Efficacy Evaluation animal Wistar Rat surgery Surgical Implantation of Titanium Wire in Tibia animal->surgery inoculation Inoculation with MRSA surgery->inoculation control Control (No Treatment) inoculation->control combo This compound + Rifampin inoculation->combo euthanasia Euthanasia control->euthanasia combo->euthanasia harvest Harvest Tibia and Wire euthanasia->harvest culture Quantitative Culture (CFU/g of bone) harvest->culture

Rat Model of Chronic Foreign Body Osteomyelitis Workflow.

Experimental_Workflow_Endocarditis cluster_prep Infection Establishment (24 hours) cluster_treatment Treatment Phase (3 days) cluster_eval Efficacy Evaluation animal New Zealand White Rabbit surgery Catheter Placement across Aortic Valve animal->surgery inoculation Intravenous Inoculation with VRSA surgery->inoculation control Control inoculation->control vanco This compound Alone inoculation->vanco naf Nafcillin Alone inoculation->naf combo This compound + Nafcillin inoculation->combo euthanasia Euthanasia control->euthanasia vanco->euthanasia naf->euthanasia combo->euthanasia harvest Harvest Aortic Valve, Spleen, and Kidneys euthanasia->harvest culture Quantitative Culture (CFU/g) harvest->culture Synergistic_Mechanism_Vanco_BetaLactam cluster_bacteria Staphylococcus aureus Cell Wall Synthesis This compound This compound d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor This compound->d_ala Binds and blocks transglycosylation beta_lactam Beta-Lactam (e.g., Nafcillin) pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits transpeptidation cell_wall Cell Wall Cross-linking d_ala->cell_wall pbp->cell_wall synergy Synergistic Bactericidal Effect cell_wall->synergy Inhibition leads to note Dual inhibition of cell wall synthesis at different stages results in enhanced bacterial killing. Host_Response_Osteomyelitis cluster_infection Bacterial Infection in Bone cluster_immune_response Host Immune Response cluster_bone_remodeling Bone Remodeling Imbalance bacteria Staphylococcus aureus immune_cells Neutrophils & Macrophages bacteria->immune_cells Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) immune_cells->cytokines Release rankl RANKL Expression cytokines->rankl Stimulate osteoblasts Osteoblast Inhibition cytokines->osteoblasts Inhibit osteoclasts Osteoclast Activation & Differentiation rankl->osteoclasts bone_resorption Bone Resorption osteoclasts->bone_resorption outcome Bone Destruction & Chronic Infection bone_resorption->outcome

References

correlation of in vitro vancomycin MIC with in vivo clinical outcomes

Author: BenchChem Technical Support Team. Date: December 2025

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The relationship between the in vitro minimum inhibitory concentration (MIC) of vancomycin (B549263) for Staphylococcus aureus (S. aureus), particularly methicillin-resistant S. aureus (MRSA), and in vivo clinical outcomes is a subject of ongoing research and debate. While this compound remains a cornerstone of therapy for serious MRSA infections, emerging data suggest that rising MICs, even within the susceptible range, may be associated with a higher likelihood of treatment failure.[1][2][3] This guide provides an objective comparison of clinical outcomes based on this compound MIC, supported by experimental data and detailed protocols.

Data Presentation: this compound MIC vs. Clinical Outcomes in MRSA Bacteremia

The following tables summarize quantitative data from various studies investigating the correlation between this compound MIC and clinical outcomes in patients with MRSA bloodstream infections (bacteremia).

Table 1: Comparison of Treatment Failure Rates by this compound MIC

Study (Year)MIC Cutoff (mg/L)Patient CohortFailure Rate (High MIC Group)Failure Rate (Low MIC Group)Key Finding
Sakoulas et al. (2004)[1]>1.0 vs. ≤0.530 MRSA bacteremia patients90.5% (MIC 1-2 mg/L)44.4% (MIC ≤0.5 mg/L)A significant increase in treatment failure emerges with increasing MICs within the susceptible range.[1]
Hidayat et al. (2006)[4][5]≥1.5 vs. <1.592 MRSA bacteremia patients36.4%15.4%A this compound MIC of ≥1.5 mg/L was independently associated with treatment failure (Adjusted RR: 2.6).[4][5]
Neuner et al. (2011)[6]≥1.5 vs. ≤1.0MRSA bacteremia patientsDecreased early response (35.3%) and increased relapse (29.6%)Higher early response (63.9%) and lower relapse (6.9%)Higher this compound MIC was associated with a decreased early response and an increased risk of relapse.[6]
Zavala et al. (2018)[7]2 vs. ≤180 MRSA bacteremia patients9% (at 7 days)12% (at 7 days)No significant difference in treatment failures at 7 days was found between the groups.[7]

Table 2: Comparison of Mortality Rates by this compound MIC

Study (Year)MIC Cutoff (mg/L)Patient CohortMortality Rate (High MIC Group)Mortality Rate (Low MIC Group)Key Finding
van Hal et al. (2012)[2]High vs. LowMeta-analysis of 22 studiesOdds Ratio: 1.64-High this compound MIC was associated with a higher mortality rate in MRSA bloodstream infections.[2]
Kalil et al. (2014)[8]≥1.5 vs. <1.5Meta-analysis of MRSA bacteremiaNo significant differenceNo significant differenceMeta-analysis did not find a statistically significant difference in mortality rates.[8]
Ishaq et al. (2021)≥1.5 vs. <1.5Meta-analysis of 13 studies27.7%23.3%Overall mortality was not significantly associated with high this compound MICs.[9]
Shariati et al. (2018)[10]2 vs. <2166 MRSA bacteremia patients24% (30-day)13.2% (30-day)A this compound MIC of 2 mg/L was not significantly associated with 30-day in-hospital mortality after adjustment.[11][10]

Note: Definitions of "treatment failure" and study methodologies vary, contributing to the conflicting evidence in the literature.[7][12]

Experimental Protocols

Accurate and standardized determination of this compound MIC is critical for both clinical decision-making and research. The methodologies below are central to the data presented.

This compound MIC Determination: Broth Microdilution (BMD)

The Broth Microdilution (BMD) method is considered the gold standard for determining MIC values by the Clinical and Laboratory Standards Institute (CLSI).[13]

  • Principle: A standardized inoculum of the bacterial isolate is introduced into wells of a microtiter plate containing serial twofold dilutions of this compound in a cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A suspension of the MRSA isolate is prepared in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Interpretation: According to CLSI guidelines, S. aureus isolates with a this compound MIC of ≤2 µg/mL are considered susceptible.[10][14]

Alternative MIC Determination: Gradient Diffusion (Etest)

The Etest method is a common alternative to BMD that provides a quantitative MIC value.

  • Principle: A plastic strip impregnated with a predefined gradient of this compound is placed on the surface of an agar (B569324) plate that has been uniformly inoculated with the test organism.

  • Procedure: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed onto a Mueller-Hinton agar plate. The Etest strip is applied to the surface.

  • Incubation: The plate is incubated under the same conditions as the BMD method.

  • MIC Reading: After incubation, an elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. It's noted that Etest MICs tend to be higher than those determined by BMD.[15][16]

Clinical Outcome Assessment

The studies cited utilize various definitions for clinical outcomes, which is a key reason for discrepancies in the literature.

  • Treatment Failure: This is often a composite endpoint that can include:

    • 30-day all-cause mortality.[5]

    • Persistent bacteremia, defined as positive blood cultures for a specific duration (e.g., ≥7 or ≥10 days) while on this compound therapy.[5][7]

    • Recurrence of infection within a defined period (e.g., 60 days) after treatment discontinuation.[5]

  • Mortality: Typically assessed as all-cause mortality at 30 days from the initial positive blood culture.

Visualizing the Workflow and Clinical Correlation

The following diagrams illustrate the experimental workflow and the logical relationship between this compound MIC and clinical outcomes.

G cluster_0 Clinical Phase cluster_1 Laboratory Phase Patient Patient with Suspected MRSA Infection Sample Blood Sample Collection Patient->Sample Culture Blood Culture & Isolate Identification Sample->Culture Treatment This compound Therapy Initiated Outcome Clinical Outcome Assessed Treatment->Outcome AST Antimicrobial Susceptibility Testing (AST) Culture->AST MIC This compound MIC Determination (BMD/Etest) AST->MIC MIC->Treatment

Caption: Workflow from patient presentation to clinical outcome assessment.

G MIC_High High this compound MIC (e.g., 1.5-2 mg/L) Exposure Sub-optimal Pharmacodynamic Exposure (AUC/MIC < 400) MIC_High->Exposure hinders attainment of pharmacodynamic targets Persistence Bacterial Persistence & Inadequate Clearance Exposure->Persistence Failure Increased Risk of Treatment Failure Persistence->Failure Mortality Increased Risk of Mortality Persistence->Mortality

Caption: Logical relationship between high MIC and adverse clinical outcomes.

Comparison with Alternative Agents

When MRSA infections are caused by isolates with high this compound MICs (≥1.5 mg/L), alternative therapies may be considered.[4][5]

Table 3: Alternative Antimicrobials for MRSA Bacteremia

AgentClassMechanism of ActionKey Considerations
Daptomycin (B549167) Cyclic LipopeptideDisrupts bacterial cell membrane function, causing rapid depolarization.[17]An effective alternative, sometimes used as salvage therapy for this compound failures.[18] Higher doses (e.g., >6 mg/kg/day) may be warranted.[17]
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.Has shown superiority to this compound for MRSA pneumonia and has excellent oral bioavailability.[17][19] It is generally considered bacteriostatic against S. aureus.[20]
Ceftaroline CephalosporinInhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[20]A newer β-lactam with activity against MRSA. Data suggests it is a potential alternative for MRSA bacteremia.[17]

Conclusion

The body of evidence investigating the link between this compound MIC and clinical outcomes for MRSA infections is extensive but at times conflicting.[7][11][12] Several meta-analyses and cohort studies suggest a strong association, indicating that as the this compound MIC for an MRSA isolate increases—even within the susceptible range (e.g., from ≤1 mg/L to 1.5 or 2 mg/L)—the risks of treatment failure and mortality also increase.[1][2][4] However, other analyses have not found a statistically significant association, particularly after adjusting for confounding factors.[8]

This discrepancy highlights the complexity of the host-pathogen interaction, where the MIC is just one of many factors influencing a patient's response to therapy. The accuracy of the MIC testing method itself is also a critical variable, with different methods yielding slightly different results.[13][16] For serious MRSA infections, especially bacteremia caused by isolates with a this compound MIC ≥1.5 mg/L, clinicians should be aware of the potential for poorer outcomes and may consider alternative agents like daptomycin or linezolid.[5][18]

References

Safety Operating Guide

Vancomycin: A Guide to Safe and Compliant Disposal in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper disposal of vancomycin (B549263), ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound, a glycopeptide antibiotic crucial in combating serious Gram-positive bacterial infections, requires stringent disposal procedures due to its environmental persistence and the risk of contributing to antimicrobial resistance. Improper disposal, such as discharge into the sanitary sewer system, can lead to environmental contamination and is strictly discouraged.

All waste containing this compound, including pure drug, stock solutions, and contaminated labware, should be treated as hazardous chemical waste. The primary and recommended method of disposal is through an institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of aerosols. In the event of a spill, the area should be isolated. Spilled powder should be collected in a manner that minimizes dust generation, and the area should then be cleaned with soap and water. Liquid spills should be absorbed with an inert material. All cleanup materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

  • Segregation of Waste: All this compound-contaminated materials must be segregated from general laboratory waste. This includes:

    • Solid waste: Unused or expired this compound powder, contaminated weigh boats, pipette tips, and PPE.

    • Liquid waste: Stock solutions, unused media containing this compound, and contaminated buffers.

  • Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers. The containers must be compatible with the chemical nature of the waste.

  • Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and include the name "this compound" and its approximate concentration. Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. EHS professionals are trained in the compliant and safe disposal of chemical waste according to federal, state, and local regulations.

Chemical Inactivation and Degradation Data

While collection by EHS is the standard and required procedure, research has been conducted on the chemical degradation of this compound. These methods are not standard disposal protocols and should only be performed by trained personnel with the explicit approval of their institution's EHS department, as they can generate hazardous byproducts. This compound is a very stable molecule, making its degradation challenging.

The following table summarizes data on the stability and chemical degradation of this compound.

ParameterConditionResultCitation
Stability in Solution 5 mg/mL in 0.9% NaCl or 5% Dextrose in Water (D5W) at 4°CStable for at least 58 days[1]
Stability at Room Temp 5 mg/mL in PVC bags at 22°CStable for 48 hours[2]
Forced Degradation (Acid) 50 µg/mL in 3M HCl at room temperatureComplete degradation within 2 hours[3]
Forced Degradation (Base) Highly basic pH conditionsComplete degradation within 2 hours[3]
Advanced Oxidation UV photolysis and pulsed corona discharge with extrinsic oxidantsEffective in decomposing aqueous this compound[4]

It is important to note that autoclaving, a common method for sterilizing biohazardous waste, may not be effective in degrading this compound.[5]

Experimental Protocols

Detailed experimental protocols for the advanced degradation of this compound are highly specialized and require specific equipment. For instance, the study on UV photolysis and pulsed corona discharge involved a complex experimental setup not typically found in a standard research laboratory.[4] The forced degradation studies were performed for analytical purposes to develop stability-indicating HPLC methods and not as a routine disposal procedure.[3] Therefore, providing a universally applicable experimental protocol for in-lab this compound degradation is not feasible or recommended. The safest and most compliant method remains disposal through EHS.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste in a laboratory setting.

VancomycinDisposal Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (powder, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (solutions, media) WasteType->LiquidWaste Liquid Segregate Segregate as Hazardous Chemical Waste SolidWaste->Segregate LiquidWaste->Segregate Containerize Properly Containerize and Label Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Decision tree for this compound waste stream management.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vancomycin (B549263)

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment. This compound hydrochloride is classified as a hazardous substance that can cause serious eye irritation, skin irritation, allergic skin reactions, and respiratory irritation.[1][2] It may also cause allergy or asthma-like symptoms if inhaled.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with and inhalation of this compound.[4] Engineering controls, such as process enclosures or local exhaust ventilation (e.g., a biosafety cabinet or fume hood), should be the primary method for controlling airborne levels.[4][5] PPE should be used in conjunction with these controls.

Summary of Required Personal Protective Equipment

Protection Type PPE Specification Conditions for Use Citations
Eye & Face Safety glasses with side shields or chemical splash goggles. Required for all handling procedures. [1][5]
Face shield. To be worn in addition to goggles when a splash hazard exists. [5]
Hand Chemical-resistant gloves. Required for all handling procedures. [1][6]
Nitrile or natural rubber gloves are recommended. Consult manufacturer data for permeability and breakthrough times. [5]
Body Protective laboratory coat, apron, or disposable garment. Required for all handling procedures to prevent skin exposure. [1][2][5]

| Respiratory | NIOSH-approved air-purifying respirator. | Required when engineering controls are inadequate or when dust/aerosols may be generated. |[2][5][7] |

Operational and Disposal Plans

Handling Protocols: Step-by-Step Guidance

A. Handling Powdered this compound:

  • Preparation: Before handling, ensure an emergency eyewash station is accessible.[1] All procedures involving powdered this compound should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize dust inhalation.[5]

  • Donning PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles. If there is a significant risk of dust generation that cannot be controlled by ventilation, a NIOSH-approved respirator is necessary.[2][5]

  • Weighing & Reconstitution: When weighing the powder, use techniques that minimize dust migration.[1] Reconstitute the powder by slowly adding the diluent to the vial to avoid aerosolization.

  • Post-Handling: After handling, wipe down the work surface with soap and water.[1]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then gown, then eye protection) to prevent self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[3][8]

B. Handling Liquid (Reconstituted) this compound:

  • Preparation: Work over a disposable plastic-backed absorbent pad to contain any potential spills.[9]

  • Donning PPE: Wear a lab coat, chemical-resistant gloves (nitrile recommended), and safety goggles.[5] A face shield should be added if there is a risk of splashing.[5]

  • Manipulation: Use Luer-lock syringes and needles or needleless systems to reduce the risk of spills and aerosol generation during transfers.

  • Doffing PPE: Carefully remove and dispose of PPE as described above.

  • Hygiene: Immediately wash hands after the procedure is complete.[8]

Emergency Spill Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[5]

  • Secure Area: Isolate the spill area to prevent the spread of contamination.[1]

  • Don PPE: Before cleaning, put on appropriate PPE, including a lab coat, double gloves, eye protection, and a respirator if the spill involves powder.[1][4]

  • Contain & Clean:

    • For Powder Spills: DO NOT dry sweep. Lightly mist the powder with water to minimize dust, or use an industrial vacuum cleaner with a high-efficiency (HEPA) filter.[1][4][5] Collect the material and place it in a sealed, labeled container for hazardous waste.[8]

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., absorbent pads).[1] Once absorbed, collect the material and place it in a sealed container for hazardous waste.

  • Decontaminate: Clean the affected area thoroughly with soap and water.[1]

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]

Disposal Plan

This compound is a very stable antibiotic and is not deactivated by standard autoclaving.[10] Therefore, all this compound waste, including stock solutions, unused media containing the antibiotic, and contaminated materials, must be treated as hazardous chemical waste.[10]

  • Segregation: Do not mix this compound waste with regular lab trash or biohazardous waste.

  • Containment:

    • Liquid Waste: Collect all liquid this compound waste, including unused stock solutions and media, in a dedicated, sealed, and clearly labeled hazardous waste container.[10] Do not empty this compound solutions down the drain.[1]

    • Solid Waste: Collect all materials contaminated with this compound (e.g., used vials, pipette tips, absorbent pads, contaminated PPE) in a separate, sealed, and labeled hazardous waste container.[8]

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office, following all applicable local, state, and federal regulations.[1][4]

Visual Workflow Diagrams

The following diagrams illustrate the procedural workflows for PPE usage and waste disposal.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_handling This compound Handling cluster_doffing PPE Doffing Sequence cluster_hygiene Final Step Don1 1. Lab Coat/Gown Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves (Nitrile) Don2->Don3 Handling Perform Handling Procedure (Powder or Liquid) Don3->Handling Doff1 1. Gloves Handling->Doff1 Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).

Waste_Disposal_Plan cluster_waste This compound Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal Powder Unused Powder/ Empty Vials Solid_Container Collect in Labeled Solid Hazardous Waste Container Powder->Solid_Container Liquid Stock Solutions/ Contaminated Media Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container PPE Contaminated Gloves, Pads, Labware PPE->Solid_Container EHS Arrange Pickup via Institutional EHS Office Solid_Container->EHS Liquid_Container->EHS Regulations Dispose per Local, State, & Federal Regulations EHS->Regulations

Caption: Step-by-step disposal plan for all forms of this compound-contaminated waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.